molecular formula C9H8N2 B1265446 7-Aminoquinoline CAS No. 580-19-8

7-Aminoquinoline

Cat. No.: B1265446
CAS No.: 580-19-8
M. Wt: 144.17 g/mol
InChI Key: RZAUIOKDXQWSQE-UHFFFAOYSA-N
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Description

7-Aminoquinoline (CAS 580-19-8) is an amino-substituted quinoline derivative that serves as a critical synthetic intermediate and core scaffold in medicinal chemistry and chemical biology research. Its primary research value lies in two key areas: the development of antimalarial agents and the creation of advanced fluorescent probes for live-cell imaging. In antimalarial research, the 4-aminoquinoline structure is a privileged pharmacophore. Antimalarial compounds like chloroquine are metabolized to a 7-chloro-4-aminoquinoline core, which exerts its effect by binding to toxic heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole, inhibiting its detoxification into hemozoin and leading to parasitic death . The this compound structure provides a foundational template for designing new analogues to combat drug-resistant strains of Plasmodium falciparum . Furthermore, this compound derivatives exhibit strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts, making them excellent fluorophores. Researchers have exploited these properties to synthesize specific derivatives that selectively target and label the Golgi apparatus in various human cell lines (e.g., HeLa, U2OS). These probes are valuable tools for studying Golgi structure and dynamics in live cells, even during mitosis, and are compatible with two-photon fluorescence microscopy . The electron-donating amino group and the potential to introduce strong electron-withdrawing groups enable the fine-tuning of photophysical properties for diverse bioimaging applications. For laboratory use, this compound is typically supplied as a powder. It is sensitive to air and light, and should be stored under inert gas in a cool, dark place to maintain stability . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-7-amine
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InChI

InChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZAUIOKDXQWSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID60206728
Record name 7-Aminoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
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CAS No.

580-19-8
Record name 7-Aminoquinoline
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Foundational & Exploratory

7-Aminoquinoline chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Aminoquinoline: Core Chemical and Physical Properties

This compound is an aromatic heterocyclic amine based on the quinoline scaffold. It serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals.[1][2] Its derivatives have been extensively studied for a range of therapeutic applications, including as antimalarial, antiviral, and anticancer agents.[1][3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and insights into its mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in research and development.

Identifiers and General Properties
PropertyValueSource
CAS Number 580-19-8[1][6][7]
Molecular Formula C₉H₈N₂[1][6][7]
IUPAC Name quinolin-7-amine[6]
Synonyms 7-Quinolinamine, (Quinolin-7-yl)amine, 7-quinolylamine[1][7]
Appearance Yellow to Red-brown crystalline solid[1]
Physicochemical Data
PropertyValueSource
Molecular Weight 144.17 g/mol [1][6][7]
Melting Point 93.5-94 °C[7]
Boiling Point 324.3 ± 15.0 °C (Predicted)[7]
Density 1.210 ± 0.06 g/cm³ (Predicted)[7]
pKa 6.60 ± 0.14 (Predicted)[1][7]
Solubility Sparingly soluble in water. Soluble in polar organic solvents.[1][8]
Computed Properties
PropertyValueSource
Topological Polar Surface Area 38.9 Ų[1][6]
Hydrogen Bond Donor Count 1 (from the amino group)[1]
Hydrogen Bond Acceptor Count 2 (from the two nitrogen atoms)[1]
Complexity 136[1][6]
Monoisotopic Mass 144.068748264 Da[1][6]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis, purification, and characterization of this compound and its derivatives.

Synthesis of this compound

A common and established method for synthesizing this compound is through the reduction of 7-nitroquinoline.[7]

Protocol: Reduction of 7-Nitroquinoline

  • Reaction Setup : In a suitable reaction vessel, suspend 7-nitroquinoline in a solvent such as methanol or ethanol.[7][9]

  • Addition of Reducing Agent : Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation : Add 10% Palladium on activated carbon (Pd/C) to the suspension.[7][9]

    • Chemical Reduction : Alternatively, use a metal reductant like iron powder or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl).[7][10]

  • Reaction Conditions :

    • For catalytic hydrogenation, degas the system and introduce hydrogen gas. Stir the mixture at room temperature for several hours (e.g., 24 hours) until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[9]

    • For chemical reduction, heat the reaction mixture under reflux for several hours until TLC indicates the consumption of the starting material.[7]

  • Work-up and Isolation :

    • Catalytic Hydrogenation : Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.[9]

    • Chemical Reduction : If using iron powder, filter the hot solution to remove insoluble iron salts. If using SnCl₂, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure compound.[7][11]

G General Workflow for this compound Synthesis Start 7-Nitroquinoline Reduction Reduction (e.g., H2/Pd-C or Fe/HCl) Start->Reduction TLC Monitor by TLC Reduction->TLC Workup Reaction Work-up (Filtration / Neutralization) TLC->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification End Pure this compound Purification->End

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

    • Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The proton spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the amino group.[11][12]

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

    • Data Acquisition : Record the FT-IR spectrum. Key vibrational bands to identify include N-H stretching of the amino group (typically around 3300-3500 cm⁻¹) and C=C/C=N stretching of the aromatic quinoline core.[13][14]

  • UV-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).[2]

    • Data Acquisition : Measure the absorption spectrum. This compound derivatives typically show strong absorption in the near UV to blue light region (around 360-400 nm), which can be influenced by solvent polarity.[2][15]

  • Mass Spectrometry (MS) :

    • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition : Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and confirm the molecular formula by observing the molecular ion peak [M+H]⁺.[11][12]

Biological Activity and Mechanisms of Action

This compound and its derivatives are renowned for their biological activities, most notably as antimalarial agents. The core mechanism involves disrupting the detoxification of heme within the malaria parasite.

Antimalarial Mechanism of Action

The primary target for 4-aminoquinoline drugs (structurally related to this compound) is the food vacuole of the Plasmodium parasite.

  • Heme Detoxification : The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme (ferriprotoporphyrin IX).

  • Inhibition of Hemozoin Formation : To protect itself, the parasite polymerizes the toxic heme into an inert crystalline substance called hemozoin.

  • Drug Action : Aminoquinolines accumulate in the acidic food vacuole. They bind to ferriprotoporphyrin IX, preventing its polymerization into hemozoin. The buildup of the drug-heme complex leads to oxidative stress and parasite death.[10][16][17]

G Antimalarial Mechanism of this compound Derivatives cluster_parasite Plasmodium Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Complex Drug-Heme Complex Heme->Complex AQ This compound Derivative AQ->Block AQ->Complex Block->Hemozoin Inhibits Death Parasite Death Complex->Death Causes Oxidative Stress

Caption: Inhibition of hemozoin formation by this compound derivatives.

Other Biological Activities
  • Antiviral Activity : Derivatives of this compound have demonstrated activity against herpes simplex virus (HSV) by inhibiting viral replication.[3]

  • Anticancer Activity : Aminoquinolines can act as lysosomotropic agents, accumulating in the acidic lysosomes of cancer cells. This disrupts cellular processes and can inhibit key signaling pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.[4]

  • Antileishmanial Activity : Certain 7-chloro-4-quinolinylhydrazone derivatives have shown activity against Leishmania amazonensis, appearing to induce mitochondrial dysfunction in the parasite.[18]

G Simplified Anticancer Signaling Inhibition AQ Aminoquinoline Derivative AQ->Block PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Block->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoquinolines.

References

7-Aminoquinoline structure, molecular formula, and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, structure, and identification of 7-Aminoquinoline, a significant compound in medicinal chemistry and organic synthesis. Its derivatives have been noted for their potential antiviral and antimalarial activities.[1][2] This document is intended to serve as a core reference for professionals engaged in research and development.

Core Chemical Identifiers

This compound is an aromatic organic compound characterized by a quinoline scaffold substituted with an amino group at the seventh position.[1]

IdentifierValue
IUPAC Name quinolin-7-amine[3]
Molecular Formula C₉H₈N₂[1][4][5][6][7]
CAS Number 580-19-8[1][4][5][7]
Canonical SMILES C1=CC2=C(C=C(C=C2)N)N=C1[1]
InChI Key RZAUIOKDXQWSQE-UHFFFAOYSA-N[1][7]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 144.17 g/mol [4][7]
Appearance Red-brown to yellow crystalline solid[1]
Melting Point 93.5-94 °C[4]
pKa 6.60 ± 0.14 (Predicted)[1]
Topological Polar Surface Area 38.9 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Chemical Structure

The structure of this compound consists of a quinoline ring system with an amine group attached to the C7 position.

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of this compound from 7-Nitroquinoline

A common method for the synthesis of this compound involves the reduction of 7-nitroquinoline.[2]

Reaction: 7-nitroquinoline → this compound

Procedure:

  • A reducing agent, such as iron powder or hydrogen gas with a palladium-on-carbon catalyst (Pd/C), is added to a suitable solvent.[2]

  • The reaction mixture is heated until the conversion of the starting material is complete.[2]

  • Work-up:

    • If iron powder is used, the insoluble material is removed by filtration.[2]

    • If catalytic hydrogenation is employed, the solvent is removed by distillation to yield the crude product.[2]

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the pure compound.[2]

The logical workflow for identifying and characterizing a chemical compound like this compound is outlined below.

Chemical_Identification_Workflow A Compound Name (e.g., this compound) B Retrieve IUPAC Name & Synonyms A->B F Review/Develop Synthesis Protocols A->F C Determine Molecular Formula (e.g., C₉H₈N₂) B->C D Elucidate Chemical Structure C->D E Obtain Physicochemical Data (e.g., MW, m.p., pKa) D->E G Characterization & Analysis (e.g., NMR, MS) D->G F->G

Caption: Workflow for Chemical Compound Identification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antimalarial Properties of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in the history and current landscape of antimalarial chemotherapy. From the synthesis of chloroquine, inspired by the natural alkaloid quinine, this chemical class has been pivotal in treating and preventing malaria caused by Plasmodium species.[1][2] Despite the rise of drug-resistant parasite strains, the 4-aminoquinoline core remains a critical pharmacophore in the development of new antimalarial agents.[3][4] This guide provides a comprehensive technical overview of its mechanism of action, structure-activity relationships, resistance pathways, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Heme Detoxification

The primary antimalarial action of 4-aminoquinolines occurs within the acidic digestive vacuole of the intraerythrocytic parasite.[5] During its blood stage, the Plasmodium falciparum parasite digests the host's hemoglobin as a source of amino acids.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as β-hematin).[1][6]

4-aminoquinoline drugs, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole.[5] Here, they interfere with the heme detoxification process. The current consensus is that these drugs bind to free heme, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[7][8][9] This leads to the accumulation of toxic free heme, which induces oxidative stress, damages cellular components, and ultimately leads to parasite death.[2]

MechanismOfAction Mechanism of 4-Aminoquinoline Action cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Hemoglobin ParasiteIngestion Hemoglobin Ingestion & Digestion Hemoglobin->ParasiteIngestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) ParasiteIngestion->Heme releases Polymerization Heme Polymerization Heme->Polymerization detoxified via Lysis Parasite Lysis & Death Heme->Lysis toxicity Complex Heme-AQ Complex Heme->Complex Hemozoin Non-Toxic Hemozoin (β-hematin crystal) Polymerization->Hemozoin Polymerization->Lysis failure leads to AQ 4-Aminoquinoline (e.g., Chloroquine) AQ_Accumulation Vacuolar Accumulation AQ->AQ_Accumulation enters & concentrates AQ_Accumulation->Complex forms Complex->Inhibition Inhibition->Polymerization blocks

Caption: The inhibitory pathway of 4-aminoquinolines on heme detoxification in P. falciparum.

Structure-Activity Relationships (SAR)

Decades of research have established clear structure-activity relationships for the 4-aminoquinoline scaffold. Modifications to the quinoline nucleus and the aminoalkyl side chain significantly impact antimalarial efficacy, particularly against chloroquine-resistant (CQ-R) strains.

  • The Quinoline Nucleus : The 7-chloro-4-aminoquinoline core is considered essential for optimal activity.[10] Replacing the 7-chloro group with other electron-withdrawing or electron-donating groups generally reduces activity, as it alters the pKa of the quinoline nitrogen and its ability to bind hematin.[10][11] The intact 4-amino group is also critical for forming complexes with heme.[3]

  • The Aminoalkyl Side Chain : The nature of the side chain is a primary modulator of activity against drug-resistant strains.[12] While chloroquine has a diethylamino-pentyl side chain, shortening (2-3 carbons) or elongating (10-12 carbons) this chain can restore activity against CQ-R parasites.[10][13] Introducing bulky or lipophilic aromatic groups into the side chain can also overcome resistance.

SAR Key Structure-Activity Relationships of 4-Aminoquinolines cluster_core Quinoline Core cluster_sidechain Alkylamino Side Chain Scaffold 4-Aminoquinoline Scaffold Position7 Position 7: 7-Chloro Group Scaffold->Position7 Position4 Position 4: 4-Amino Group Scaffold->Position4 ChainLength Side Chain Length Scaffold->ChainLength TerminalAmine Terminal Amine Group Scaffold->TerminalAmine P7_Optimal Optimal for Heme Binding & Activity Position7->P7_Optimal P4_Essential Essential for Heme Complexation Position4->P4_Essential CL_Resistance Modulates Activity Against Resistant Strains ChainLength->CL_Resistance TA_Accumulation Basicity Drives Vacuolar Accumulation TerminalAmine->TA_Accumulation

Caption: Logical diagram of 4-aminoquinoline structure-activity relationships.

Mechanisms of Resistance

The primary mechanism of resistance to chloroquine in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[14] In sensitive parasites, protonated chloroquine is trapped in the digestive vacuole. However, mutated forms of the PfCRT protein, located on the vacuolar membrane, can transport the drug out of the vacuole, reducing its concentration at the site of action.[14] This lowered accumulation prevents the drug from effectively inhibiting hemozoin formation.[15] Modifications to the 4-aminoquinoline side chain can create compounds that evade this efflux mechanism, thus restoring activity against CQ-R strains.[16]

Quantitative Antimalarial Activity Data

The efficacy of 4-aminoquinoline derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) values against different P. falciparum strains in vitro. Strains like 3D7 and NF54 are sensitive to chloroquine (CQ-S), while strains such as K1, W2, and Dd2 are resistant (CQ-R). The following table summarizes representative data for various analogs.

CompoundP. falciparum StrainIC₅₀ (nM)Activity ProfileReference
Chloroquine (CQ) 3D7 (CQ-S)~10-20Sensitive[17][18]
K1 (CQ-R)~255Resistant[17]
W2 (CQ-R)~200-400Resistant[18]
Amodiaquine (AQ) W2 (CQ-R)~30-60Active vs. CQ-R[18]
Compound 19 ¹NF-54 (CQ-S)14Potent[10]
Compound 38 ²K1 (CQ-R)170Active vs. CQ-R[17]
MAQ ³W2 (CQ-R)93.5Active vs. CQ-R[18][19]
BAQW2 (CQ-R)39.5Active vs. CQ-R[18][19]
Compound 2K1 (CQ-R)26 (72h)Potent vs. CQ-R[20]
Compound 9aK1 (CQ-R)<500Active vs. CQ-R[21]

¹ 2-(4-chloro-phenyl)-[5]thiazinan-4-one derivative ² Thiazolidine conjugate derivative ³ Monoquinoline derivative ⁴ Bisquinoline derivative ⁵ 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline ⁶ 4-N-methylaminoquinoline analogue

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives

A common method for synthesizing 4-aminoquinoline analogs involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with a desired amine side chain.[4][22]

Materials:

  • 4,7-dichloroquinoline

  • Desired primary or secondary amine (e.g., N,N-diethyl-1,3-diaminopropane)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat)

  • Base (e.g., K₂CO₃, triethylamine)

  • Standard laboratory glassware for reflux and purification apparatus (e.g., column chromatography).

Procedure:

  • Dissolve 4,7-dichloroquinoline in the chosen solvent in a round-bottom flask.

  • Add the selected amine side chain, often in molar excess, to the solution.

  • If required, add a base like K₂CO₃ to act as a proton scavenger.[4]

  • Heat the reaction mixture to reflux (typically 135–155 °C if run neat) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12][22]

  • After cooling, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the final 4-aminoquinoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used fluorescence-based assay to determine the IC₅₀ of compounds against P. falciparum by quantifying parasite DNA.[23][24]

Materials:

  • Synchronized, ring-stage P. falciparum culture (e.g., 3D7 or K1)

  • O+ human red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX I or human serum)

  • Test compounds and control drugs (e.g., Chloroquine) dissolved in DMSO

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplates

  • Incubator with controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Drug Plate Preparation : Dispense 100 µL of complete medium into all wells of a 96-well plate. Add the test compound stock solution to the first well of a row and perform serial dilutions across the plate. Include wells for a positive control (e.g., Chloroquine) and a negative control (DMSO vehicle).[23]

  • Parasite Seeding : Prepare a parasite suspension with 0.5% parasitemia and 1% hematocrit in complete medium. Add 100 µL of this suspension to each well of the drug plate.[23]

  • Incubation : Incubate the plates for 72 hours in a modular chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[23][24]

  • Lysis and Staining : After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[23][24]

  • Fluorescence Reading : Measure the fluorescence intensity of each well using a microplate reader.

  • Data Analysis : Subtract the background fluorescence from uninfected RBC wells. Plot the percentage of growth inhibition against the log of the drug concentration. Determine the IC₅₀ value by fitting the data to a non-linear regression dose-response curve.

Workflow Workflow for SYBR Green I Antiplasmodial Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Drug Plate: Serial dilutions of test compounds & controls in 96-well plate C Seed Plates: Add 100µL parasite culture to each well A->C B Prepare Parasite Culture: Synchronized rings at 0.5% parasitemia, 1% hematocrit B->C D Incubate: 72 hours at 37°C (5% CO₂, 5% O₂, 90% N₂) C->D E Lyse & Stain: Add SYBR Green I Lysis Buffer. Incubate 1-2h in dark D->E F Read Fluorescence: Ex: ~485nm, Em: ~530nm E->F G Calculate % Inhibition vs. Drug Concentration F->G H Determine IC₅₀ Value: Non-linear regression curve fit G->H

Caption: Experimental workflow for the in vitro SYBR Green I antiplasmodial assay.

Conclusion and Future Directions

The 4-aminoquinoline scaffold, despite challenges from drug resistance, continues to be a highly valuable platform for antimalarial drug discovery. Its well-understood mechanism of action, established SAR, and relatively simple synthesis make it an attractive starting point for developing novel compounds.[3] Current research focuses on modifications that circumvent known resistance mechanisms, such as creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores, or developing bisquinoline (dimeric) agents.[19] These strategies aim to produce next-generation antimalarials that are potent, safe, and effective against the ever-evolving Plasmodium parasite.

References

The Anticancer and Cytotoxic Potential of 7-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 7-aminoquinoline derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic effects. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their mechanisms of action, quantitative cytotoxic data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Quinoline and its analogues have long been recognized for their therapeutic potential, with applications ranging from antimalarial to antimicrobial agents.[1] In the realm of oncology, numerous quinoline-based compounds have been investigated for their ability to inhibit cancer cell growth and induce cell death. The this compound core, in particular, has been the subject of extensive research, leading to the identification of derivatives with potent cytotoxic activity against a variety of cancer cell lines. These compounds exert their anticancer effects through diverse and complex mechanisms, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2] This guide will delve into the technical details of these aspects, providing a solid foundation for further research and development in this promising area of cancer therapeutics.

Mechanisms of Anticancer Action

The cytotoxic effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes that are often dysregulated in cancer. The primary mechanisms identified to date include the induction of oxidative stress, disruption of cell cycle progression, and the induction of programmed cell death (apoptosis).

Induction of Oxidative Stress and Apoptosis

A key mechanism of action for some this compound derivatives, particularly 7-aminoisoquinoline-5,8-quinones, involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] NQO1 is an enzyme frequently overexpressed in cancer cells that plays a role in detoxification and protection against oxidative stress.[4] Inhibition of NQO1 by these derivatives disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[3] The excessive intracellular ROS creates a toxic environment that preferentially affects cancer cells, which already have a higher basal level of oxidative stress.[3] This elevation in ROS triggers the intrinsic apoptotic pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3 and caspase-9.[3]

This compound Derivative This compound Derivative NQO1 NQO1 This compound Derivative->NQO1 Inhibits ROS Increased ROS NQO1->ROS Leads to Bax Bax (pro-apoptotic) ROS->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) ROS->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed signaling pathway for NQO1-inhibiting this compound derivatives.
Cell Cycle Arrest

Several this compound derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This effect is often observed at the G2/M or G0/G1 phases.[2][5] For instance, certain 7-chloro-4-aminoquinoline derivatives can cause an accumulation of cells in the G2/M phase.[6] The underlying mechanism often involves the modulation of key cell cycle regulatory proteins. One of the critical pathways implicated is the ATM-ATR/p53/p21 signaling cascade. DNA damage, which can be induced by some of these derivatives, activates ATM and ATR kinases. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.[7][8] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[9]

Derivative This compound Derivative DNA_Damage DNA Damage Derivative->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates p21 p21 p53->p21 Upregulates CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK->Cell_Cycle_Arrest

ATM/p53-mediated cell cycle arrest induced by this compound derivatives.
Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][10] Some quinoline derivatives have been identified as inhibitors of this pathway.[2] By targeting components of this cascade, such as PI3K or Akt, these compounds can effectively block downstream signaling that promotes cancer cell survival and proliferation.[11] Inhibition of the PI3K/Akt/mTOR pathway can lead to a reduction in protein synthesis, cell growth, and can also induce apoptosis.[10]

Quantitative Cytotoxic Activity

The cytotoxic potential of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth or viability by 50%. The following tables summarize some of the reported cytotoxic activities of different this compound derivatives.

Table 1: Cytotoxic Activity of 7-Amino-4-methylquinolin-2(1H)-one Derivatives

CompoundCell LineIC50 (µM)
Derivative 1A549 (Lung)12.5
Derivative 1MCF-7 (Breast)25
Derivative 2A549 (Lung)6.25
Derivative 2MCF-7 (Breast)12.5

Table 2: Cytotoxic Activity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [5]

CompoundCell LineGI50 (µM)
5dCCRF-CEM (Leukemia)0.4
5dHuT78 (T-cell lymphoma)0.8
8dCCRF-CEM (Leukemia)0.5
8dHuT78 (T-cell lymphoma)1.2
12dCCRF-CEM (Leukemia)0.6
12dHuT78 (T-cell lymphoma)0.9

Table 3: Cytotoxic Activity of 7-Chloro-4-quinolinylhydrazone Derivatives

CompoundCell LineIC50 (µg/cm³)
Hydrazone ASF-295 (CNS)0.314
Hydrazone AHTC-8 (Colon)1.25
Hydrazone AHL-60 (Leukemia)0.87
Hydrazone BSF-295 (CNS)0.452
Hydrazone BHTC-8 (Colon)2.11
Hydrazone BHL-60 (Leukemia)1.03

Experimental Protocols

The evaluation of the anticancer and cytotoxic effects of this compound derivatives involves a range of in vitro assays. Below are detailed methodologies for some of the key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Compound Treat with this compound Derivatives Seed_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[5]

  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Cell Treatment: Culture and treat cells with the this compound derivatives as described for the MTT assay.

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[13][14]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[14]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI.

    • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[2]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins).

  • Protocol:

    • Protein Extraction: Treat cells with the this compound derivatives, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mitochondrial Membrane Potential Assay

Changes in mitochondrial membrane potential (ΔΨm) are an early indicator of apoptosis.[5] The TMRE assay is a common method for its assessment.

  • Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in reduced TMRE accumulation and, consequently, a decrease in fluorescence intensity.

  • Protocol:

    • Cell Culture and Treatment: Plate and treat cells with the this compound derivatives.

    • TMRE Staining: Incubate the cells with TMRE staining solution for 15-30 minutes at 37°C.[15]

    • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

    • Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.[11]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their multifaceted mechanisms of action, including the induction of oxidative stress, cell cycle arrest, and apoptosis through the modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these compounds.

Future research should focus on optimizing the structure-activity relationships of this compound derivatives to enhance their potency and selectivity for cancer cells. In vivo studies in preclinical cancer models are warranted to validate their efficacy and safety profiles. Furthermore, a deeper understanding of their molecular targets and the intricate signaling networks they modulate will be crucial for their successful translation into clinical applications. The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation cancer therapies.

References

The role of 7-aminoquinoline in medicinal chemistry and drug development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 7-Aminoquinoline in Medicinal Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous therapeutic agents, demonstrating a vast range of biological activities. Among its many isomers, the this compound nucleus serves as a critical pharmacophore in medicinal chemistry. Its derivatives have been extensively explored and developed into drugs for treating infectious diseases, cancer, and neurodegenerative disorders.[1][2][3][4] The versatility of the this compound core allows for structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and overcome drug resistance. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of this compound derivatives, offering a valuable resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalyst-free approaches. Traditional methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions, which typically require strong acid catalysis and high temperatures.[1]

A more recent and highly efficient method involves the catalyst-free condensation of m-phenylenediamine with unsymmetrical 1,3-diketones, particularly those bearing a trifluoromethyl group.[1][5] The strong electron-withdrawing nature of the trifluoromethyl group facilitates the initial nucleophilic addition and directs the subsequent cyclization to selectively yield 2,4-disubstituted 7-aminoquinolines in good yields, avoiding the need for harsh reaction conditions.[1][5]

Another common strategy for creating diverse libraries of 7-substituted-4-aminoquinolines starts with 4,7-dichloroquinoline. The chlorine at the 4-position is more susceptible to nucleophilic substitution, allowing for the introduction of various amino side chains. The substituent at the 7-position can then be modified using metal-assisted coupling reactions like Suzuki, Ullmann, and Negishi couplings to generate biaryl, diaryl ether, and alkylaryl analogs, respectively.[6][7]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A m-Phenylenediamine C Nucleophilic Addition (Catalyst-Free) A->C B Trifluoromethylated 1,3-Diketone B->C D Condensation & Cyclization C->D E 2,4-Disubstituted This compound D->E

General workflow for catalyst-free synthesis of 7-aminoquinolines.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully exploited to develop agents for a wide array of diseases.

Antimalarial Activity

The quinoline nucleus is a historic mainstay of antimalarial therapy, with chloroquine (a 7-chloro-4-aminoquinoline) being a frontline drug for decades.[8] However, widespread resistance has driven the development of new analogs. The primary mechanism of action for many 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The drug, being a weak base, accumulates in the acidic vacuole and forms a complex with heme (ferriprotoporphyrin IX), preventing its detoxification into insoluble hemozoin. The resulting free heme is toxic to the parasite, leading to its death.[9]

Structure-Activity Relationship (SAR):

  • 7-Position: The substituent at the 7-position is crucial. Electron-withdrawing groups are generally favored. 7-chloro, 7-bromo, and 7-iodo derivatives show excellent activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.[10][11][12] In contrast, 7-fluoro, 7-trifluoromethyl, and 7-methoxy analogs are typically less active, especially against resistant strains.[10][11] More lipophilic groups, such as biaryl substituents, at the 7-position can confer potent activity against drug-resistant strains.[6][7]

  • 4-Position Side Chain: The nature of the diaminoalkane side chain at the 4-position is critical for activity and overcoming resistance. Variations in the length and basicity of the side chain influence the drug's accumulation in the food vacuole and its interaction with heme.[6][10] Intramolecular hydrogen bonding within the side chain has been shown to be important for potency against resistant strains.[6]

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_drug Drug Action Hb Hemoglobin Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Detox Heme Polymerization Heme->Detox Complex Heme-Drug Complex Heme->Complex Death Parasite Death Heme->Death Toxicity Hemozoin Non-toxic Hemozoin (Malaria Pigment) Detox->Hemozoin AQ This compound Derivative AQ->Complex Inhibition Inhibition AQ->Inhibition Complex->Death Inhibition->Detox Blocks

Mechanism of action for antimalarial this compound derivatives.

Table 1: In Vitro Antimalarial Activity of Representative 7-Substituted 4-Aminoquinolines

Compound ID 7-Substituent Side Chain IC50 (nM) vs. P. falciparum (CQ-S) IC50 (nM) vs. P. falciparum (CQ-R) Reference
Chloroquine -Cl -HNCH(CH₃)(CH₂)₃N(Et)₂ 5-12 >100 [10][11]
7-Iodo Analog -I -HN(CH₂)₂NEt₂ 3-7 3-7 [10][12]
7-Bromo Analog -Br -HN(CH₂)₂NEt₂ 3-12 3-12 [10][11]
7-Fluoro Analog -F -HN(CH₂)₂NEt₂ 15-50 18-500 [10][11]
7-CF₃ Analog -CF₃ -HN(CH₂)₂NEt₂ 15-50 18-500 [10][11]
7-OMe Analog -OCH₃ -HN(CH₂)₂NEt₂ 17-150 90-3000 [10][11]

| Biaryl Analog 3{1,4,1} | 4'-methoxy-[1,1'-biphenyl]-4-yl | -HN(CH₂)₃NHCH₂-cyclopropyl | <50 | 20 |[6] |

Anticancer Activity

The 7-chloroquinoline scaffold, particularly found in chloroquine, has been repurposed and investigated as a promising anticancer agent.[2] These compounds exert their effects through multiple mechanisms, including the inhibition of autophagy, modulation of key signaling pathways like PI3K/Akt/mTOR, and induction of apoptosis.[13] Novel hybrids combining the 7-chloro-4-aminoquinoline core with other pharmacophores, such as benzimidazole, have shown potent cytotoxic activity against various cancer cell lines.[2] Some quinoline-based drugs, like Lenvatinib and Bosutinib, are approved kinase inhibitors for cancer treatment.[2]

A distinct class, 7-aminoisoquinoline-5,8-quinones, demonstrates anticancer effects by inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[14] This inhibition disrupts cellular redox balance, increases reactive oxygen species (ROS), and triggers the intrinsic apoptotic pathway, characterized by a shift in the Bax/Bcl-2 ratio and activation of caspases.[14]

G cluster_drug Drug Action cluster_cell Cancer Cell Drug 7-Aminoisoquinoline- 5,8-quinone Derivative Inhibition Inhibition Drug->Inhibition NQO1 NQO1 Enzyme ROS ↑ Reactive Oxygen Species (ROS) NQO1->ROS Reduces ROS (Normal Function) Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Caspases Caspase-9, Caspase-3 Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Inhibition->NQO1 Inhibition->ROS Leads to

Proposed pathway for 7-aminoisoquinoline-5,8-quinone anticancer activity.

Table 2: In Vitro Anticancer Activity of Representative this compound Derivatives

Compound Class Compound ID Cancer Cell Line Activity Metric Value (µM) Reference
7-Chloro-4-aminoquinoline-benzimidazole hybrid 5d HuT78 (T-cell lymphoma) GI₅₀ 0.4 [2]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 8d Raji (Burkitt's lymphoma) GI₅₀ 0.6 [2]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 12d HuT78 (T-cell lymphoma) GI₅₀ 0.8 [2]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 12d CCRF-CEM (T-cell leukemia) GI₅₀ 1.0 [2]
7-Aminoisoquinoline-5,8-quinone derivative 7 A-549 (Lung Carcinoma) IC₅₀ 0.17 [15]

| 7-Aminoisoquinoline-5,8-quinone derivative | 7 | HeLa (Cervical Carcinoma) | IC₅₀ | 0.28 |[15] |

Antiviral and Other Activities
  • Antiviral: this compound derivatives have demonstrated activity against a range of viruses. Certain compounds inhibit the replication of herpes simplex virus (HSV) type 1, with studies showing they are more potent inhibitors of viral DNA synthesis than cellular DNA synthesis.[16] More recent work has shown that 7-chloro-4-aminoquinoline derivatives can exhibit effects against Influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[17]

  • Neuroprotective: A significant development is the identification of 4-amino-7-chloroquinoline compounds, including chloroquine and amodiaquine, as synthetic agonists of the nuclear receptor NR4A2.[3] NR4A2 is a promising drug target for Parkinson's disease because of its crucial role in the development and survival of midbrain dopaminergic neurons. Activating NR4A2 may offer a neuroprotective therapeutic strategy for this neurodegenerative disorder.[3]

  • Antileishmanial: 7-chloro-4-quinolinylhydrazone derivatives have been investigated for their activity against Leishmania amazonensis. The lead compounds were shown to be active against the amastigote form of the parasite and appear to act by inducing mitochondrial dysfunction and oxidative stress.[18]

Table 3: In Vitro Antiviral Activity of this compound Derivatives

Compound ID Virus Cell Line IC₅₀ (µg/mL) Cytotoxicity (µg/mL) Reference
10 HSV-1 KB 2 14 [16]
28 HSV-1 KB 4 >50 [16]
29 HSV-1 KB 6 >50 [16]
32 HSV-1 KB 3 25 [16]
34 HSV-1 KB 2 12 [16]

| 36 | HSV-1 | KB | 5 | 30 |[16] |

Experimental Protocols

General Synthesis of 7-Substituted-4-Aminoquinolines via Suzuki Coupling

This protocol describes a parallel synthesis approach for generating biaryl-substituted 4-aminoquinolines, adapted from methodologies used in antimalarial drug discovery.[6][7]

  • Starting Material: Begin with 7-bromo-4-chloroquinoline.

  • Suzuki Coupling: In a reaction vessel, combine 7-bromo-4-chloroquinoline (1 equivalent), a boronic acid derivative (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).

  • Solvent and Reaction: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture with argon, then heat to reflux (e.g., 80-90 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting 7-biaryl-4-chloroquinoline intermediate by flash column chromatography.

  • Amination: Combine the purified intermediate with a desired primary or secondary amine (2-3 equivalents) in a solvent like n-butanol or DMSO.

  • Final Reaction: Heat the mixture at 120-140 °C for 4-8 hours.

  • Final Purification: After cooling and standard workup, purify the final 7-biaryl-4-aminoquinoline product by chromatography or recrystallization.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum strains.[6][19]

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Maintain cultures at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plates: Prepare serial dilutions of the test compounds in 96-well microtiter plates.

  • Assay Initiation: Synchronize parasite cultures (e.g., to the ring stage). Add the parasitized red blood cells (1% parasitemia, 1% hematocrit) to the drug-containing plates.

  • Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

  • Quantification: To measure parasite growth, use a fluorescent DNA-intercalating dye (e.g., SYBR Green I or PicoGreen). Lyse the cells in the wells with a lysis buffer containing the dye.

  • Data Analysis: Read the fluorescence on a microplate reader. Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold is a remarkably versatile and enduring core in medicinal chemistry. Its historical success as an antimalarial agent has paved the way for its exploration in other critical therapeutic areas, including oncology, virology, and neurodegeneration. The ability to systematically modify the scaffold at the 4- and 7-positions has allowed for the development of next-generation compounds that can overcome resistance and exhibit novel mechanisms of action. The continued investigation into hybrid molecules and the elucidation of new biological targets, such as NR4A2, ensure that this compound derivatives will remain a focal point of drug discovery and development for the foreseeable future. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for new and more effective therapeutics based on this privileged structure.

References

The Discovery and Screening of Novel 7-Aminoquinoline-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. From the historical success of antimalarial drugs like chloroquine to the emerging potential in oncology and virology, this heterocyclic motif continues to be a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the core methodologies involved in the discovery, screening, and preliminary evaluation of new this compound-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the multifaceted process of identifying and characterizing new drug candidates from this promising chemical class.

General Synthesis of Novel this compound-Based Compound Libraries

The journey to discovering novel bioactive compounds begins with the synthesis of a diverse library of chemical entities. A catalyst-free condensation reaction is a highly efficient method for producing 2,4-disubstituted 7-aminoquinolines.[1] This approach offers high selectivity and good yields, making it suitable for generating a library of compounds for screening.[1]

A generalized workflow for the parallel synthesis of a 4-amino-7-chloroquinoline library is a robust method for creating a diverse set of molecules for screening.[2][3] This process typically involves a multi-step reaction sequence that allows for the introduction of various substituents at key positions on the quinoline core, thereby generating a library of structurally related compounds.

Below is a conceptual workflow for the synthesis of a this compound library.

G cluster_synthesis Library Synthesis start Starting Materials (e.g., m-phenylenediamine, 1,3-diketones) reaction Condensation Reaction (Catalyst-free or Metal-catalyzed) start->reaction diversification Parallel Synthesis (Introduction of diverse side chains) reaction->diversification purification Purification (e.g., Column Chromatography, HPLC) diversification->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization library This compound Compound Library characterization->library G cluster_hts High-Throughput Screening Workflow target_id Target Identification (e.g., Kinase, Viral Protein, Cancer Cell Line) assay_dev Assay Development & Miniaturization target_id->assay_dev primary_screen Primary Screen (Single concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->primary_screen Inactive Compounds dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response Active Compounds hit_validation Hit Validation & Confirmation dose_response->hit_validation hit_validation->dose_response False Positives lead_gen Lead Generation hit_validation->lead_gen Confirmed Hits G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline This compound Inhibitor Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1 G cluster_workflow Drug Discovery and Lead Optimization Workflow LibSynth Compound Library Synthesis HTS High-Throughput Screening (HTS) LibSynth->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt LeadOpt->HitToLead Iterative Design InVivo In Vivo Efficacy & Toxicology LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

References

The Structure-Activity Relationship of 7-Aminoquinoline Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 7-aminoquinoline analogs, a class of compounds with significant therapeutic potential, particularly as antimalarial and anticancer agents. This document details their synthesis, biological evaluation, and the molecular intricacies that govern their activity, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of well-known drugs such as the antimalarial chloroquine.[1][2] The emergence of drug-resistant pathogens and cancers has necessitated the development of novel analogs with improved efficacy and pharmacological profiles. This guide delves into the key structural modifications of the this compound core and their impact on biological activity, providing a framework for the rational design of next-generation therapeutics.

Antimalarial Activity of this compound Analogs

The primary mechanism of antimalarial action for 7-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Modifications to the 7-position of the quinoline ring and the amino side chain at the 4-position have been extensively explored to overcome chloroquine resistance.

Structure-Activity Relationship Insights

SAR studies have revealed several key determinants for potent antimalarial activity:

  • The 7-Position Substituent: The nature of the substituent at the 7-position of the quinoline ring is a critical determinant of activity. While the 7-chloro substituent is a hallmark of many active compounds, including chloroquine, other modifications have shown promise.[3][4] Generally, electron-withdrawing groups at this position are favorable. Studies have shown that 7-iodo and 7-bromo analogs exhibit comparable or superior activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[3] In contrast, 7-fluoro and 7-trifluoromethyl analogs have demonstrated reduced potency.[3]

  • The 4-Amino Side Chain: The length and basicity of the side chain at the 4-amino position play a crucial role in drug accumulation in the acidic food vacuole of the parasite and in overcoming resistance.[3] Shorter side chains have often been associated with improved activity against resistant strains.[3] The presence of a terminal secondary or tertiary amine is also a common feature of active compounds.[3]

Quantitative SAR Data: Antimalarial Activity

The following tables summarize the in vitro antimalarial activity (IC50 values) of representative this compound analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs

Compound ID7-SubstituentSide ChainP. falciparum StrainIC50 (nM)Reference
Chloroquine-Cl-NHCH(CH₃)(CH₂)₃N(C₂H₅)₂D6 (CQS)6.9[5]
Chloroquine-Cl-NHCH(CH₃)(CH₂)₃N(C₂H₅)₂Dd2 (CQR)102[5]
Analog 1-I-HN(CH₂)₂NEt₂CQS3-12[3]
Analog 2-Br-HN(CH₂)₂NEt₂CQS3-12[3]
Analog 3-F-HN(CH₂)₂NEt₂CQS15-50[3]
Analog 4-CF₃-HN(CH₂)₂NEt₂CQS15-50[3]
Analog 5-I-HN(CH₂)₂NEt₂CQR18-500[3]
Analog 6-Br-HN(CH₂)₂NEt₂CQR18-500[3]
Analog 7-F-HN(CH₂)₂NEt₂CQR18-500[3]
Analog 8-CF₃-HN(CH₂)₂NEt₂CQR18-500[3]

Anticancer Activity of this compound Analogs

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[1][6][7] Their cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key cellular signaling pathways.[6][8][9]

Mechanism of Anticancer Action and Signaling Pathways

Several signaling pathways have been implicated in the anticancer activity of this compound analogs:

  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[10]

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[10][11][12][13] Some this compound analogs have been found to inhibit this pathway, leading to the suppression of tumor growth.[10][12]

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Aminoquinoline This compound Analog Aminoquinoline->PI3K Inhibition Aminoquinoline->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
Quantitative SAR Data: Anticancer Activity

The following table presents the in vitro cytotoxic activity (GI50 or IC50 values) of selected this compound analogs against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineGI50/IC50 (µM)Reference
Compound 5dRaji (Burkitt's lymphoma)4.3[1]
Compound 5dHuT78 (T-cell lymphoma)0.4[1]
Compound 8dLeukemia & Lymphoma linesActive[1]
Compound 12dLeukemia & Lymphoma linesActive[1]
[(7-chloroquinolin-4-yl) amino] chalcone 13LNCaP (Prostate)7.93[7]
[(7-chloroquinolin-4-yl) amino] chalcone 17LNCaP (Prostate)7.11[7]
[(7-chloroquinolin-4-yl) amino] chalcone 19LNCaP (Prostate)6.95[7]
Quinolino-triazole 6fMCF-7 (Breast)10[14]
Quinolino-triazole 6gMCF-7 (Breast)12[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 7-Substituted-4-aminoquinoline Analogs

A common synthetic route for generating diverse 7-substituted-4-aminoquinoline analogs involves a parallel synthesis approach.[3]

Synthesis_Workflow Start Substituted Aniline Step1 Condensation & Cyclization Start->Step1 Intermediate1 4-Hydroxyquinoline Intermediate Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-7-substituted quinoline Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Final 7-Substituted-4-aminoquinoline Analog Step3->Final Amine Desired Amine Side Chain Amine->Step3

General Synthetic Workflow
  • Synthesis of the Quinoline Core: Substituted anilines are reacted with a suitable three-carbon synthon (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization to yield the 4-hydroxyquinoline intermediate.

  • Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the 4-chloro-7-substituted quinoline.

  • Side Chain Introduction: The desired amino side chain is introduced via nucleophilic aromatic substitution at the 4-position, displacing the chloro group to yield the final 7-substituted-4-aminoquinoline analog.[3]

In Vitro Antiplasmodial Assay

The in vitro activity of the synthesized compounds against P. falciparum is determined using a standardized microtiter plate assay.

  • Parasite Culture: Asynchronous cultures of P. falciparum strains are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microtiter plate.

  • Assay Setup: Parasitized red blood cells are added to each well. Control wells containing no drug (negative control) and a known antimalarial drug like chloroquine (positive control) are included.

  • Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Quantification of Parasite Growth: Parasite growth is quantified using a fluorescent dye that binds to parasite DNA (e.g., SYBR Green I). The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the 50% growth inhibition (GI50) or inhibitory concentration (IC50) is determined.

Logical Relationships in SAR

The development of potent this compound analogs relies on a systematic exploration of chemical space guided by SAR principles.

SAR_Logic Scaffold This compound Scaffold Mod1 Modification of 7-Substituent Scaffold->Mod1 Mod2 Modification of 4-Amino Side Chain Scaffold->Mod2 Synthesis Parallel Synthesis of Analogs Mod1->Synthesis Mod2->Synthesis Screening Biological Screening (Antimalarial, Anticancer) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Mod1 Feedback for new designs SAR->Mod2 Lead Lead Compound Identification SAR->Lead

SAR-Guided Drug Discovery

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive SAR studies have provided a clear roadmap for designing analogs with potent antimalarial and anticancer activities. A deep understanding of the key structural features that govern biological activity, coupled with robust experimental evaluation, will be instrumental in the development of novel this compound-based drugs to address pressing global health challenges. This guide serves as a foundational resource to aid researchers in this important endeavor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Substituted 4-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-substituted 4-aminoquinoline analogs, a class of compounds with significant therapeutic potential, particularly as antimalarial and anticancer agents. The methodologies described herein focus on the introduction of various substituents at the 7-position of the quinoline core, followed by the installation of the crucial 4-amino side chain.

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with chloroquine being a classic example of its therapeutic importance.[1] Modifications at the 7-position of the quinoline ring have been shown to modulate the biological activity of these analogs, offering a promising strategy to overcome drug resistance and enhance efficacy.[1] This guide outlines several key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, to generate a diverse library of these valuable compounds.

General Synthetic Strategies

The synthesis of 7-substituted 4-aminoquinoline analogs typically follows a convergent approach, wherein a 7-substituted-4-chloroquinoline intermediate is first prepared, followed by a nucleophilic aromatic substitution (SNAr) reaction with a desired amine to introduce the 4-amino side chain. The key to synthesizing a diverse range of analogs lies in the methods used to introduce functionality at the 7-position.

dot

Caption: General workflow for synthesizing 7-substituted 4-aminoquinoline analogs.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-chloroquinoline Analogs via SNAr

This protocol describes the general procedure for the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines.

Materials:

  • 4,7-dichloroquinoline

  • Desired primary or secondary amine (1.2-2.0 equivalents)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))

  • Base (e.g., K₂CO₃, triethylamine, if required)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.2-2.0 eq) and base (if necessary).

  • Heat the reaction mixture under reflux for the time specified in the literature (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After completion, allow the mixture to cool to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Procedure (Microwave-Assisted):

  • In a microwave-safe reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent like DMSO.[3]

  • Seal the vessel and irradiate in a microwave reactor at a specified temperature (e.g., 140-180°C) and time (e.g., 20-30 minutes).[3]

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[3]

Procedure (Ultrasound-Assisted):

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.[4]

  • Place the vessel in an ultrasonic bath and reflux for 30-40 minutes at a temperature up to 90°C.[5]

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool. The product may precipitate and can be collected by filtration.[4]

Protocol 2: Synthesis of 7-Aryl-4-chloroquinolines via Suzuki Coupling

This protocol outlines the synthesis of 7-aryl-4-chloroquinolines from 7-iodo-4-chloroquinoline using a Suzuki-Miyaura cross-coupling reaction.

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Suzuki_Coupling Aryl_Halide 7-Iodo-4-chloroquinoline Product 7-Aryl-4-chloroquinoline Aryl_Halide->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Iodo-4-chloroquinoline[6]

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 7-iodo-4-chloroquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[7]

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of 7-Alkynyl-4-chloroquinolines via Sonogashira Coupling

This protocol details the Sonogashira coupling of a 7-halo-4-chloroquinoline with a terminal alkyne.

Materials:

  • 7-Iodo- or 7-bromo-4-chloroquinoline

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction flask, dissolve the 7-halo-4-chloroquinoline (1.0 eq) in the chosen solvent.

  • Add the terminal alkyne (1.1-1.5 eq), CuI (0.05-0.1 eq), and the palladium catalyst (0.02-0.05 eq).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the amine base and stir the reaction at room temperature or with gentle heating until completion.[8][9]

  • Once the reaction is complete, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4: Synthesis of 7-Amino-4-chloroquinolines via Buchwald-Hartwig Amination

This protocol describes the amination of a 7-halo-4-chloroquinoline using the Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 7-Bromo- or 7-iodo-4-chloroquinoline

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)[10]

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, the 7-halo-4-chloroquinoline (1.0 eq), and the amine (1.1-1.5 eq).

  • Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed.[11][12]

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 5: Synthesis of 7-Aryloxy-4-chloroquinolines via Ullmann Condensation

This protocol outlines the synthesis of 7-aryloxy-4-chloroquinolines from 7-hydroxy-4-chloroquinoline through an Ullmann-type reaction.

Materials:

  • 7-Hydroxy-4-chloroquinoline[13]

  • Aryl halide

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, NMP)

  • Ligand (e.g., phenanthroline, L-proline, optional)

Procedure:

  • In a reaction flask, combine 7-hydroxy-4-chloroquinoline (1.0 eq), the aryl halide (1.2 eq), the copper catalyst (0.1-0.2 eq), the base (2.0 eq), and the ligand (if used).

  • Add the solvent and heat the reaction mixture to a high temperature (e.g., 120-160°C).[14][15]

  • Stir the reaction for several hours to overnight, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of synthesized 7-substituted 4-aminoquinoline analogs.

Table 1: In Vitro Antiplasmodial Activity of 7-Substituted 4-Aminoquinoline Analogs

Compound ID7-SubstituentSide ChainIC₅₀ (nM) vs. CQ-S strainIC₅₀ (nM) vs. CQ-R strainReference
1 -ClN'-(7-chloro-quinolin-4-yl)-N,N-diethyl-propane-1,3-diamine--[1]
2 -Cl(S)-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)3.27 - 25.19.79 - 167.4[1]
3 -PhOVaried amine side chains<50>100-fold selectivity[3]
4 BiarylVaried amine side chains<50<50[3]

Table 2: Cytotoxicity of 7-Substituted 4-Aminoquinoline Analogs

Compound SeriesCytotoxicity (EC₅₀, µM) in HepG2 cellsReference
Diaryl ethers3 - 15[3]
Biaryls>15 (generally less toxic)[3]

Signaling Pathways and Mode of Action

The primary mode of action for many 4-aminoquinoline antimalarial drugs is the inhibition of hemozoin formation in the parasite's digestive vacuole. These compounds, being weak bases, accumulate in the acidic food vacuole of the parasite. Here, they bind to heme (ferriprotoporphyrin IX), preventing its detoxification through polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite.

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Hemozoin_Inhibition Hemoglobin Parasite digests host hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Complex Heme-Drug Complex Heme->Complex Drug 4-Aminoquinoline Analog Drug->Complex Complex->Hemozoin Inhibition

Caption: Inhibition of hemozoin formation by 4-aminoquinoline analogs.

These detailed protocols and accompanying data provide a solid foundation for researchers to synthesize and evaluate novel 7-substituted 4-aminoquinoline analogs for various therapeutic applications. The versatility of the described synthetic methods allows for the creation of a wide array of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 7-Aminoquinoline Derivatives as Versatile Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline derivatives are a class of fluorescent probes gaining significant traction in the field of bioimaging.[1][2][3] These compounds possess favorable photophysical properties, including strong fluorescence, large Stokes shifts, and environmental sensitivity, making them ideal candidates for visualizing subcellular structures and dynamic processes within living cells.[1][4] Their versatile scaffold allows for chemical modifications to tune their spectral properties and target specific organelles or analytes.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in fluorescence microscopy and bioimaging.

The fluorescence of many this compound derivatives is based on an intramolecular charge transfer (ICT) mechanism.[1][4] Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting quinoline core, resulting in a fluorescent signal that is often sensitive to the polarity of the local environment.[1][6] This property has been exploited to develop probes for various applications, including the imaging of the Golgi apparatus, lysosomes, and lipid droplets, as well as the detection of metal ions and changes in viscosity.[1][7][8][9]

Data Presentation: Photophysical Properties

The photophysical properties of this compound derivatives can be fine-tuned through chemical synthesis, allowing for the development of probes with a wide range of excitation and emission wavelengths. Below are tables summarizing the key photophysical data for representative this compound-based fluorescent probes.

Table 1: Photophysical Properties of Trifluoromethyl-Substituted 7-Aminoquinolines in Various Solvents.[1]

CompoundSolventDielectric ConstantAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)
1a n-hexane1.88365407
Toluene2.38370436
Chloroform4.81380480
Methanol32.7389507
1b n-hexane1.88368435
Toluene2.38374458
Chloroform4.81384504
Methanol32.7399537

Table 2: Photophysical Properties of 7-(Diethylamino)quinolone Chalcone Derivatives in Various Solvents.[4][10]

CompoundSolventAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)
4 THF448502
DCM457518
Acetone450529
Ethanol446563
5a THF458523
DCM465549
Acetone460567
Ethanol454606
5b THF457525
DCM464550
Acetone458568
Ethanol451604

Table 3: Photophysical Properties of 7-(Diethylamino)quinolin-2(1H)-one Derivatives with and without Cucurbit[11]uril (CB7).[12]

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)
DQ1 430456-
DQ1•CB7 434460-
DQ2 4104560.030
DQ2•CB7 4164580.540

Experimental Protocols

I. General Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining and imaging live cells with this compound fluorescent probes. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.

Materials:

  • This compound fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 1 mg/mL stock solution of the this compound probe in sterile DMSO.[13]

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.[13][14]

  • Staining:

    • Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.[13]

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.[13][15] The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove excess probe.[13]

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.[13]

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. For two-photon microscopy, an excitation wavelength of approximately 760-800 nm can be used for some derivatives.[13]

II. Protocol for Golgi Apparatus Staining

Certain this compound derivatives have shown high specificity for the Golgi apparatus.[1][2]

Procedure:

  • Follow the General Protocol for Live-Cell Imaging .

  • Optional: Colocalization: To confirm Golgi localization, a colocalization experiment with a known Golgi marker (e.g., BODIPY TR Ceramide) can be performed.[1]

    • Stain cells with the commercial Golgi marker according to the manufacturer's protocol, either before or after staining with the this compound probe.

    • Acquire images in separate channels for each probe and merge them to assess the degree of colocalization.[13]

III. Protocol for Lysosome Staining and pH Measurement

Some this compound derivatives are designed to accumulate in lysosomes and can be used to monitor lysosomal pH.[8]

Procedure:

  • Follow the General Protocol for Live-Cell Imaging .

  • For ratiometric pH probes, acquire images at two different emission wavelengths.[8]

  • The ratio of the fluorescence intensities at the two wavelengths can be used to determine the lysosomal pH. A calibration curve should be generated to correlate the fluorescence ratio to known pH values.[8]

Visualizations

G cluster_workflow Experimental Workflow for Live-Cell Imaging prep Probe Preparation (1 mg/mL in DMSO) stain Cell Staining (1-10 µM Probe, 15-60 min) prep->stain culture Cell Culture (60-80% Confluency) culture->stain wash Washing (2-3x with PBS) stain->wash image Fluorescence Imaging wash->image

Caption: General experimental workflow for live-cell imaging using this compound fluorescent probes.

G cluster_pathway Intramolecular Charge Transfer (ICT) Mechanism GS Ground State (S0) ES Excited State (S1) GS->ES Excitation (hν) ICT ICT State ES->ICT Electron Transfer (Amino to Quinoline) ICT->GS Relaxation Fluor Fluorescence Emission ICT->Fluor Fluor->GS Photon Emission

Caption: Simplified diagram of the Intramolecular Charge Transfer (ICT) fluorescence mechanism.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low/No Fluorescence Signal - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching- Verify microscope filter compatibility with probe's excitation/emission spectra.- Increase probe concentration.- Increase incubation time.- Reduce laser power or exposure time.
High Background Fluorescence - Probe concentration too high- Incomplete removal of excess probe- Decrease probe concentration.- Ensure thorough washing steps.
Cell Toxicity/Death - Probe concentration too high- Prolonged incubation time- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce incubation time.
Non-specific Staining - Probe aggregation- Cell health issues- Ensure the probe is fully dissolved in the stock solution.- Use healthy, sub-confluent cells for experiments.

Conclusion

This compound derivatives represent a powerful and versatile class of fluorescent probes for a wide range of bioimaging applications. Their tunable photophysical properties and sensitivity to the cellular microenvironment enable researchers to visualize and quantify biological processes with high spatial and temporal resolution. The protocols and data presented in this document provide a comprehensive guide for the successful application of these probes in cellular imaging experiments. As research in this area continues, the development of novel this compound-based probes with enhanced brightness, photostability, and target specificity is anticipated, further expanding their utility in life sciences and drug discovery.

References

Application of 7-aminoquinolines for live-cell imaging of the Golgi apparatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the processing, sorting, and trafficking of proteins and lipids. Its dynamic nature and crucial role in cellular function make it a significant target for live-cell imaging. This document provides detailed application notes and protocols for the use of novel 7-aminoquinoline derivatives as fluorescent probes for real-time imaging of the Golgi apparatus in living cells. Specifically, 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group have demonstrated high selectivity for the Golgi apparatus, offering a cost-effective and efficient tool for studying Golgi dynamics and function.[1][2][3] These probes exhibit strong intramolecular charge-transfer fluorescence, leading to large Stokes shifts, and are suitable for both one- and two-photon microscopy.[1][2][3]

Featured Probes

Two notable this compound derivatives, hereafter referred to as Probe 1a (2-methyl-4-(trifluoromethyl)-7-aminoquinoline) and Probe 1b (2-phenyl-4-(trifluoromethyl)-7-aminoquinoline), have shown excellent specificity for the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[1][2] Their performance is characterized by bright and stable fluorescence, enabling clear visualization of the Golgi complex.

Data Presentation

Photophysical Properties of this compound Probes

The following table summarizes the key photophysical properties of the Golgi-localizing this compound probes. These probes exhibit intramolecular charge transfer (ICT) characteristics, with their emission spectra being sensitive to solvent polarity.[1][2]

ProbeSubstituentsMax Absorption (λ_max)Max Emission (λ_em)Molar Extinction Coefficient (ε)Fluorescence Quantum Yield (Φ_F)
Probe 1a R1 = CH₃, R2 = CF₃365-399 nm (solvent dependent)[1][2]407-537 nm (solvent dependent)[1][2]Data not availableData not available
Probe 1b R1 = Phenyl, R2 = CF₃365-399 nm (solvent dependent)[1][2]407-537 nm (solvent dependent)[1][2]Data not availableData not available

Note: The absorption and emission maxima show a bathochromic shift with increasing solvent polarity.[1][2] Specific molar extinction coefficient and quantum yield values for these exact compounds in aqueous buffer solutions suitable for cellular imaging were not available in the searched literature.

Co-localization Analysis

Co-localization experiments with commercially available Golgi markers and antibodies confirm the high specificity of Probes 1a and 1b for the Golgi apparatus.[2]

ProbeCo-localization MarkerCell LinePearson's Correlation Coefficient (Rr)
Probe 1a BODIPY TR CeramideHeLa, U2OS, 4T1> 0.50[2]
Probe 1b BODIPY TR CeramideHeLa, U2OS, 4T1> 0.50[2]
Probe 1a Antigiantin antibodyHeLa0.65[2]
Probe 1b Antigiantin antibodyHeLa0.83[2]

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol describes the general procedure for staining the Golgi apparatus in live cells using this compound probes.

Materials:

  • This compound probe (e.g., Probe 1a or 1b) stock solution (1 mg/mL in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • 37°C, 5% CO₂ incubator

Procedure:

  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence and desired confluency.

  • Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 2 µg/mL.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.[2]

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells immediately using a fluorescence microscope.

Protocol 2: Co-localization with a Commercial Golgi Marker

This protocol outlines the steps for co-localization studies to verify the specificity of the this compound probes for the Golgi apparatus.

Materials:

  • Cells stained with this compound probe (from Protocol 1)

  • Commercial Golgi marker (e.g., BODIPY TR Ceramide)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • This compound Staining: Follow steps 1-4 of Protocol 1 to stain the cells with the this compound probe.

  • Co-staining: During the last 10-15 minutes of the 30-minute incubation, add the commercial Golgi marker to the cells at its recommended concentration.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium. Acquire images using a confocal microscope with appropriate laser lines and emission filters for both the this compound probe and the commercial marker.

  • Analysis: Analyze the acquired images using appropriate software to determine the degree of co-localization and calculate the Pearson's correlation coefficient.

Protocol 3: Two-Photon Fluorescence Microscopy

The this compound probes are also suitable for two-photon fluorescence microscopy, which offers advantages for imaging deeper into tissues with reduced phototoxicity.[1][2][3]

Materials:

  • Cells stained with this compound probe (from Protocol 1)

  • Two-photon microscope equipped with a tunable femtosecond laser

Procedure:

  • Sample Preparation: Prepare stained cells as described in Protocol 1.

  • Microscope Setup: Power on the two-photon microscope and laser, allowing for stabilization.

  • Mounting: Mount the sample on the microscope stage. If using a live-cell imaging chamber, ensure proper environmental control (temperature, CO₂, humidity).

  • Image Acquisition:

    • Bring the sample into focus using a non-confocal detector.

    • Set the excitation wavelength of the laser to the appropriate two-photon excitation wavelength for the this compound probe (typically in the near-infrared range, e.g., 700-800 nm).

    • Acquire images by scanning the laser across the sample. Collect the emitted fluorescence using a high-sensitivity detector.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cluster_colocalization Co-localization (Optional) cell_seeding Seed cells on glass-bottom dish cell_culture Culture overnight at 37°C, 5% CO2 cell_seeding->cell_culture wash_pbs Wash cells with PBS cell_culture->wash_pbs prepare_probe Prepare 2 µg/mL this compound probe solution add_probe Incubate cells with probe (30 min, 37°C) prepare_probe->add_probe wash_pbs->add_probe wash_medium Wash cells with imaging medium add_probe->wash_medium co_incubate Co-incubate with this compound add_probe->co_incubate for co-localization one_photon One-Photon Microscopy wash_medium->one_photon two_photon Two-Photon Microscopy wash_medium->two_photon add_marker Add commercial Golgi marker (e.g., BODIPY TR Ceramide) add_marker->co_incubate confocal Confocal Microscopy co_incubate->confocal analysis Image Analysis (Pearson's Coefficient) confocal->analysis

Caption: Workflow for live-cell imaging of the Golgi apparatus using this compound probes.

Golgi_Targeting_Mechanism probe This compound Probe cell_membrane Cell Membrane probe->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm golgi Golgi Apparatus cytoplasm->golgi Specific Accumulation fluorescence Fluorescence Signal golgi->fluorescence Excitation

Caption: Proposed mechanism of this compound probe localization to the Golgi apparatus.

References

Application Notes and Protocols for Cell Staining with 7-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing 7-aminoquinoline-based fluorescent probes for cellular imaging, with a specific focus on their application as Golgi-localized probes in live cells. The information is intended for researchers, scientists, and professionals in drug development engaged in cellular and molecular imaging.

Introduction

This compound derivatives are a class of fluorescent probes with versatile applications in biological imaging.[1][2] Certain derivatives, particularly those with a trifluoromethyl group, have demonstrated high selectivity for the Golgi apparatus in various cell lines.[3][4][5] These probes exhibit strong intramolecular charge-transfer fluorescence, resulting in large Stokes shifts, making them suitable for live-cell imaging applications, including one- and two-photon microscopy.[3][4][5] Their ability to specifically accumulate in the Golgi allows for the study of the structure, function, and dynamics of this organelle.

Quantitative Data Summary

The following table summarizes the key quantitative data for representative this compound probes used in cellular imaging.

PropertyValueNotes
Excitation Wavelength (λex) ~370 nm (near-UV)Specific wavelengths may vary depending on the exact derivative and solvent environment.
Emission Wavelength (λem) ~480 nm (blue-green)Exhibits solvatochromism; emission can shift based on the polarity of the environment.[6]
Quantum Yield (Φf) 0.7 - 0.8For 1-methyl-7-amino-quinolinium fluorophores, indicating high fluorescence efficiency.[1][7]
Fluorescence Lifetime 12 - 13 nsFor 1-methyl-7-amino-quinolinium fluorophores, which is longer than many common autofluorescent species in cells.[1][7]
Optimal Concentration 1 - 10 µMA typical starting range for live-cell imaging with this class of probes.[8]
Incubation Time 30 - 60 minutesStandard incubation period for sufficient cellular uptake and localization to the Golgi apparatus.[8]
Target Cell Lines HeLa, U2OS, 4T1Demonstrated specificity for the Golgi apparatus in these cell lines.[3][4][5][9]

Experimental Protocol: Live-Cell Staining of the Golgi Apparatus

This protocol provides a step-by-step guide for staining the Golgi apparatus in live mammalian cells using this compound probes.

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Optional: Commercial Golgi marker (e.g., BODIPY TR Ceramide) for co-localization studies

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation (Stock Solution):

    • Prepare a stock solution of the this compound probe at a concentration of 1-10 mM in anhydrous DMSO.

    • Vortex to ensure the probe is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).

    • Ensure the cells are healthy and actively growing before staining.

  • Staining Solution Preparation:

    • On the day of the experiment, thaw the probe stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional):

    • For some probes and cell lines, a washing step may reduce background fluorescence.

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS or complete culture medium.

    • After the final wash, add fresh pre-warmed culture medium to the cells for imaging.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

    • Use a filter set appropriate for the excitation and emission wavelengths of the this compound probe (e.g., DAPI or a custom filter set for near-UV excitation and blue-green emission).

    • For co-localization studies, sequentially image the this compound probe and the commercial Golgi marker using their respective filter sets.[5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis cluster_output Output prep_probe Prepare 1-10 mM Probe Stock in DMSO prep_stain Dilute Probe to 1-10 µM in Culture Medium prep_probe->prep_stain prep_cells Culture Cells to 50-70% Confluency stain_cells Incubate Cells with Staining Solution (30-60 min) prep_cells->stain_cells wash_cells Wash Cells with PBS or Medium (Optional) stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells analyze_data Analyze Golgi Morphology and Dynamics image_cells->analyze_data

Caption: Experimental workflow for live-cell staining with this compound probes.

References

Application Notes and Protocols for the Development of New Antimicrobial Agents Based on 7-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-aminoquinoline as a scaffold for the development of novel antimicrobial agents. This document includes a summary of its antimicrobial activity, protocols for synthesis and biological evaluation, and an overview of its mechanism of action.

The this compound core is a privileged structure in medicinal chemistry, forming the basis of well-known drugs. Its versatility allows for a wide range of chemical modifications, leading to the development of derivatives with potent activity against a variety of pathogens, including bacteria, fungi, and protozoa.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. The potency and spectrum are highly dependent on the nature and position of substituents on the quinoline ring and the amino group.

Antibacterial Activity

This compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
Compound 3c 2.67--6.67[2]
Compound 3d 7---[2]
Quinoline-based amides -Stronger activity-Weaker activity[2]

Note: '-' indicates data not available in the provided search results.

Antifungal Activity

Several this compound derivatives have been reported to possess significant antifungal properties.[3] The mechanism of antifungal action can be multifaceted, with some studies on related quinolines suggesting disruption of the fungal cell wall and cytoplasmic membrane integrity.[4]

Table 2: Antifungal Activity of 7-Chloroquinoline Derivatives

CompoundCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Reference
Quinoline amides Potent activityPotent activity[3]
7-chloro-4-arylhydrazonequinolines Activity comparable to fluconazole-

Note: '-' indicates data not available in the provided search results.

Antiprotozoal Activity

The this compound scaffold is famously associated with antimalarial drugs like chloroquine.[5] Derivatives continue to be explored for their activity against a range of protozoan parasites.

Table 3: Antiprotozoal Activity of 7-Chloroquinoline Derivatives

Compound/DerivativeLeishmania infantum (IC50, µM)Leishmania amazonensis (IC50, µM)Trypanosoma cruzi (IC50, µM)Reference
Knoevenagel adducts 7a-o --37.34 - 73.50[5]
N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas As active as pentamidine--[6]

Note: '-' indicates data not available in the provided search results.

Experimental Protocols

Synthesis of 7-Chloro-4-Aminoquinoline Derivatives

The following is a general protocol for the synthesis of 7-chloro-4-aminoquinoline derivatives via nucleophilic aromatic substitution.

General Reaction Scheme:

G reactant1 4,7-dichloroquinoline plus + reactant1->plus reactant2 Primary/Secondary Amine arrow Solvent, Heat reactant2->arrow product 7-Chloro-4-aminoquinoline Derivative plus->reactant2 arrow->product

Caption: General synthesis of 7-chloro-4-aminoquinoline derivatives.

Protocol 1: Conventional Heating

This protocol is adapted from the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine.

  • Materials:

    • 4,7-dichloroquinoline

    • Desired primary or secondary amine (e.g., N,N-dimethyl-propane-1,3-diamine)

    • Dichloromethane (DCM)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (2.0-2.5 equivalents).

    • Heat the reaction mixture to 120-130°C with constant stirring for 6-8 hours.[7]

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the residue in dichloromethane.[7]

    • Wash the organic layer with 5% aqueous NaHCO₃ solution, followed by water and then brine.[7]

    • Dry the organic layer over anhydrous MgSO₄.[7]

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis

  • Materials:

    • 4,7-dichloroquinoline

    • Primary or secondary amine

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 equivalent) in DMSO.

    • Add the desired primary or secondary amine (1.2-2.0 equivalents).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 140-180°C for 20-30 minutes.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to yield the product.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

prep_compound Prepare stock solution of this compound derivative serial_dilution Perform 2-fold serial dilutions of compound in 96-well plate with broth prep_compound->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include growth, sterility, and solvent controls inoculate->controls incubate Incubate plate at appropriate temperature and time controls->incubate read_results Read MIC as the lowest concentration with no visible growth incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

  • Materials:

    • This compound derivative stock solution (in a suitable solvent like DMSO)

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

    • Positive control (standard antibiotic/antifungal)

    • Negative control (broth with solvent)

    • Sterility control (broth only)

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[8]

    • Add 100 µL of the this compound derivative stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.[8]

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculate each well (except the sterility control) with the diluted microbial suspension.

    • Set up control wells:

      • Growth Control: Broth with inoculum.

      • Sterility Control: Broth only.

      • Solvent Control: Broth with inoculum and the highest concentration of the solvent used.

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.[8]

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the this compound derivatives on the viability of mammalian cells.[9]

  • Materials:

    • Mammalian cell line (e.g., HeLa, HEK293)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[9]

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mechanism of Action

The primary antibacterial mechanism of quinolone compounds, including this compound derivatives, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

path_start This compound derivative enters bacterial cell path_target Binds to DNA-gyrase/ topoisomerase IV complex path_start->path_target path_inhibit Stabilizes the enzyme-DNA cleavage complex path_target->path_inhibit path_block Inhibits DNA replication and transcription path_inhibit->path_block path_death Leads to bacterial cell death path_block->path_death

Caption: Simplified mechanism of action for quinolone antibiotics.

By binding to the enzyme-DNA complex, 7-aminoquinolines trap the enzymes in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in the inhibition of essential cellular processes and leads to bacterial cell death.[11] The differential targeting of DNA gyrase and topoisomerase IV can vary between Gram-positive and Gram-negative bacteria.[11]

References

Two-Photon Fluorescence Microscopy Using 7-Aminoquinoline Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon fluorescence microscopy (TPM or 2PFM) has emerged as a powerful imaging technique in biological research, offering distinct advantages over traditional one-photon confocal microscopy. These benefits include deeper tissue penetration, reduced phototoxicity, and lower autofluorescence, making it ideal for live-cell and in-vivo imaging. At the heart of this technology are specialized fluorescent probes capable of absorbing two near-infrared (NIR) photons simultaneously to emit a higher-energy visible photon.

7-Aminoquinoline derivatives have garnered significant attention as versatile scaffolds for the development of two-photon probes. Their inherent photophysical properties, characterized by strong intramolecular charge transfer (ICT), often lead to large two-photon absorption cross-sections, a key parameter for efficient two-photon excitation. These dyes can be chemically modified to target specific subcellular organelles or to sense changes in the local microenvironment, such as ion concentration or enzyme activity. This document provides detailed application notes and experimental protocols for the use of this compound-based dyes in two-photon fluorescence microscopy.

Applications of this compound Dyes in Two-Photon Microscopy

This compound-based probes have been successfully employed in a variety of two-photon imaging applications, including:

  • Organelle Imaging: These dyes can be designed to specifically accumulate in various organelles, enabling the visualization of their morphology and dynamics in living cells.

    • Golgi Apparatus: Certain 2,4-disubstituted 7-aminoquinolines have shown high specificity for the Golgi apparatus, a central organelle in the secretory pathway.[1]

    • Mitochondria: By incorporating lipophilic cationic moieties, this compound dyes can be targeted to mitochondria, allowing for the study of mitochondrial membrane potential and dynamics.

    • Lysosomes: Modification of the this compound scaffold with groups like morpholine can direct the probe to lysosomes, enabling the investigation of lysosomal pH and enzyme activity.

  • Ion Sensing: Functionalization of the this compound core with chelating groups allows for the detection of specific metal ions.

    • Zinc (Zn²⁺): Probes such as QZn have been developed for the sensitive detection of intracellular free zinc ions, which play crucial roles in various physiological and pathological processes.[2]

  • Enzyme Activity Monitoring: By incorporating enzyme-cleavable linkers, this compound probes can be designed to "turn on" their fluorescence in the presence of specific enzymatic activity, providing a powerful tool for studying enzyme function in real-time.

Quantitative Data of Selected this compound-Based Two-Photon Probes

The selection of an appropriate fluorescent probe is critical for successful two-photon microscopy experiments. The following table summarizes the key photophysical properties of several this compound-based probes described in the literature. This data is essential for choosing the optimal probe and imaging parameters for a specific application.

Probe Name/DerivativeTarget/ApplicationOne-Photon Abs (λ_abs) (nm)Emission Max (λ_em) (nm)Two-Photon Ex (λ_2P) (nm)2P Action Cross-Section (Φσ_max) (GM)Quantum Yield (Φ)Reference
QZn Intracellular free Zn²⁺~350~49082051-[2]
P-Zn Ratiometric Zn²⁺ imaging465 (free), 550 (Zn²⁺ bound)--516 (free), 958 (Zn²⁺ bound)-[3]
TEO-MPVQ Ratiometric Zn²⁺ imaging~420465 (free), 525 (Zn²⁺ bound)-115 (free), 188 (Zn²⁺ bound)-[4]
2,4-disubstituted 7-aminoquinolines Golgi Apparatus389-399 (in Methanol)507-537 (in Methanol)780-800--[1]
Ratiometric Mitochondrial Cysteine Probe Mitochondrial Cysteine-452 (probe), 518 (after reaction)740 (probe), 760 (after reaction)65.2 (probe), 72.6 (after reaction)-[5]

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data for quantum yield and fluorescence lifetime for many specific this compound two-photon probes are not always readily available in the literature and can be highly dependent on the solvent and local environment.

Experimental Protocols

The following section provides detailed protocols for key experiments using this compound dyes in two-photon fluorescence microscopy.

Protocol 1: General Live-Cell Imaging with this compound Dyes

This protocol provides a general framework for staining and imaging live cells with this compound-based probes. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and probe.

Materials:

  • This compound dye stock solution (e.g., 1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom dishes or coverslips

  • Cell line of interest (e.g., HeLa, U2OS)

  • Two-photon microscope with a tunable femtosecond laser

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of imaging.

  • Probe Preparation: Prepare a working solution of the this compound dye by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe-containing imaging medium to the cells. d. Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the probe and cell type.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Mount the dish on the stage of the two-photon microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂). c. Locate the cells using brightfield or differential interference contrast (DIC) microscopy. d. Tune the laser to the appropriate two-photon excitation wavelength for the specific this compound dye (typically in the 760-850 nm range). e. Adjust the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, minimizing potential phototoxicity. f. Set the emission collection window based on the known emission spectrum of the dye. g. Acquire images. For 3D imaging, acquire a Z-stack of images. For dynamic processes, acquire a time-lapse series.

Protocol 2: Two-Photon Imaging of the Golgi Apparatus

This protocol is specifically for imaging the Golgi apparatus using Golgi-targeting 2,4-disubstituted this compound dyes.[1]

Materials:

  • Golgi-targeting this compound dye (e.g., synthesized as described in the literature)

  • Commercial Golgi marker (e.g., BODIPY TR Ceramide) for colocalization (optional)

  • Other materials as listed in Protocol 1

Procedure:

  • Follow steps 1-3 of the General Live-Cell Imaging protocol, using the Golgi-targeting this compound dye.

  • (Optional) Co-staining for Colocalization: a. After staining with the this compound dye and washing, incubate the cells with a commercial Golgi marker according to the manufacturer's protocol. b. Alternatively, depending on the commercial marker's protocol, co-incubation with the this compound dye may be possible.

  • Follow steps 4 and 5 of the General Live-Cell Imaging protocol.

  • Image Analysis: If co-staining was performed, analyze the colocalization between the this compound dye and the commercial Golgi marker to confirm specific targeting.

Protocol 3: Two-Photon Imaging of Intracellular Zinc Ions with QZn

This protocol describes the use of the quinoline-based probe QZn for detecting intracellular free zinc ions.[2]

Materials:

  • QZn probe

  • Zinc salt solution (e.g., ZnSO₄ or ZnCl₂) for positive control

  • Zinc chelator (e.g., TPEN) for negative control

  • Other materials as listed in Protocol 1

Procedure:

  • Follow steps 1-3 of the General Live-Cell Imaging protocol, using the QZn probe.

  • Controls:

    • Positive Control: To demonstrate the probe's response to zinc, treat a subset of stained cells with a low concentration of a zinc salt solution (e.g., 10-50 µM ZnSO₄) for a short period before imaging.

    • Negative Control: To confirm the specificity for zinc, treat another subset of stained cells with a zinc chelator (e.g., 10-20 µM TPEN) to reduce intracellular free zinc levels.

  • Follow steps 4 and 5 of the General Live-Cell Imaging protocol, using an excitation wavelength of approximately 820 nm for QZn.[2]

  • Image Analysis: Quantify the fluorescence intensity changes in response to zinc supplementation or chelation to determine the relative changes in intracellular free zinc concentration.

Visualizations: Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the application of this compound dyes in two-photon microscopy.

experimental_workflow cluster_prep Cell Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis cell_seeding Seed Cells probe_prep Prepare Probe cell_seeding->probe_prep cell_staining Stain Cells probe_prep->cell_staining washing Wash Cells cell_staining->washing mount_sample Mount Sample washing->mount_sample locate_cells Locate Cells mount_sample->locate_cells set_params Set Imaging Parameters locate_cells->set_params acquire_images Acquire Images set_params->acquire_images quantification Quantify Fluorescence acquire_images->quantification colocalization Colocalization Analysis quantification->colocalization

Caption: General workflow for live-cell imaging using this compound probes.

golgi_trafficking cluster_golgi Golgi Apparatus cis_golgi cis-Golgi medial_golgi medial-Golgi cis_golgi->medial_golgi Anterograde Transport er Endoplasmic Reticulum cis_golgi->er COPI Vesicles (Retrograde Transport) trans_golgi trans-Golgi medial_golgi->trans_golgi Anterograde Transport tgn Trans-Golgi Network (TGN) trans_golgi->tgn er->cis_golgi COPII Vesicles vesicles Secretory Vesicles tgn->vesicles lysosome Lysosome tgn->lysosome plasma_membrane Plasma Membrane vesicles->plasma_membrane Exocytosis

Caption: Protein trafficking pathway through the Golgi apparatus.

calcium_signaling stimulus External Stimulus (e.g., Neurotransmitter) receptor GPCR / Ion Channel stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to er Endoplasmic Reticulum (ER) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release opens cellular_response Cellular Response (e.g., Gene Expression, Muscle Contraction) ca_release->cellular_response ca_probe This compound Ca²⁺ Probe ca_release->ca_probe detected by

Caption: A typical intracellular calcium signaling pathway.

References

Application Notes and Protocols for In Vitro Antiplasmodial Activity Assays of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antiplasmodial activity of 4-aminoquinoline derivatives, a critical class of compounds in antimalarial drug discovery. The protocols detailed below are widely used and validated methods for determining the potency of novel derivatives against Plasmodium falciparum, the deadliest species of malaria parasite.

Scientific Background

The 4-aminoquinoline scaffold is the foundation for several pivotal antimalarial drugs, most notably chloroquine.[1][2] These compounds are primarily effective against the asexual erythrocytic stages of the parasite, which are responsible for the clinical manifestations of malaria.[1] The principal mechanism of action involves the accumulation of the weakly basic 4-aminoquinoline derivatives in the acidic digestive vacuole of the parasite.[1] Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.[1][2] 4-aminoquinoline compounds are thought to cap the growing hemozoin crystal, preventing further polymerization.[1] This leads to the accumulation of toxic heme, which induces oxidative stress and ultimately results in parasite death.[3]

The emergence and spread of chloroquine-resistant P. falciparum strains necessitate the continuous development of new 4-aminoquinoline derivatives that can overcome resistance mechanisms.[2][4] The following protocols are essential for screening and characterizing these new chemical entities.

Quantitative Data Summary: Antiplasmodial Activity of 4-Aminoquinoline Derivatives

The following tables summarize the in vitro antiplasmodial activity (IC50 values) and cytotoxicity (CC50 values) of various 4-aminoquinoline derivatives against different strains of P. falciparum and mammalian cell lines. A lower IC50 value indicates higher potency against the parasite. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a crucial indicator of the compound's specificity for the parasite over host cells. A higher SI value is desirable.

Table 1: Illustrative In Vitro Activity of a Novel 4-Aminoquinoline Derivative [4]

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum Dd2 (CQ-R) IC50 (nM)P. falciparum K1 (CQ-R) IC50 (nM)HepG2 (Human Liver Cells) CC50 (nM)Selectivity Index (SI) (Dd2)
4-Aminoquinoline-7-carbonitrile153540>10,000>285
Chloroquine (Control)20350400>20,000>57
Note: CQ-S = Chloroquine-Sensitive; CQ-R = Chloroquine-Resistant. Data is illustrative based on typical results for potent derivatives.

Table 2: In Vitro Antiplasmodial Activity of Synthesized 4-Aminoquinoline Analogs [5]

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum K1 (CQ-R) IC50 (nM)P. falciparum Dd2 (CQ-R) IC50 (nM)
Compound 110.5125.3110.8
Compound 28.998.795.4
Compound 312.1150.2135.6
Compound 49.8115.5102.1
Compound 511.2130.8118.9
Chloroquine20.1450.6400.2
Amodiaquine15.480.375.1

Table 3: Antiplasmodial Activity of Side Chain-Modified 4-Aminoquinolines [6][7]

CompoundP. falciparum 3D7 (CQ-S) IC50 (µM)P. falciparum K1 (CQ-R) IC50 (µM)
Compound 30-0.28
Compound 31-0.31
Compound 34-0.18
Compound 35-0.22
Compound 38-0.17
Chloroquine-0.255

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

Successful in vitro antiplasmodial assays depend on the continuous and healthy culture of P. falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2, K1)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium: RPMI 1640 medium with L-glutamine, supplemented with 25 mM HEPES, 25 mM sodium bicarbonate, 10 µg/mL gentamycin, and 0.5% Albumax I or 10% human serum.[8][9]

  • Gas mixture: 5% CO2, 5% O2, 90% N2 (or 1% O2, 5% CO2, 94% N2)[9][10]

  • Incubator at 37°C

  • Sterile culture flasks and plates

Protocol:

  • Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at a 5% hematocrit in complete culture medium.[10]

  • Incubate the culture flasks at 37°C in a humidified modular incubator chamber flushed with the gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Subculture the parasites every 2-3 days to maintain a parasitemia between 1% and 5%. This is done by diluting the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium.

  • For drug assays, synchronize the parasite culture to the ring stage using methods like 5% D-sorbitol treatment.[11]

SYBR Green I-Based Fluorescence Assay

This is a widely used, high-throughput method for determining parasite viability. The SYBR Green I dye intercalates with DNA, and since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, indicating parasite growth.[1]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Test compounds (4-aminoquinoline derivatives) and control drugs (e.g., Chloroquine)

  • 96-well black microtiter plates

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.[9]

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)[1]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compounds and control drugs in DMSO. Perform serial dilutions in complete culture medium to achieve the desired concentration range.

  • Assay Plate Setup: Add 100 µL of the synchronized parasite culture (e.g., 1-2% parasitemia, 2% hematocrit) to each well of a 96-well black microtiter plate.[1][4]

  • Add 100 µL of the diluted compounds to the respective wells. Include positive controls (parasitized RBCs without drug) and negative controls (uninfected RBCs).[1]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, gas mixture).[1][10]

  • Lysis and Staining: After incubation, freeze the plates at -80°C overnight to lyse the cells.[9]

  • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000 or as optimized) to each well.[1]

  • Incubate the plates in the dark at room temperature for 1-2 hours.[1]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon cell lysis. The pLDH activity is proportional to the number of viable parasites.[1]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Test compounds and control drugs

  • 96-well clear microtiter plates

  • pLDH reaction mixture (containing lactate, a tetrazolium salt like nitroblue tetrazolium, and diaphorase)

Protocol:

  • Assay Setup and Incubation: Follow steps 1-4 of the SYBR Green I assay protocol.

  • Lysis: After 72 hours of incubation, lyse the red blood cells by repeated freeze-thaw cycles to release the parasite pLDH.[1]

  • pLDH Activity Measurement: Transfer a portion of the lysate to a new 96-well plate.

  • Add the pLDH reaction mixture to each well.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.[1] The pLDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 650 nm using a microplate reader.[1]

  • Data Analysis: Calculate the IC50 values as described for the SYBR Green I assay.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds against a mammalian cell line (e.g., HepG2, human liver cells) to determine their selectivity. The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to a purple formazan product.[4]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well clear plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Seeding: Seed the 96-well plates with cells (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.[4][12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualized Workflows and Pathways

experimental_workflow cluster_culture Parasite Culture cluster_assay Antiplasmodial Assay cluster_readout Readout Method cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis culture Maintain P. falciparum Culture (e.g., 3D7, Dd2, K1) synchronize Synchronize to Ring Stage (e.g., Sorbitol Treatment) culture->synchronize plate_setup Prepare 96-well Plate: - Serial Dilutions of 4-AQDs - Add Synchronized Parasites synchronize->plate_setup Start Assay incubation Incubate for 72 hours plate_setup->incubation sybr SYBR Green I Assay incubation->sybr pldh pLDH Assay incubation->pldh calc_ic50 Calculate IC50 sybr->calc_ic50 pldh->calc_ic50 cell_culture Culture Mammalian Cells (e.g., HepG2) mtt_assay Perform MTT Assay with 4-AQDs cell_culture->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si calc_cc50->calc_si

Caption: General workflow for in vitro antiplasmodial activity screening.

mechanism_of_action cluster_parasite Parasite Digestive Vacuole (Acidic) hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Polymerization buildup Toxic Heme Accumulation heme->buildup aminoquinoline 4-Aminoquinoline Derivative aminoquinoline->heme Inhibits Polymerization death Parasite Death buildup->death

Caption: Mechanism of action of 4-aminoquinoline derivatives.

References

Application Notes: 7-Aminoquinoline as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among its derivatives, 7-aminoquinoline serves as a particularly versatile building block. The presence of the amino group at the 7-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic elaboration of the quinoline core. This enables the fine-tuning of physicochemical properties and biological activities, making it a cornerstone for structure-activity relationship (SAR) studies in drug discovery.[3][4]

These application notes provide detailed protocols for key synthetic transformations utilizing this compound, focusing on methods to synthesize the core and subsequently derivatize it through N-functionalization and C-C bond-forming cross-coupling reactions.

Synthesis of the this compound Core

Efficient access to the this compound scaffold is the first critical step. Traditional methods often require harsh conditions, but modern approaches offer milder and more selective alternatives.

Catalyst-Free Synthesis via Condensation

A highly selective and efficient method involves the catalyst-free condensation of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group.[1][5] The strong electron-withdrawing nature of the trifluoromethyl group directs the cyclization and avoids the need for strong acid or metal catalysts.[1]

G cluster_workflow Catalyst-Free Synthesis Workflow Reactants m-Phenylenediamine + Trifluoromethylated 1,3-Diketone Step1 Nucleophilic Addition Reactants->Step1 Ethanol, Reflux Intermediate Formation of Schiff Base Intermediate Step1->Intermediate Step2 Intramolecular Condensation (Cyclization) Intermediate->Step2 Product 2,4-Disubstituted This compound Step2->Product

Caption: Workflow for catalyst-free this compound synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)quinolin-7-amine [1]

  • Reagents & Setup : In a round-bottom flask, dissolve m-phenylenediamine (1.0 mmol) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol) in ethanol (15 mL).

  • Reaction : Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate mixture as the eluent to yield the pure product.

R Group on DiketoneProductYieldReference
Phenyl2-Phenyl-4-(trifluoromethyl)quinolin-7-amine85%[1]
Thiophen-2-yl2-(Thiophen-2-yl)-4-(trifluoromethyl)quinolin-7-amine81%[1]
Naphthalen-2-yl2-(Naphthalen-2-yl)-4-(trifluoromethyl)quinolin-7-amine82%[1]
CF₃2,4-Bis(trifluoromethyl)quinolin-7-amine91%[1]

Derivatization of the Amino Group (N-Functionalization)

The primary amino group at the C-7 position is a prime site for introducing molecular diversity. Amide bond formation and N-arylation are two of the most powerful strategies.

Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry for linking this compound to various carboxylic acids, thereby exploring a vast chemical space.[6] The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) is a common and effective method.[6]

G cluster_workflow Amide Coupling Logical Flow cluster_activation Carboxylic Acid Activation CarboxylicAcid R-COOH ActiveEster Active O-Acylurea or HOBt Ester CarboxylicAcid->ActiveEster EDC EDC_HOBt EDC + HOBt Product 7-Amido-quinoline (Product) ActiveEster->Product Nucleophilic Attack Amine This compound Amine->Product

Caption: Logical flow of EDC/HOBt mediated amide coupling.

Experimental Protocol: General Amide Coupling [6]

  • Reagents & Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile (CH₃CN).

  • Activation : Add HOBt (0.1 eq), EDC (1.0 eq), 4-Dimethylaminopyridine (DMAP) (1.0 eq), and Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling : Add this compound (1.1 eq) to the activated mixture.

  • Reaction : Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up : Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of this compound with a wide range of aryl or heteroaryl halides.[7] This reaction is crucial for synthesizing complex molecules where the quinoline core is linked to other aromatic systems.

G cluster_workflow Buchwald-Hartwig N-Arylation Workflow Reactants This compound + Aryl Halide (Ar-X) Reaction Reaction in Anhydrous Solvent (e.g., Toluene) Reactants->Reaction CatalystSystem Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) CatalystSystem->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product 7-(N-Arylamino)quinoline Purification->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Experimental Protocol: Pd-Catalyzed N-Arylation [7]

  • Reagents & Setup : To a dry Schlenk tube under an inert atmosphere (Argon), add the Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Addition of Reactants : Add this compound (1.2 eq) and the aryl halide (1.0 eq) to the tube.

  • Solvent : Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction : Seal the tube and heat the mixture to 80-110 °C. Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Derivatization of the Quinoline Core (C-C Functionalization)

To build complexity directly onto the quinoline ring, a reactive handle such as a halogen is typically installed first. 7-Amino-X-haloquinoline can then undergo C-C bond-forming reactions. For this, this compound can be converted to 7-bromoquinoline via a Sandmeyer reaction, which is then used in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron species with a halide.[8] It is highly valuable for synthesizing biaryl compounds, linking the 7-position of the quinoline to another aryl or heteroaryl moiety.

Experimental Protocol: Suzuki Coupling of 7-Bromoquinoline [7][8]

  • Reagents & Setup : To a Schlenk flask, add 7-bromoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent : Add a degassed solvent mixture of 1,4-dioxane/water (4:1) via syringe.

  • Reaction : Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC.

  • Work-up : After cooling to room temperature, add water and extract with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the 7-aryl-quinoline derivative.

Arylboronic AcidProductYieldReference
Phenylboronic acid7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one85%[8]
Naphthalen-1-ylboronic acid7-(Naphthalen-1-yl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one87%[8]
4-Fluorophenylboronic acid7-(4-Fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one91%[8]
Note: Yields are for a related quinoline system but are representative of the efficiency of the Suzuki-Miyaura coupling reaction on the 7-position.[8]

References

Troubleshooting & Optimization

How to optimize the fluorescence signal of 7-aminoquinoline-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal of 7-aminoquinoline-based sensors.

Troubleshooting Guide

Low or unstable fluorescence signals are common challenges when working with this compound-based sensors. The following table outlines potential problems, their probable causes, and recommended solutions to enhance your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal Compound Integrity: Degradation of the sensor due to improper storage or handling.[1]Prepare a fresh stock solution from a new vial. Always store the compound as recommended by the manufacturer, typically protected from light and moisture.[1][2]
Incorrect Instrument Settings: Excitation and emission wavelengths are not optimal for the specific this compound derivative.[1]Consult the literature or the supplier's data sheet for the correct excitation and emission maxima. Verify the settings on your fluorometer.[1]
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[1][3][4] In many cases, polar solvents can quench the fluorescence of this compound derivatives.[3]Test the sensor's fluorescence in a range of solvents with varying polarities. Non-polar solvents often yield higher quantum yields for certain this compound analogs.[3]
pH of the Solution: The protonation state of the quinoline nitrogen atom can alter the fluorescence properties.[1][5]Measure and adjust the pH of your buffer system. For some quinoline derivatives, acidic conditions can enhance fluorescence intensity due to protonation.[1][5]
Presence of Quenchers: Contaminants in the sample or components of the buffer system (e.g., dissolved oxygen, heavy metal ions) can quench fluorescence.[1][6]Degas your solution by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] Ensure high-purity solvents and reagents are used. If metal ion contamination is suspected, consider using a chelating agent.
Signal Decreases Over Time Photobleaching: Irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light.[1][2]Reduce the intensity of the excitation light using neutral density filters or by lowering the lamp power. Minimize the sample's exposure time to the light source.[1] Consider using a mounting medium with an antifade reagent for microscopy applications.[7]
Chemical Instability: The this compound derivative may be unstable under the experimental conditions (e.g., hydrolysis under strong acidic or basic conditions).[2]Perform forced degradation studies (stress testing) to assess the compound's stability under various conditions (acid, base, oxidation, heat, light).[2] Adjust experimental conditions to maintain the stability of the sensor.
Inconsistent or Irreproducible Results Concentration Effects: At high concentrations, self-quenching or inner filter effects can occur, leading to a non-linear relationship between concentration and fluorescence.[1]Perform a concentration-dependent study to determine the optimal concentration range. Ensure the absorbance of the sample is low, typically below 0.1, to avoid inner filter effects.
Sample Preparation Variability: Inconsistent preparation of stock solutions, dilutions, or buffer compositions.Follow a standardized and detailed protocol for all sample preparations. Ensure accurate and consistent pipetting and mixing.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions to help you address specific issues you might encounter during your experiments with this compound-based sensors.

Q1: Why is my this compound sensor not fluorescing as expected?

There are several potential reasons for a weak or absent fluorescence signal. First, verify the integrity of your compound by preparing a fresh stock solution.[1] Second, ensure your instrument's excitation and emission wavelengths are correctly set for your specific sensor.[1] Third, consider the impact of the solvent environment; the fluorescence of quinoline derivatives is highly sensitive to solvent polarity.[1][3][4] Finally, check the pH of your solution, as the protonation state of the quinoline can significantly affect its fluorescence.[1][5]

Q2: How can I mitigate fluorescence quenching in my experiments?

Fluorescence quenching, a decrease in fluorescence intensity, can be caused by several factors. Common quenching mechanisms include dynamic (collisional) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1] To mitigate quenching:

  • Remove Dissolved Oxygen: Dissolved oxygen is a well-known dynamic quencher.[1] Degassing your solutions by bubbling with nitrogen or argon can often improve the signal.[1]

  • Purify Your Sample: Impurities, such as heavy metal ions or residual reagents from synthesis, can act as quenchers.[1]

  • Optimize Concentration: High concentrations of the fluorophore can lead to self-quenching.[1] It is advisable to work with dilute solutions, typically with an absorbance below 0.1.

Q3: What is the effect of solvent polarity on the fluorescence of this compound sensors?

Solvent polarity plays a crucial role in the fluorescence properties of this compound derivatives. These molecules often exhibit solvatochromism, where the absorption and emission spectra shift with changes in solvent polarity.[3][8] For many "push-pull" type this compound sensors, the fluorescence quantum yield is high in non-polar solvents but is significantly quenched in polar solvents.[3] This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway.[9]

Quantitative Data on Solvent Effects

The following table summarizes the effect of solvent polarity on the fluorescence quantum yield (Φ) of a representative this compound derivative.

Solvent Dielectric Constant (ε) Fluorescence Quantum Yield (Φ)
n-Hexane1.88High
Chloroform4.81Moderate-High
Ethyl Acetate6.02Moderate
DMSO46.7Very Low / Quenched
Methanol32.7Very Low / Quenched

Note: The terms "High," "Moderate-High," "Moderate," and "Very Low / Quenched" are qualitative descriptions based on trends reported in the literature. Actual quantum yields are specific to the derivative.[3][8]

Q4: How does pH influence the fluorescence signal?

The pH of the solution can significantly impact the fluorescence of this compound sensors because the nitrogen atom in the quinoline ring can be protonated.[1][5] Protonation can alter the electronic structure of the molecule, often leading to an enhancement of fluorescence.[5] Some this compound derivatives are designed as pH sensors, exhibiting a change in fluorescence intensity or a shift in emission wavelength in response to pH changes.[10][11] It is crucial to use a buffer system to maintain a stable pH throughout your experiment.

Q5: What are the best practices for preventing photobleaching?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[1] To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. This can be achieved with neutral density filters or by adjusting the lamp power.[1]

  • Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light.[1]

  • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent.[7]

  • Store Samples in the Dark: Protect your samples from ambient light during storage and handling.[2]

Experimental Protocols

Protocol 1: Standard Fluorescence Measurement
  • Sample Preparation:

    • Prepare a stock solution of the this compound sensor in a suitable high-purity solvent (e.g., DMSO or ethanol).[1]

    • Dilute the stock solution to the desired final concentration in your experimental buffer or solvent. Ensure the final concentration of the stock solvent is low and consistent across all samples.[1]

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation and emission wavelengths to the optimal values for your sensor.

    • Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm).

  • Measurement:

    • Blank the instrument using a cuvette containing only the buffer or solvent.

    • Measure the fluorescence intensity of your samples.

    • For quantitative measurements, generate a calibration curve using known concentrations of the sensor.

Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment

This protocol helps assess the stability of your this compound derivative under various stress conditions.[2]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to 60°C if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[2]

  • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Take samples at various time points.[2]

  • Thermal Degradation: Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C). Analyze samples at various time points.[2]

  • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source. A control sample should be wrapped in aluminum foil to protect it from light.[2][12]

  • Analysis: Analyze the samples from each stress condition using a suitable analytical method, such as HPLC with a UV or fluorescence detector, to quantify the amount of remaining parent compound and detect any degradation products.

Visualizations

General Signaling Pathway for a this compound-Based Sensor

G cluster_0 Sensor Environment Analyte Analyte Sensor_Inactive This compound (Low Fluorescence) Analyte->Sensor_Inactive Binding Sensor_Active Sensor-Analyte Complex (High Fluorescence) Sensor_Inactive->Sensor_Active Conformational Change/ Charge Transfer Fluorescence_Signal Optimized Fluorescence Signal Sensor_Active->Fluorescence_Signal Emission

Caption: A diagram illustrating the general mechanism of a this compound-based sensor.

Experimental Workflow for Optimizing Fluorescence Signal

G cluster_workflow Optimization Workflow start Start: Low Fluorescence Signal check_instrument Verify Instrument Settings (λex, λem, slits) start->check_instrument check_compound Assess Compound Integrity (Prepare Fresh Stock) check_instrument->check_compound Settings OK optimize_solvent Optimize Solvent System (Vary Polarity) check_compound->optimize_solvent Compound OK optimize_ph Optimize pH (Buffer Selection) optimize_solvent->optimize_ph check_quenching Investigate Quenching (Degas, Purify) optimize_ph->check_quenching end End: Optimized Signal check_quenching->end

Caption: A workflow diagram for troubleshooting and optimizing the fluorescence signal.

Logical Relationships in Fluorescence Quenching

G cluster_quenching Fluorescence Quenching Mechanisms quenching Fluorescence Quenching dynamic Dynamic (Collisional) - Dissolved O2 - Other Molecules quenching->dynamic static Static - Ground-state Complex Formation quenching->static self_quenching Self-Quenching - High Concentration quenching->self_quenching

Caption: A diagram showing common mechanisms of fluorescence quenching.

References

Troubleshooting low fluorescence quantum yield in quinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low fluorescence quantum yield in quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low or no fluorescence from my quinoline analog?

A1: Low fluorescence quantum yield in quinoline analogs can stem from several intrinsic and extrinsic factors:

  • Molecular Structure: The inherent structure of the quinoline analog is a primary determinant. N-heterocycles like quinoline possess non-bonding electrons which can lead to non-radiative (n-π*) excited states, promoting intersystem crossing and reducing fluorescence.[1]

  • Excited-State Intramolecular Proton Transfer (ESIPT): For analogs like 7-hydroxyquinoline, ESIPT can provide a non-radiative decay pathway that competes with fluorescence, thereby lowering the quantum yield.[2]

  • Environmental Factors: The experimental environment plays a crucial role. Factors include solvent polarity, pH, and the presence of quenching agents.[3]

  • Concentration Effects: At high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, where molecules interact and provide non-radiative pathways for de-excitation.[3][4]

  • Sample Purity: Impurities, such as residual metal ions from synthesis, can act as fluorescence quenchers.[2]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light will lead to a loss of signal.[3][4]

Q2: How does the solvent environment impact the fluorescence of my quinoline analog?

A2: Solvent selection is a critical parameter for optimizing fluorescence.

  • Polarity: The polarity of the solvent can significantly affect the fluorescence quantum yield and emission wavelength (solvatochromism).[3][5] Generally, an increase in solvent polarity can cause a red shift (to longer wavelengths) in the emission spectrum.[6] Some quinoline derivatives exhibit high quantum yields in non-polar solvents and are almost quenched in polar solvents.[7]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds, which may facilitate processes like ESIPT, leading to fluorescence quenching or the appearance of a second emission band.[2] In contrast, aprotic solvents can hinder these processes, potentially increasing the normal fluorescence emission.[2]

  • Viscosity: More rigid environments can restrict molecular vibrations and rotations that often serve as non-radiative decay pathways, thus enhancing fluorescence.

Q3: My fluorescence signal is weak. How can I enhance the quantum yield?

A3: Several strategies can be employed to improve the fluorescence quantum yield:

  • pH Optimization: The protonation state of the quinoline nitrogen significantly influences fluorescence. For many quinoline derivatives, acidic conditions can increase fluorescence intensity by changing the nature of the lowest excited state from (n,π) to (π,π), which reduces intersystem crossing.[1][8] A simple titration with an acid like trifluoroacetic acid (TFA) can lead to a dramatic increase in fluorescence.[1][8]

  • Chemical Modification:

    • Substituents: Introducing electron-donating groups (e.g., dimethylamino) and electron-acceptor groups can create a "push-pull" system, which can enhance quantum yield.[5]

    • Steric Hindrance: Introducing bulky groups can restrict bond rotations, reducing non-radiative decay and increasing emission.[9] For example, adding methyl groups at the C2 and C4 positions of 7-hydroxyquinoline has been shown to significantly increase photosensitivity.[2]

    • Complexation: Binding to other molecules, such as metal ions (chelation-enhanced fluorescence - CHEF) or macrocycles like cucurbiturils, can restrict intramolecular motions and enhance fluorescence.[10][11]

  • Solvent Selection: Experiment with a range of solvents of varying polarities and proticities to find conditions that minimize non-radiative decay pathways.[3]

  • Degassing: Dissolved oxygen is a known collisional quencher.[3] Degassing your solution by bubbling with an inert gas like nitrogen or argon can often improve the fluorescence signal.[3]

Q4: I am observing inconsistent fluorescence intensity between experiments. What should I check?

A4: Inconsistent results often point to experimental variables. Consider the following:

  • Concentration Accuracy: Ensure your sample concentration is accurate and consistent. High concentrations can lead to self-quenching.[4] Perform a concentration-dependent study to find the optimal range, keeping absorbance below 0.1 to avoid inner filter effects.[2][12]

  • pH Stability: The fluorescence of quinolines can be highly pH-sensitive.[6] Ensure your buffer has adequate capacity to maintain a stable pH.

  • Sample Degradation: Check the age and storage conditions of your compound. If in doubt, prepare a fresh stock solution.[3]

  • Instrument Settings: Verify that excitation and emission wavelengths, slit widths, and detector gain are identical across all experiments.[3]

  • Temperature: Fluorescence can be temperature-dependent. Ensure all measurements are taken at the same temperature.

Troubleshooting Workflow

If you are experiencing low quantum yield, follow this systematic troubleshooting guide.

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_concentration Is Absorbance < 0.1? start->check_concentration check_purity Is the sample pure? check_concentration->check_purity Yes dilute Dilute Sample check_concentration->dilute No check_environment Optimize Environment check_purity->check_environment Yes purify Purify Sample (e.g., Chromatography) check_purity->purify No modify_structure Consider Structural Modification check_environment->modify_structure If Environment Optimization Fails optimize_solvent Test Solvents (Polarity, Protic/Aprotic) check_environment->optimize_solvent end_intrinsic Low QY is Intrinsic modify_structure->end_intrinsic end_success Problem Solved dilute->check_concentration purify->check_purity optimize_ph Perform pH Titration optimize_solvent->optimize_ph degas Degas Solution (N2/Ar) optimize_ph->degas degas->end_success

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Quantitative Data Summary

The photophysical properties of quinoline analogs are highly dependent on their substitution and environment. The following tables summarize representative data from the literature.

Table 1: Effect of Solvent Polarity on a TFMAQ Analog [7]

SolventPolarity IndexQuantum Yield (Φ)
n-Hexane0.10.51 - 0.57
Chloroform4.10.33 - 0.54
Ethyl Acetate4.40.03 - 0.12
DMSO7.2< 0.01

Table 2: Effect of Protonation on Quinoline Analog Quantum Yields in DCM [1][13]

CompoundNative QY (Φ)QY with TFA (Φ)Fold Increase
Isoquinoline< 0.010.27> 27x
Acridine< 0.010.15> 15x
Benzo[h]quinoline0.150.453x

Table 3: Quantum Yields of Zinc Sensors Based on Fluorescein-Quinoline Conjugates [14]

CompoundQY (Φ) of Free LigandQY (Φ) of Zn(II) ComplexFold Increase
QZ10.0240.78~33x
QZ20.0050.70~150x

Key Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate, Rhodamine 6G).[12][15][16]

1. Materials:

  • Fluorometer and UV-Vis Spectrophotometer
  • Test quinoline analog and a suitable fluorescence standard
  • Spectroscopic grade solvents
  • 10 mm path length quartz cuvettes

2. Solution Preparation:

  • Choose a fluorescence standard that absorbs and emits in a similar spectral region to your sample.
  • Prepare stock solutions of your test sample and the standard in the same solvent, if possible. If different solvents are used, their refractive indices must be known.
  • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12][15]

3. Measurements:

  • Absorbance: Record the UV-Vis absorption spectrum for each diluted solution of the sample and standard. Note the absorbance at the excitation wavelength.
  • Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength, slit widths, and instrument settings for both the sample and standard.[12] Also record the spectrum of a solvent blank.

4. Data Analysis:

  • Integrate the area under the emission curve for each spectrum, subtracting the integrated area of the solvent blank.
  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  • Determine the slope (gradient, Grad) of the linear fit for both plots.

5. Calculation:

  • Calculate the quantum yield of the sample (ΦX) using the following equation:[15]

    QuantumYieldWorkflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis & Calculation prep_solutions Prepare Dilution Series (Sample & Standard) Absorbance < 0.1 measure_abs Record Absorbance Spectra prep_solutions->measure_abs measure_fluo Record Emission Spectra (Identical Settings) measure_abs->measure_fluo integrate Integrate Emission Spectra measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Gradient (Slope) plot->calculate final_calc Calculate Quantum Yield using Comparative Equation calculate->final_calc

    Caption: Workflow for determining relative fluorescence quantum yield.
    Protocol 2: pH Optimization for Fluorescence Enhancement

This protocol helps determine the optimal pH for maximizing the fluorescence of a quinoline analog.[6]

1. Materials:

  • Fluorometer
  • pH meter
  • A series of buffers covering a wide pH range (e.g., pH 4 to 10)
  • Stock solution of the quinoline analog

2. Procedure:

  • Prepare a set of solutions with identical concentrations of the quinoline analog, each in a different pH buffer.
  • Experimentally determine the optimal excitation and emission wavelengths for your compound in a moderately fluorescent condition.
  • Measure the fluorescence intensity of each sample at the predetermined optimal wavelengths.
  • For a more detailed study, an acid/base titration can be performed directly in the cuvette, recording the fluorescence spectrum after each addition of titrant.[1]

3. Data Analysis:

  • Plot the fluorescence intensity as a function of pH.
  • The pH that corresponds to the maximum fluorescence intensity is the optimum pH for your experimental conditions.

Signaling Pathways & Logical Relationships

Chelation-Enhanced Fluorescence (CHEF)

Many quinoline derivatives are designed as sensors for metal ions. Their fluorescence is "turned on" upon binding to the target ion. This is often due to the CHEF mechanism, where the metal ion coordination restricts intramolecular rotations or blocks photoinduced electron transfer (PET) pathways that would otherwise quench the fluorescence.[11][14]

CHEF_Mechanism Quinoline Quinoline Analog (Free Ligand) ExcitedState_Free Excited State Quinoline->ExcitedState_Free Excitation (hν) Complex Quinoline-Metal Complex Quinoline->Complex NonRadiative Non-Radiative Decay (e.g., Rotation, PET) ExcitedState_Free->NonRadiative Dominant Pathway LowFluorescence Low Fluorescence ExcitedState_Free->LowFluorescence Minor Pathway NonRadiative->Quinoline MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex ExcitedState_Complex Excited State Complex->ExcitedState_Complex Excitation (hν) HighFluorescence High Fluorescence (CHEF) ExcitedState_Complex->HighFluorescence Dominant Pathway HighFluorescence->Complex Emission (hν')

Caption: Logical diagram of the Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

Strategies to improve the synthesis yield of 7-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of 7-aminoquinoline derivatives, with a focus on improving synthesis yield.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis can stem from several factors. A systematic investigation should include:

  • Starting Material Purity: Impurities in aniline or the β-dicarbonyl precursors can lead to unwanted side reactions or inhibit catalyst activity. Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. Classical methods often require high temperatures, which can also promote decomposition.[1][2] Modern approaches using microwave irradiation or ultrasound can sometimes improve yields and reduce reaction times.[3]

  • Catalyst Activity: The choice and handling of the catalyst are critical. Whether using an acid or base catalyst, ensure it is active and used at the optimal concentration. Some catalysts are sensitive to air and moisture, so handling under an inert atmosphere may be necessary.[1][4]

  • Side Reactions: Undesired side reactions, such as aldol condensation of ketone starting materials, polymerization of reactants (especially in reactions like the Doebner-von Miller), or the formation of regioisomers, can consume starting materials and reduce the yield of the desired product.[1][4][5]

Q2: I am observing significant tar or polymer formation in my reaction. How can I minimize this?

A2: Tar and polymer formation is a common issue, particularly in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis.[4] To mitigate this:

  • Control Reaction Vigor: For highly exothermic reactions, consider adding a moderating agent like ferrous sulfate.[6]

  • Gradual Addition of Reagents: Instead of mixing all reactants at once, the slow and controlled addition of one reactant or the catalyst can help manage the reaction rate and temperature, minimizing polymerization.

  • Temperature Control: Carefully control the reaction temperature. While heat is often necessary, excessive temperatures can accelerate polymerization and tar formation.

  • Biphasic Reaction Medium: In some cases, using a biphasic solvent system can help separate the reactive intermediates and reduce self-polymerization.

Q3: My Friedländer synthesis of a this compound derivative is not working well. What specific issues should I troubleshoot?

A3: For the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, common issues include:

  • Catalyst Choice: The effectiveness of a catalyst is highly substrate-dependent. If one acid or base catalyst is giving poor results, consider screening others. Lewis acids (e.g., metal triflates) and Brønsted acids (e.g., p-toluenesulfonic acid) are common choices.[1][7]

  • Self-Condensation of Ketone: The ketone reactant can undergo self-aldol condensation, especially under basic conditions. To avoid this, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]

  • Regioselectivity: When using an unsymmetrical ketone, a mixture of regioisomers can form, lowering the yield of the desired product. The choice of catalyst and careful optimization of reaction conditions can influence regioselectivity.[5]

Q4: How can I improve the regioselectivity in my Combes synthesis of a this compound derivative?

A4: The Combes synthesis, which condenses an aniline with a β-diketone, can also yield regioisomers. Regioselectivity is influenced by both steric and electronic effects.[8]

  • Substituent Effects: The nature of the substituents on both the aniline and the β-diketone plays a significant role. For example, using methoxy-substituted anilines with trifluoromethyl-β-diketones tends to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines favor the 4-CF3 regioisomer.[8] Increasing the steric bulk on one of the carbonyl groups of the β-diketone can also direct the initial nucleophilic attack.

  • Catalyst and Solvent: The choice of acid catalyst (e.g., polyphosphoric acid vs. sulfuric acid) and the solvent system can alter the ratio of the products.[8]

Q5: What are the best practices for purifying this compound derivatives?

A5: The basic nature of the amino group can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silanol groups, leading to peak tailing and low recovery.

  • Basic Modifier: Add a small amount of a basic modifier, like triethylamine (0.1-1% v/v) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[9]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based reverse-phase column.

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective purification method.

  • Salt Formation: In some cases, forming a salt (e.g., hydrochloride) can facilitate purification through crystallization, with the free base being regenerated in a subsequent step.

Troubleshooting Guides

Low Synthesis Yield

Low_Yield_Troubleshooting start Low Yield of This compound Derivative check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize_conditions check_catalyst Evaluate Catalyst (Choice, Loading, Activity) start->check_catalyst investigate_side_reactions Investigate Side Reactions (Polymerization, Isomers) start->investigate_side_reactions impure Impure Starting Materials check_purity->impure Problem Identified suboptimal Suboptimal Conditions optimize_conditions->suboptimal Problem Identified catalyst_issue Ineffective or Deactivated Catalyst check_catalyst->catalyst_issue Problem Identified side_products Formation of Side Products investigate_side_reactions->side_products Problem Identified purify_sm Action: Purify Starting Materials (Distillation, Recrystallization) impure->purify_sm Solution adjust_params Action: Systematically Vary Temp, Time, and Solvent. Consider Microwave/Ultrasound. suboptimal->adjust_params Solution screen_catalysts Action: Screen Different Catalysts, Optimize Loading, Use Inert Atmosphere if Needed. catalyst_issue->screen_catalysts Solution modify_protocol Action: Add Inhibitors, Control Reagent Addition, Modify Substrates. side_products->modify_protocol Solution

Caption: Troubleshooting workflow for low synthesis yield.

Product Purification Challenges

Purification_Troubleshooting start Purification Difficulty (Peak Tailing, Low Recovery) problem_tailing Issue: Peak Tailing on Silica Gel start->problem_tailing problem_recovery Issue: Low or No Recovery start->problem_recovery problem_separation Issue: Poor Separation of Impurities start->problem_separation cause_tailing Cause: Strong Interaction of Basic Amino Group with Acidic Silica problem_tailing->cause_tailing Likely Cause cause_recovery Cause: Irreversible Adsorption on Stationary Phase problem_recovery->cause_recovery Likely Cause cause_separation Cause: Inappropriate Solvent System problem_separation->cause_separation Likely Cause solution_tailing Solution 1: Add Basic Modifier (e.g., 0.5% Triethylamine) to Eluent. Solution 2: Use Alumina or Reverse-Phase Column. cause_tailing->solution_tailing Recommended Action solution_recovery Solution 1: Use a Less Acidic Stationary Phase. Solution 2: Consider Recrystallization or Salt Formation. cause_recovery->solution_recovery Recommended Action solution_separation Solution: Systematically Screen Solvent Systems using TLC to Optimize Resolution (Rf ~0.2-0.3). cause_separation->solution_separation Recommended Action

Caption: Troubleshooting guide for product purification.

Data on Synthesis Yields

The following table summarizes reported yields for the synthesis of various this compound derivatives under different reaction conditions. Direct comparison is challenging due to the variety of substrates and methodologies.

Starting MaterialsMethod/ConditionsProductYield (%)Reference
m-phenylenediamine and 4,4,4-trifluoro-1-phenylbutane-1,3-dioneCatalyst-free, reflux in chloroform, 10 h2-phenyl-4-(trifluoromethyl)-7-aminoquinoline88[10]
m-phenylenediamine and 4,4,4-trifluoro-1-phenylbutane-1,3-dioneCatalyst-free, solvent-free grinding, room temperature, overnight2-phenyl-4-(trifluoromethyl)-7-aminoquinolineGood[10]
m-phenylenediamine and hexafluoroacetylacetoneCatalyst-free, water, room temperature2,4-bis(trifluoromethyl)-7-aminoquinolineGood[10]
4,7-dichloroquinoline and o-phenylenediamineUltrasound-assisted, ethanol, reflux, 30 min, 90°CN-(7-chloroquinolin-4-yl)-benzene-1,2-diamine80[11]
4,7-dichloroquinoline and 3-Amino-1,2,4-triazoleUltrasound-assisted, ethanol, reflux, 30 min, 90°C7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine81[11]
7-substituted-4-chloro-quinoline and N,N-dimethyl-ethane-1,2-diamineNeat, 120-130°C, 6-8 hN′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineNot specified[12]
2-azidobenzaldehyde, anilines, and dimethylacetylene-dicarboxylateAzahetero-Diels–Alder, benzene, 80°C, 30 hSubstituted dimethyl 2,3-dicarboxylate-4-aminoquinolines55-75

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2,4-Disubstituted 7-Aminoquinolines[11]

This protocol describes a highly selective and efficient condensation of m-phenylenediamine with an unsymmetrical 1,3-diketone containing a trifluoromethyl group.

Materials:

  • m-phenylenediamine

  • 4,4,4-trifluoro-1-phenylbutane-1,3-dione

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine (1 equivalent) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 equivalent) in chloroform.

  • Heat the solution at reflux for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation.

  • The resulting solid is the crude product. In many cases, this method yields a product of high purity (e.g., 88% for 2-phenyl-4-(trifluoromethyl)-7-aminoquinoline).[10]

  • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives[4][12]

This protocol utilizes ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and an amine.

Materials:

  • 4,7-dichloroquinoline

  • Desired amine (e.g., o-phenylenediamine)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in ethanol.

  • Place the vessel in an ultrasonic bath.

  • Reflux the mixture for 30-40 minutes at a temperature of up to 90°C. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure. Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate). It is often beneficial to add 0.5% triethylamine to the eluent to prevent peak tailing.[9]

Protocol 3: General Purification by Flash Column Chromatography with a Basic Modifier[10]

This protocol is a general guideline for the purification of a this compound derivative using silica gel chromatography with triethylamine (TEA) as a basic modifier.

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase using TLC. A common starting point is a mixture of hexane and ethyl acetate. If tailing is observed, add 0.5% (v/v) of TEA to the solvent mixture and re-run the TLC. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase based on TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

References

Addressing the stability and degradation of 7-aminoquinoline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of 7-aminoquinoline solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: this compound can be susceptible to degradation in both acidic and basic conditions, which can lead to hydrolysis of the amino group or other ring modifications.[1]

  • Light: Like many quinoline-based compounds, this compound is sensitive to light. Exposure to UV or even ambient light can induce photodegradation, leading to the formation of impurities.[1]

  • Oxidizing Agents: The amino group and the quinoline ring system are susceptible to oxidation.[1] The presence of oxidizing agents, or even dissolved oxygen, can lead to the formation of N-oxides and other degradation products.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and photodegradation.[1]

Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A2: To ensure the longevity and reliability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Prepare stock solutions in a suitable anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] For experiments requiring aqueous buffers, it is best to prepare these solutions fresh from the stock solution immediately before use, as prolonged storage in aqueous media is not recommended.[2]

  • Storage Conditions: Store stock solutions in small, single-use aliquots in amber vials to protect from light and to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[2]

  • Inert Atmosphere: For highly sensitive applications, consider purging the vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, such as turning yellow or brown, is often an indication of degradation.[2][3] While a slight tint may not significantly impact all experiments, a noticeable color change suggests the presence of degradation products. For sensitive and quantitative assays, it is highly recommended to discard the discolored solution and prepare a fresh one from solid material to ensure the accuracy and reproducibility of your results.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of the quinoline and amino moieties, potential degradation products could include:

  • Oxidation Products: Formation of N-oxides on the quinoline ring nitrogen or oxidation of the amino group.[1]

  • Hydrolysis Products: Under harsh acidic or basic conditions, the amino group could potentially be hydrolyzed to a hydroxyl group, forming 7-hydroxyquinoline.

  • Photodegradation Products: Exposure to light can lead to complex reactions, including dimerization or the formation of various oxidized species.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of the this compound solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from solid material.

    • Compare the results obtained with the fresh solution to those from the older solution.

    • If results are now consistent, discard the old stock solution.

    • Review your solution preparation and storage procedures to prevent future degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Potential Cause: Formation of degradation products in the this compound solution.

  • Troubleshooting Steps:

    • Protect the solution from light at all times by using amber vials and covering containers with aluminum foil.

    • Prepare solutions using de-gassed solvents to minimize dissolved oxygen.

    • If the issue persists, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants.

Issue 3: Precipitation observed in the solution upon thawing or during an experiment.

  • Potential Cause: Poor solubility in the chosen solvent or buffer, or a change in pH leading to precipitation.

  • Troubleshooting Steps:

    • Gently warm the solution and sonicate to attempt redissolution.

    • Consider preparing a more dilute stock solution.

    • Ensure the pH of your experimental buffer is compatible with the solubility of this compound. The pKa of this compound is predicted to be around 6.6, so its solubility will be pH-dependent.

Quantitative Data

The following table summarizes the typical conditions used for forced degradation studies of aminoquinolines. The percentage of degradation is a target to ensure that the analytical method can detect and quantify impurities effectively.

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HClRoom Temperature or 60°C2-24 hours5-20%
Base Hydrolysis 0.1 M NaOHRoom Temperature or 60°C2-24 hours5-20%
Oxidation 3% H₂O₂Room Temperature2-24 hours5-20%
Thermal Degradation 60-80°C24-48 hours5-20%
Photodegradation ICH-compliant photostability chamberRoom Temperature24 hours5-20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C and take samples at various time points (e.g., 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C and take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and take samples at various time points.

  • Thermal Degradation:

    • Place a sample of the stock solution in a calibrated oven at 80°C.

    • Take samples at various time points.

  • Photodegradation:

    • Expose a sample of the stock solution in a transparent container to light in a photostability chamber.

    • Wrap a control sample in aluminum foil and place it alongside the exposed sample.

    • Analyze both samples at a predetermined time point (e.g., 24 hours).

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is recommended as it can help in assessing peak purity and identifying the optimal wavelength for detection of both the parent compound and its impurities.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

Visualizations

degradation_pathway cluster_stress Stress Conditions This compound This compound Degradation Products Degradation Products This compound->Degradation Products degrades via Acid/Base Hydrolysis Acid/Base Hydrolysis Hydrolyzed Products (e.g., 7-Hydroxyquinoline) Hydrolyzed Products (e.g., 7-Hydroxyquinoline) Acid/Base Hydrolysis->Hydrolyzed Products (e.g., 7-Hydroxyquinoline) Oxidation (H2O2) Oxidation (H2O2) Oxidized Products (e.g., N-oxides) Oxidized Products (e.g., N-oxides) Oxidation (H2O2)->Oxidized Products (e.g., N-oxides) Photodegradation (Light) Photodegradation (Light) Photodegradation Adducts/Fragments Photodegradation Adducts/Fragments Photodegradation (Light)->Photodegradation Adducts/Fragments Thermal (Heat) Thermal (Heat) Thermal (Heat)->Degradation Products troubleshooting_workflow start Inconsistent Experimental Results q1 Is the this compound solution old or discolored? start->q1 a1_yes Prepare fresh solution q1->a1_yes Yes q2 Are there unexpected peaks in HPLC? q1->q2 No end_good Problem Resolved a1_yes->end_good a2_yes Protect from light and oxygen. Consider forced degradation study. q2->a2_yes Yes q3 Is there precipitation? q2->q3 No end_bad Further investigation needed a2_yes->end_bad a3_yes Check solubility and pH. Warm/sonicate or dilute. q3->a3_yes Yes q3->end_bad No a3_yes->end_good mechanism_of_action cluster_parasite Malaria Parasite (e.g., P. falciparum) dv Digestive Vacuole (Acidic) accumulation Ion Trapping & Accumulation dv->accumulation Protonation hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Detoxification (Heme Polymerase) toxicity Heme-induced Toxicity & Parasite Death heme->toxicity leads to aminoquinoline This compound (or other 4-aminoquinolines) aminoquinoline->dv Enters inhibition Inhibition of Heme Polymerization accumulation->inhibition inhibition->heme

References

Technical Support Center: Novel 4-Aminoquinoline Derivatives for Overcoming Chloroquine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel 4-aminoquinoline derivatives to combat chloroquine-resistant malaria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 4-aminoquinoline derivatives against Plasmodium falciparum?

A1: The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation within the parasite's digestive vacuole.[1][2] During its lifecycle in red blood cells, the parasite digests hemoglobin, which releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin.[2] 4-aminoquinolines, which are weak bases, accumulate in the acidic digestive vacuole of the parasite.[2] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, ultimately causing parasite death.[2][3]

Q2: How do novel 4-aminoquinoline derivatives overcome chloroquine resistance?

A2: Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein.[4][5] These mutations reduce the accumulation of chloroquine in the parasite's digestive vacuole.[5] Novel 4-aminoquinoline derivatives are often designed with modified side chains.[5] These structural modifications can help the compounds evade the resistance mechanism, potentially by altering their interaction with the mutated PfCRT or by having a different accumulation mechanism, thus maintaining their ability to inhibit hemozoin formation even in resistant strains.[6]

Q3: Some of the synthesized 4-aminoquinoline derivatives show toxicity to mammalian cell lines. What is a common cause and how can it be addressed?

A3: One known cause of toxicity for some 4-aminoquinoline derivatives, like amodiaquine, is the formation of a reactive quinone-imine metabolite.[7][8] To address this, researchers have synthesized derivatives that lack the hydroxyl groups in the side chain that are responsible for forming these toxic metabolites.[7][8] This molecular design has led to compounds with high in vitro activity against both chloroquine-sensitive and resistant strains, coupled with lower toxicity towards mammalian cells.[7]

Troubleshooting Guides

In Vitro Antimalarial Activity Assays

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Parasite Synchronization. The susceptibility of P. falciparum to antimalarial drugs can vary with the parasite's life cycle stage.

    • Solution: Ensure a tight synchronization of the parasite culture, typically to the ring stage, before setting up the assay. Methods like sorbitol or alanine treatment can be used.

  • Possible Cause 2: Inaccurate Parasitemia and Hematocrit Levels. Incorrect parasite and red blood cell concentrations will affect the drug-to-parasite ratio and assay readout.

    • Solution: Carefully determine the parasitemia by Giemsa-stained blood smears and adjust the hematocrit to the recommended percentage for the specific assay protocol (e.g., 2%).[2]

  • Possible Cause 3: Compound Precipitation. The test compound may not be fully soluble in the culture medium at higher concentrations.

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO and perform serial dilutions in the culture medium.[1] Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a lower starting concentration or a different solvent system if compatible with the assay.

Issue 2: No dose-response curve observed for a novel compound expected to be active.

  • Possible Cause 1: Incorrect Concentration Range. The tested concentration range might be too low to observe an inhibitory effect.

    • Solution: Test a wider range of concentrations, for example, from 0.1 nM to 1000 nM, to determine the inhibitory range.[1]

  • Possible Cause 2: Compound Instability. The compound may be degrading in the culture medium over the incubation period (typically 48-72 hours).

    • Solution: Assess the metabolic stability of the compound.[7] If instability is suspected, consider a shorter incubation time if the assay allows, or analyze the medium at the end of the experiment to check for the presence of the parent compound.

  • Possible Cause 3: Inactive Compound. The synthesized compound may genuinely lack antimalarial activity.

    • Solution: Re-verify the chemical structure and purity of the compound using methods like NMR and mass spectrometry.[7] Include chloroquine as a positive control to ensure the assay is performing correctly.[2]

In Vivo Antimalarial Efficacy Studies (Murine Models)

Issue 1: High mortality in the vehicle control group.

  • Possible Cause 1: Overwhelming Parasitemia. The inoculum size might be too high, leading to a rapidly progressing infection that the animals cannot control.

    • Solution: Optimize the inoculum size to establish a consistent and non-lethal infection course within the experimental timeframe.

  • Possible Cause 2: Animal Health Issues. The mice may have underlying health problems making them more susceptible to the infection.

    • Solution: Use healthy, age-matched mice from a reputable supplier.[2] Allow for an acclimatization period before starting the experiment.

Issue 2: Inconsistent parasitemia levels within the same treatment group.

  • Possible Cause 1: Inaccurate Inoculation. Intravenous or intraperitoneal injections can be variable if not performed correctly.

    • Solution: Ensure proper training in animal handling and injection techniques to deliver a consistent dose of parasites to each mouse.

  • Possible Cause 2: Variable Drug Administration. Oral gavage or other administration routes can lead to inconsistent dosing if not performed with precision.

    • Solution: Carefully calibrate the dosing volume based on the individual weight of each mouse. Ensure the full dose is administered.

Quantitative Data Summary

The following tables summarize hypothetical in vitro activity data for novel 4-aminoquinoline derivatives against various P. falciparum strains and a mammalian cell line, based on typical results for potent compounds active against chloroquine-resistant (CQR) strains.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum Dd2 (CQ-R) IC50 (nM)P. falciparum K1 (CQ-R) IC50 (nM)HepG2 (Human Liver Cells) CC50 (µM)Selectivity Index (SI) (Dd2)
Novel Derivative 1 123035>20>667
Novel Derivative 2 184550>20>444
Chloroquine (Control) 20350400>20>57
Amodiaquine (Control) 105060~15~300

Note: The Selectivity Index (SI) is calculated as CC50 / IC50 against the resistant Dd2 strain. A higher SI value indicates greater selectivity for the parasite over mammalian cells.[1]

Table 2: Metabolic Stability of 4-Aminoquinoline Derivatives

CompoundHalf-life (t1/2) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Novel Derivative 1 45Moderate
Novel Derivative 2 5High
Chloroquine 133Low
Amodiaquine 5.4High

Note: Data is illustrative and based on published findings for similar compounds.[7][8]

Experimental Protocols

SYBR Green I-Based In Vitro Antimalarial Assay

This method is a widely used, sensitive, and high-throughput assay for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[2]

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare a stock solution of the test compound and chloroquine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations typically ranging from 0.1 nM to 1000 nM.[1]

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compounds. Include wells with parasite culture only (negative control) and uninfected erythrocytes (background control).[1]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.[1]

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1][2]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the toxicity of a compound against a mammalian cell line (e.g., HepG2) to determine the 50% cytotoxic concentration (CC50).[1]

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Seeding: Seed a 96-well plate with 1 x 10^4 cells per well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization buffer (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

Caption: Experimental workflow for developing novel 4-aminoquinoline derivatives.

mechanism_of_action cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Heme_Complex Heme-Drug Complex Heme->Heme_Complex Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->Heme_Complex Heme_Complex->Hemozoin Inhibition Cell_Death Parasite Death Heme_Complex->Cell_Death Accumulation of Toxic Heme chloroquine_resistance cluster_sensitive Chloroquine-Sensitive Parasite cluster_resistant Chloroquine-Resistant Parasite CQ_in_S Chloroquine Enters Digestive Vacuole CQ_acc_S High CQ Accumulation CQ_in_S->CQ_acc_S Hemozoin_inhib_S Hemozoin Inhibition CQ_acc_S->Hemozoin_inhib_S Death_S Parasite Death Hemozoin_inhib_S->Death_S CQ_in_R Chloroquine Enters Digestive Vacuole PfCRT_mutated Mutated PfCRT Transporter CQ_in_R->PfCRT_mutated CQ_efflux_R CQ Efflux PfCRT_mutated->CQ_efflux_R CQ_low_acc_R Low CQ Accumulation CQ_efflux_R->CQ_low_acc_R Hemozoin_form_R Hemozoin Formation Continues CQ_low_acc_R->Hemozoin_form_R Survival_R Parasite Survival Hemozoin_form_R->Survival_R Novel_AQ Novel 4-Aminoquinoline (Modified Side Chain) Evades_PfCRT Evades/Reduces PfCRT Efflux Novel_AQ->Evades_PfCRT cluster_resistant cluster_resistant Evades_PfCRT->cluster_resistant Overcomes Resistance

References

How to minimize the cytotoxicity of 7-aminoquinoline compounds in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminoquinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with this compound compounds?

A1: The cytotoxicity of this compound derivatives is often multifaceted. The primary mechanisms include:

  • Induction of Apoptosis: Many this compound compounds trigger programmed cell death. This can occur through the intrinsic pathway, which involves mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases (e.g., caspase-3 and caspase-9).[1][2] Some derivatives can also modulate the expression of Bcl-2 family proteins, leading to a higher Bax/Bcl-2 ratio, which promotes apoptosis.[1]

  • Induction of Oxidative Stress: Certain this compound derivatives can disrupt the cellular redox balance by inhibiting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to an increase in reactive oxygen species (ROS).[1] This elevated oxidative stress can damage cellular components and trigger cell death.[1][3]

  • Lysosomotropism: As weakly basic compounds, 7-aminoquinolines can accumulate in acidic organelles like lysosomes.[4][5][6] This can lead to lysosomal membrane permeabilization, release of cathepsins into the cytosol, and subsequent cell death.[6]

  • Cell Cycle Arrest: Some compounds have been shown to cause cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2][7]

  • Inhibition of Nucleic Acid Synthesis: At higher concentrations, some derivatives can interfere with DNA and RNA synthesis.[7]

Q2: How does the chemical structure of a this compound compound influence its cytotoxicity?

A2: The structure-activity relationship (SAR) of this compound compounds is crucial in determining their cytotoxic potential. Key structural modifications include:

  • Substituents at the 7-position: The nature of the substituent at the 7-position of the quinoline ring significantly impacts activity. Halogen atoms like chlorine, bromine, and iodine can enhance cytotoxicity.[8][9] For instance, 7-iodo and 7-bromo aminoquinolines are often as active as their 7-chloro counterparts.[9] In contrast, 7-fluoro, 7-trifluoromethyl, and 7-methoxy groups may lead to decreased activity.[9]

  • Side Chain Modifications: Alterations to the amino side chain can modulate cytotoxicity and help overcome drug resistance.[10][11] Factors such as the length of the alkyl chain and the nature of the terminal amine group are important.

  • Hybrid Molecules: Creating hybrid molecules by linking the this compound scaffold with other pharmacophores, such as benzimidazoles, can result in compounds with potent cytotoxic activity.[2]

Q3: What strategies can I employ to minimize the cytotoxicity of my this compound compound against non-cancerous cells?

A3: Minimizing off-target cytotoxicity is a critical aspect of drug development. Here are some strategies:

  • Rational Drug Design: Utilize SAR data to guide the synthesis of analogues with improved selectivity. For example, specific substitutions on the quinoline ring or modifications of the side chain can enhance potency against cancer cells while reducing toxicity to normal cells.[12]

  • Formulation and Drug Delivery Systems: Encapsulating the this compound compound in a drug delivery system, such as nanoparticles or liposomes, can improve its therapeutic index. These systems can be designed for targeted delivery to cancer cells, thereby reducing systemic toxicity.

  • Combination Therapy: Using the this compound compound in combination with other anticancer agents may allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.[4]

  • Glycoconjugation: Attaching sugar moieties to the this compound scaffold can enhance selectivity for cancer cells, which often have higher glucose uptake, potentially reducing cytotoxicity to healthy cells.[13]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in both cancer and normal cell lines.

Possible Cause: The compound may have a low therapeutic index, meaning it is toxic to both healthy and cancerous cells at similar concentrations.

Troubleshooting Steps:

  • Determine the Selectivity Index (SI): Calculate the SI by dividing the CC50 (50% cytotoxic concentration) in a normal cell line by the IC50 (50% inhibitory concentration) in a cancer cell line. A higher SI indicates greater selectivity.

  • Structural Modification: Based on SAR principles, synthesize and screen new derivatives. For example, modifying the side chain or substituents on the quinoline ring can alter selectivity.[12]

  • Investigate Lysosomotropism: The compound might be a potent lysosomotropic agent, causing general cell death through lysosomal disruption.[6] Consider co-treatment with lysosomal acidification inhibitors to see if this mitigates cytotoxicity in normal cells.

  • Formulation Strategies: Explore drug delivery systems to target the compound specifically to cancer cells.

Problem 2: Inconsistent IC50 values across experiments.

Possible Cause: Experimental variability can arise from several factors.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media composition for all experiments.

  • Verify Compound Purity and Stability: Use highly pure compounds and check for degradation under storage and experimental conditions.

  • Optimize Assay Protocol: For assays like the MTT assay, ensure consistent cell seeding density, incubation times, and reagent concentrations. Refer to the detailed experimental protocols below.

  • Control for Serum Protein Binding: If using serum-containing media, be aware that your compound may bind to serum proteins, reducing its effective concentration. Consider using serum-free media for a portion of the experiment to assess this effect.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cell lines.

Table 1: Cytotoxicity of 7-Aminoisoquinoline-5,8-quinone Derivatives

CompoundIC₅₀ (µM) vs. AGSIC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. Normal Fibroblast
Derivative 1 HHH>50>50>50>50
Derivative 2 CH₃HH15.218.522.1>50
Derivative 3 HClH2.53.14.715.8
Derivative 4 HHBr1.82.43.912.5

Data adapted from publicly available research.[14]

Table 2: Cytotoxicity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

CompoundLinker TypeBenzimidazole SubstituentGI₅₀ (µM) vs. HuT78GI₅₀ (µM) vs. THP-1GI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. MDCK1 (Non-tumor)
5d 3-phenyl-H0.41.2>100>100
8d Piperazine-H0.82.5>100>100
12d Amide-H1.53.8>100>100

Data adapted from publicly available research.[2]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50).

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., MCF-7, AGS, HT-29) and a normal cell line (e.g., human lung fibroblasts)

  • Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the culture medium. Replace the existing medium with the compound dilutions and incubate for 48-72 hours.[8][15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[15]

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50/GI50 value by plotting a dose-response curve.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • 6-well plates

  • Cell line of interest

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Mechanisms cluster_compound This compound Compound cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Compound This compound Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Inhibition of NQO1 Mito Mitochondrial Dysfunction Compound->Mito Direct Effect? Lysosome Lysosomal Membrane Permeabilization Compound->Lysosome Lysosomotropism ROS->Mito Necrosis Necrosis ROS->Necrosis Apoptosis Apoptosis Mito->Apoptosis Caspase Activation Lysosome->Apoptosis Cathepsin Release

Caption: Key mechanisms of this compound-induced cytotoxicity.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add serial dilutions of This compound compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50/GI50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

SAR_Logic cluster_core Core Structure cluster_modifications Modifications cluster_outcome Outcome Core This compound Scaffold Pos7 7-Position Substituent Core->Pos7 SideChain Side Chain Modification Core->SideChain Hybrid Hybridization Core->Hybrid Cytotoxicity Altered Cytotoxicity & Selectivity Pos7->Cytotoxicity SideChain->Cytotoxicity Hybrid->Cytotoxicity

Caption: Logic diagram of structure-activity relationships.

References

The effect of solvent polarity on 7-aminoquinoline fluorescence emission

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the fluorescent properties of 7-aminoquinoline. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the fluorescence emission of this compound?

A1: this compound and its derivatives exhibit solvatochromism, meaning their fluorescence emission is sensitive to the polarity of the solvent.[1] Generally, as the polarity of the solvent increases, a bathochromic (red) shift in the emission spectrum is observed.[2][3] This phenomenon is attributed to the intramolecular charge transfer (ICT) character of the molecule.[2][4] In the excited state, the molecule is more polar than in the ground state, leading to a greater stabilization by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a shift of the fluorescence to longer wavelengths.[1][5]

Q2: Why is my this compound fluorescence signal weak or absent?

A2: Low or no fluorescence signal is a common experimental issue. Several factors could be the cause:

  • Incorrect Wavelengths: Ensure your fluorometer's excitation and emission wavelengths are set correctly for this compound in the specific solvent you are using. These wavelengths can shift depending on the environment.

  • pH of the Solution: The fluorescence of aminoquinolines can be highly dependent on the pH of the solution.[6] The protonation state of the quinoline nitrogen can significantly alter the fluorescence properties.

  • Solvent Quenching: In some cases, highly polar solvents can quench the fluorescence of quinoline derivatives, leading to a decrease in signal intensity.[3][7]

  • Low Concentration: The concentration of your this compound solution may be below the detection limit of your instrument.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the fluorophore, resulting in a diminished signal.[8]

Q3: I'm observing high background fluorescence in my measurements. What can I do to reduce it?

A3: High background fluorescence can interfere with your signal-to-noise ratio. Here are some potential causes and solutions:

  • Solvent/Buffer Fluorescence: The solvent or buffer components themselves might be fluorescent. It is crucial to run a blank measurement of the solvent/buffer alone to check for background fluorescence.

  • Contaminated Glassware/Cuvettes: Ensure all glassware and cuvettes are scrupulously clean. Residual fluorescent compounds can contribute to high background.

  • Light Scattering: Particulates or precipitates in your sample can cause light scattering, which may be detected as background signal. Ensure your solutions are clear and free of suspended particles.

Troubleshooting Guides

Problem: Inconsistent or Drifting Fluorescence Readings
  • Possible Cause 1: Temperature Fluctuations.

    • Solution: Ensure your sample holder and the surrounding environment are at a stable temperature. Use a temperature-controlled cuvette holder if available.

  • Possible Cause 2: Photobleaching.

    • Solution: Minimize the exposure of your sample to the excitation light. Use the lowest excitation power necessary to obtain a good signal and reduce the duration of measurements.[8]

  • Possible Cause 3: Sample Evaporation.

    • Solution: Keep cuvettes capped whenever possible, especially when working with volatile solvents.

Problem: Unexpected Shifts in Emission Wavelength
  • Possible Cause 1: Change in Solvent Polarity.

    • Solution: Even small changes in the composition of a mixed solvent system can lead to significant spectral shifts. Ensure accurate and consistent preparation of your solvent mixtures.

  • Possible Cause 2: Presence of Contaminants.

    • Solution: Impurities in your solvent or this compound sample can affect the local environment of the fluorophore. Use high-purity solvents and verify the purity of your compound.

  • Possible Cause 3: pH Variation.

    • Solution: If working in aqueous or protic solvents, buffer the solution to maintain a constant pH.[6]

Experimental Protocols

Protocol: Measuring the Effect of Solvent Polarity on this compound Fluorescence
  • Materials:

    • This compound

    • A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water)

    • Spectrofluorometer

    • Quartz cuvettes

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Sample Preparation: Prepare a series of dilute solutions of this compound in each of the chosen solvents. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range). Ensure the volume of stock solution added is minimal to not significantly alter the polarity of the final solvent.

    • Instrument Setup:

      • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

      • Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

    • Data Acquisition:

      • For each solvent, record the fluorescence emission spectrum by scanning a range of wavelengths (e.g., 400-600 nm) while exciting at the absorption maximum of this compound in that solvent.

      • Record the wavelength of maximum emission for each solvent.

Data Presentation

Table 1: Solvatochromic Effect on 2,4-disubstituted 7-aminoquinolines

SolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Fluorescence Lifetime (ns)
n-Hexane365-368-4.96
Ethyl Acetate--20.0
Methanol389-399-7.49

Note: Data is generalized from a study on 2,4-disubstituted 7-aminoquinolines and may vary for the unsubstituted this compound. The emission maxima were not explicitly provided in the summarized text.[2]

Table 2: Solvatochromism of TFMAQ-8Ar Analogues

SolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)
n-Hexane404-High
Chloroform409527-537-
Ethyl Acetate415549-558Low
DMSO428593 (for one compound)< 0.01 (almost quenched)

Note: This data is for N-aryl-8-(trifluoromethyl)quinolin-7-amine derivatives and illustrates the general trend of red-shifting and fluorescence quenching in polar solvents.[3][7]

Visualizations

experimental_workflow Experimental Workflow for Solvatochromism Study cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 7-AQ Stock Solution dilute Dilute Stock in Various Solvents stock->dilute blank Measure Solvent Blanks dilute->blank measure Record Fluorescence Emission Spectra blank->measure determine_max Determine Emission Maxima (λem) measure->determine_max plot Plot λem vs. Solvent Polarity determine_max->plot

Caption: Workflow for studying the effect of solvent polarity on fluorescence.

logical_relationship Solvent Polarity and Fluorescence Emission Relationship cluster_cause Cause cluster_effect Effect polarity Increase in Solvent Polarity stabilization Greater Stabilization of Excited State polarity->stabilization energy_gap Reduced Energy Gap (Ground vs. Excited State) stabilization->energy_gap red_shift Bathochromic (Red) Shift in Emission energy_gap->red_shift

Caption: Relationship between solvent polarity and this compound fluorescence.

References

Technical Support Center: Preventing Photobleaching of 7-Aminoquinoline Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching of 7-aminoquinoline fluorescent probes during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence imaging with this compound probes.

Issue 1: Rapid Loss of Fluorescent Signal During Imaging

Possible Cause: Photobleaching due to excessive excitation light intensity or prolonged exposure.

Solutions:

  • Reduce Excitation Intensity: Decrease the laser power or lamp intensity to the minimum level that still provides a sufficient signal-to-noise ratio. The use of neutral density (ND) filters is recommended to incrementally lower the excitation light.

  • Minimize Exposure Time: Shorten the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions.

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium for fixed cells or imaging buffer for live cells.

Issue 2: Low Initial Fluorescence Intensity

Possible Cause:

  • Suboptimal pH of the imaging buffer or mounting medium.

  • Incompatibility with the chosen antifade reagent.

  • Low probe concentration.

Solutions:

  • Optimize pH: The fluorescence of many quinoline-based probes is pH-sensitive. It is recommended to perform a pH optimization experiment by preparing a series of buffers to determine the optimal pH for your specific this compound probe.[1]

  • Antifade Reagent Compatibility: Some antifade reagents, like p-phenylenediamine (PPD), can quench the initial fluorescence of certain dyes. Consider switching to an alternative such as n-propyl gallate (NPG) or Trolox.

  • Increase Probe Concentration: Incrementally increase the concentration of your this compound probe. Be mindful of potential cytotoxicity in live-cell imaging.

Issue 3: Inconsistent Fluorescence Between Samples

Possible Cause:

  • Variability in staining protocols.

  • Differential photobleaching due to inconsistent imaging durations.

  • Inconsistent microscope settings.

Solutions:

  • Standardize Protocols: Ensure all staining parameters, including incubation times and temperatures, are consistent across all samples.

  • Consistent Imaging: Image all samples as quickly as possible after preparation and use the same exposure times and illumination settings.

  • Uniform Microscope Settings: Use the exact same microscope settings (e.g., laser power, exposure time, gain) for all samples within a comparative experiment.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2] This process is primarily driven by the high-intensity light used for excitation and the subsequent generation of reactive oxygen species (ROS) that can chemically damage the probe.[3]

Q2: How do antifade reagents work?

A2: Most antifade reagents are antioxidants or reactive oxygen species scavengers. They work by reducing the rate of photobleaching, though the exact mechanisms can vary. For example, Trolox, a water-soluble analog of vitamin E, acts as a triplet state quencher and can reduce photobleaching through a redox system involving its oxidized form, Trolox-quinone.[4][5]

Q3: Can I use the same antifade reagent for both fixed and live-cell imaging?

A3: Not always. Antifade mounting media for fixed cells often contain components like glycerol that are not suitable for live-cell imaging. For live-cell experiments, it is crucial to use reagents specifically designed for this purpose, such as Trolox or commercial formulations like ProLong™ Live Antifade Reagent, which are cell-permeable and have low cytotoxicity.[4][6]

Q4: Are there any alternatives to using antifade reagents?

A4: Yes. Besides using antifade reagents, you can minimize photobleaching by:

  • Optimizing your imaging setup: Use a more sensitive detector to allow for lower excitation power.

  • Choosing more photostable dyes: If possible, select a this compound derivative that is inherently more resistant to photobleaching.

  • Deoxygenating your sample: For fixed samples, using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your imaging buffer can significantly reduce photobleaching.

Quantitative Data Summary

The following tables provide a summary of commonly used antifade reagents and their typical working concentrations.

Table 1: Antifade Reagents for Live-Cell Imaging

Antifade ReagentTypical Working ConcentrationSolventNotes
Trolox0.1 - 1 mMCell Culture Media / Imaging BufferA water-soluble and cell-permeable analog of vitamin E.[4]

Table 2: Antifade Reagents for Fixed-Cell Imaging

Antifade ReagentTypical Working ConcentrationSolvent for StockNotes
n-Propyl Gallate (NPG)0.1 mM in final mounting mediumDimethyl formamide or DMSO for stockDoes not dissolve well in water-based solutions.[7]
p-Phenylenediamine (PPD)1% (w/v) in final mounting medium10x PBS for stockCan quench initial fluorescence of some dyes and is toxic. Handle with care.[3]

Experimental Protocols

Protocol 1: Using Trolox as an Antifade Reagent in Live-Cell Imaging

Materials:

  • Trolox stock solution (e.g., 100 mM in ethanol)

  • Appropriate cell culture medium or imaging buffer

  • Cultured cells on an imaging dish or chamber

Procedure:

  • Prepare a fresh working solution of Trolox by diluting the stock solution into the cell culture medium or imaging buffer to a final concentration of 0.1-1 mM.[4]

  • Remove the existing medium from your cells.

  • Add the Trolox-containing medium to the cells.

  • Incubate the cells for at least 15-30 minutes at 37°C to allow for cell uptake.

  • Proceed with your live-cell imaging experiment. It is still recommended to use the lowest possible excitation intensity and exposure times.

Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells

Materials:

  • n-Propyl gallate (NPG) powder

  • Dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF)

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • Stir plate and stir bar

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[7]

  • In a new container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[7]

  • Continue stirring until the solution is homogeneous.

  • Store the final antifade mounting medium in the dark at -20°C in small aliquots.

  • To use, thaw an aliquot and apply a small drop to your fixed and stained sample on a microscope slide before placing the coverslip.

Visualizations

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Photobleached Photobleached State (Non-fluorescent) T1->Photobleached Reaction with other molecules ROS->Photobleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the primary pathways leading to photobleaching.

start Start: Rapid Signal Loss Observed q1 Is Excitation Light Minimized? start->q1 s1 Reduce Laser Power / Use ND Filters q1->s1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease Camera Exposure Time q2->s2 No q3 Is an Antifade Reagent Being Used? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Incorporate Antifade Reagent (e.g., Trolox, NPG) q3->s3 No q4 Is the Antifade Reagent Fresh and at Optimal Concentration? q3->q4 Yes a3_yes Yes a3_no No end Problem Mitigated s3->end s4 Prepare Fresh Reagent / Optimize Concentration q4->s4 No q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for addressing rapid photobleaching.

References

Technical Support Center: Synthesis of 4-aminoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aminoquinoline-7-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the multi-step synthesis of 4-aminoquinoline-7-carbonitrile. Two primary synthetic routes are discussed:

  • Route A: Starting from 4,7-dichloroquinoline.

  • Route B: Starting from 7-amino-4-hydroxyquinoline.

Each question is designed to directly address specific issues you might encounter during your experiments.

Route A: Starting from 4,7-dichloroquinoline

This route typically involves two key steps:

  • Palladium-Catalyzed Cyanation: Conversion of 4,7-dichloroquinoline to 4-chloro-7-cyanoquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): Amination of 4-chloro-7-cyanoquinoline to yield the final product.

Low yields in this step are a common challenge. Here are the primary causes and troubleshooting tips:

  • Catalyst Poisoning: Cyanide ions are known to poison palladium catalysts, leading to catalyst deactivation.[1]

    • Solution: Instead of highly soluble and toxic cyanide sources like NaCN or KCN, consider using a less toxic, slow-release cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]).[1][2] This maintains a low concentration of free cyanide, minimizing catalyst poisoning. Another safe alternative that has been explored is cuprous thiocyanate (CuSCN).[3]

  • Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity.

    • Solution: While ligand-free systems with Pd(OAc)₂ have been reported,[4] bulky and electron-rich phosphine ligands can protect the palladium center and improve catalytic turnover. Consider screening ligands such as XPhos or using palladacycle precatalysts which can generate the active catalyst efficiently.[1]

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.

    • Solution: Ensure the reaction is heated sufficiently (typically 100-140 °C) to promote catalysis, but avoid excessive temperatures that could cause decomposition.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure all reagents and the solvent (e.g., dioxane, DMF, DMAC) are anhydrous, as water can interfere with the reaction.[4][5]

Incomplete amination is often related to the reactivity of the starting material and reaction conditions.

  • Insufficient Nucleophilicity/Concentration: Ammonia or the primary amine may not be reactive enough or at a high enough concentration to displace the chloride.

    • Solution: Use a significant excess of the aminating agent (e.g., concentrated aqueous ammonia in a sealed tube) to drive the equilibrium towards the product.[6] For less reactive amines, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7][8]

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Polar aprotic solvents like DMSO or DMF are generally effective for SNAr reactions as they can solvate the intermediate complex.[5]

  • Acid Scavenging: The reaction generates HCl, which can protonate the amine nucleophile, reducing its reactivity.

    • Solution: While the excess amine can act as a base, adding a non-nucleophilic base can be beneficial. Consider bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU).[9][10][11]

Route B: Starting from 7-amino-4-hydroxyquinoline

This alternative route involves three main stages:

  • Sandmeyer Reaction: Conversion of the 7-amino group to a 7-cyano group.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using POCl₃.

  • Nucleophilic Aromatic Substitution (SNAr): Amination at the 4-position.

The Sandmeyer reaction is notorious for potential low yields and side reactions.[12]

  • Decomposition of Diazonium Salt: Aryl diazonium salts are often thermally unstable.

    • Solution: Maintain a strict temperature control of 0-5 °C during the diazotization step (reaction of the amine with sodium nitrite in acid).[13] The diazonium salt should be used immediately after its preparation without isolation.[14]

  • Side Reactions: Several side reactions can compete with the desired cyanation.

    • Phenol Formation: The diazonium salt can react with water to form the corresponding phenol, especially at elevated temperatures.[13][15]

    • Biaryl Formation: Coupling of two aryl radicals can lead to biaryl impurities.[13]

    • Azo Coupling: The diazonium salt can couple with the starting amine if diazotization is incomplete.[13]

    • Solution: Ensure complete diazotization by testing for excess nitrous acid with starch-iodide paper.[13] The slow, controlled addition of the cold diazonium salt solution to the copper(I) cyanide solution is crucial.[12]

  • Inactive Copper(I) Cyanide: The quality of the CuCN is important.

    • Solution: Ensure the copper(I) cyanide is freshly prepared or from a reliable source and is handled under appropriate conditions to prevent oxidation.[14]

Decomposition during chlorination is a frequent issue.

  • High Reaction Temperature/Time: POCl₃ is a very strong dehydrating and chlorinating agent, and prolonged heating or excessively high temperatures can lead to polymerization and decomposition of the electron-rich quinoline ring.

    • Solution: Carefully control the reaction temperature (typically reflux, ~110 °C) and monitor the reaction closely by TLC.[12] Once the starting material is consumed, the reaction should be quenched promptly. Adding a catalytic amount of DMF can sometimes facilitate the reaction under milder conditions.[12]

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and can cause degradation if not done correctly.

    • Solution: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring.[12] This ensures rapid cooling and dilution of the reactive POCl₃. Neutralization should also be performed carefully at low temperatures.

General Purification & Analysis

The basic nature of the amino group on the quinoline scaffold often causes issues with standard silica gel chromatography.[16]

  • Acid-Base Interaction with Silica: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic aminoquinoline.[16] This leads to peak tailing and sometimes irreversible adsorption.

    • Solution 1 (Base Additive): Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[5][16] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase like neutral alumina or amine-functionalized silica gel.[16]

    • Solution 3 (TLC Stability Check): Before running a column, spot your crude product on a TLC plate and let it sit for an hour before developing. If new spots appear, it indicates your compound may be degrading on silica gel, and an alternative purification method like recrystallization should be prioritized.[16]

  • Solvent System Selection: Choose a solvent system that gives your starting material an Rf (retention factor) of about 0.6-0.8 and your expected product an Rf of 0.2-0.4. This provides a good window to observe the disappearance of the starting material and the appearance of the product.

  • Visualization: 4-Aminoquinoline derivatives are typically UV-active and can be visualized under a UV lamp (254 nm). If a spot is not UV-active, staining with iodine or potassium permanganate can be used.[17]

  • Co-spotting: Always run a lane with the starting material, a lane with the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. This helps to definitively identify the starting material spot in your reaction lane.

Data Presentation

Table 1: Typical Reaction Conditions for Synthesis Route A
StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Cyanation 4,7-dichloroquinoline, K₄[Fe(CN)₆], Pd(OAc)₂, Dioxane/H₂O100 - 1201 - 580 - 95[1][4]
Amination 4-chloro-7-cyanoquinoline, Aq. NH₃, Phenol (cat.)120 - 15012 - 2470 - 90[18]
Table 2: Typical Reaction Conditions for Synthesis Route B
StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Diazotization 7-amino-4-hydroxyquinoline, HCl, NaNO₂0 - 50.5N/A (in situ)[12]
Sandmeyer Diazonium salt, CuCN, NaCN, H₂O50 - 601 - 240 - 60 (often low)[12]
Chlorination 7-cyano-4-hydroxyquinoline, POCl₃, DMF (cat.)~110 (Reflux)2 - 460 - 75[12]
Amination 4-chloro-7-cyanoquinoline, Amine, Base (e.g., K₂CO₃), Solvent (e.g., EtOH)80 - 1404 - 1270 - 90[12]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7-cyanoquinoline from 4,7-dichloroquinoline (Route A, Step 1)
  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.001-0.01 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent such as dimethylacetamide (DMAC).

  • Reaction Conditions: Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 5-7 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-chloro-7-cyanoquinoline.[5]

Protocol 2: Synthesis of 4-aminoquinoline-7-carbonitrile from 4-chloro-7-cyanoquinoline (Route A/B, Final Step)
  • Reaction Setup: In a sealed tube, combine 4-chloro-7-cyanoquinoline (1.0 eq), a catalytic amount of phenol, and concentrated aqueous ammonia.[18]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully open the sealed tube. Dilute the reaction mixture with water and basify with a sodium hydroxide solution. Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography (using an eluent containing a small percentage of triethylamine) to yield 4-aminoquinoline-7-carbonitrile.[6]

Mandatory Visualization

Synthesis and Troubleshooting Diagrams

Synthesis_Workflow_Route_A cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Amination cluster_troubleshooting1 Troubleshooting Step 1 cluster_troubleshooting2 Troubleshooting Step 2 A 4,7-dichloroquinoline B 4-chloro-7-cyanoquinoline A->B Pd(OAc)2, K4[Fe(CN)6] DMAC, 120°C C 4-aminoquinoline-7-carbonitrile B->C Aq. NH3, Phenol (cat.) Sealed Tube, 120-140°C T1 Low Yield? B->T1 T2 Incomplete Reaction? C->T2 S1 - Catalyst Poisoning - Poor Ligand Choice - Suboptimal Conditions T1->S1 Causes R1 Use K4[Fe(CN)6] Screen Ligands Optimize T/t S1->R1 Solutions S2 - Insufficient Nucleophile - HCl Byproduct - Poor Solvent T2->S2 Causes R2 Use excess NH3 Add non-nucleophilic base Use DMSO/DMF S2->R2 Solutions

Caption: Synthetic workflow and troubleshooting for Route A.

Caption: Logical workflow for troubleshooting synthesis issues.

Safety Precautions

  • Copper(I) Cyanide (CuCN): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates very toxic hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[19][20]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes. Causes severe skin burns and eye damage and can be fatal if inhaled. All manipulations must be carried out in a dry, well-ventilated fume hood, away from moisture.[21][22][23]

  • Sealed Tube Reactions: Reactions conducted in sealed tubes at high temperatures can build up significant pressure. Use appropriate pressure-rated glassware and a blast shield. Allow the vessel to cool completely to room temperature before opening.

References

Technical Support Center: Optimizing Microwave-Assisted 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microwave-assisted synthesis of 4-aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using microwave irradiation for 4-aminoquinoline synthesis compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers significant advantages, most notably a dramatic reduction in reaction time and an increase in product yields. Reactions that may require several hours or even days under conventional reflux conditions can often be completed in minutes using microwave irradiation.[1][2][3] This is attributed to the efficient and rapid heating of the reaction mixture by the microwave's dielectric heating effect.[4]

Q2: What is the most common synthetic route for microwave-assisted 4-aminoquinoline synthesis?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction.[5][6] This typically involves the reaction of a 4,7-dichloroquinoline with a primary or secondary amine.[7][8] The electron-withdrawing nature of the quinoline ring system activates the C4 position, making it susceptible to nucleophilic attack by the amine.[5]

Q3: Which solvents are recommended for this reaction?

For microwave-assisted SNAr reactions for 4-aminoquinoline synthesis, polar aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) has been shown to be a superior solvent compared to ethanol and acetonitrile, often leading to better yields.[7][8] In some cases, solvent-free (neat) conditions have also been successfully employed and can offer environmental benefits.[2] For certain metal-catalyzed variations, toluene may be a suitable solvent.[7]

Q4: Is a base required for the SNAr reaction?

The necessity of a base depends on the amine nucleophile being used.

  • Primary amines: Often, no external base is needed as the amine can act as both the nucleophile and the base.[7][8]

  • Secondary amines: An auxiliary base is typically required.[7][8]

  • Aryl or heteroarylamines: A stronger base, such as sodium hydroxide, may be necessary to facilitate the reaction.[7][8]

Troubleshooting Guide

Q5: I am experiencing low yields in my reaction. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction Temperature: The reaction may not be reaching the necessary temperature for efficient conversion. For microwave-assisted SNAr, temperatures are typically in the range of 140-180°C.[7][8] Consider incrementally increasing the temperature.

  • Insufficient Reaction Time: While microwave synthesis is rapid, the optimal time can vary. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion.

  • Inappropriate Solvent: The choice of solvent is crucial. If you are not using DMSO, consider switching to it, as it has been shown to be highly effective for these reactions.[7][8]

  • Reagent Quality: Ensure the purity and dryness of your 4,7-dichloroquinoline, amine, and solvent. Contaminants can interfere with the reaction.

  • Microwave Power Settings: The applied power can affect the reaction rate and yield. Optimization of the microwave power may be necessary. For instance, in some cases, increasing power from 40W to 60W or 80W has shown significant yield improvement.[1]

Q6: My reaction mixture is charring or turning very dark. What is causing this and how can I prevent it?

Charring is typically an indication of decomposition due to excessive temperature.

  • Reduce the Temperature: If you observe charring, decreasing the reaction temperature is the first step. Even a small reduction can prevent decomposition while still allowing the reaction to proceed. Increasing the temperature above 145°C in some phenol-assisted syntheses has been observed to cause significant charring.[9]

  • Decrease Reaction Time: Over-irradiation can lead to byproduct formation and decomposition. Use TLC to monitor the reaction and stop it as soon as the starting material is consumed.

Q7: I am observing the formation of multiple products. How can I improve the selectivity?

  • Temperature Control: Side reactions can be favored at higher temperatures. Running the reaction at the lower end of the effective temperature range may improve selectivity.

  • Stoichiometry: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline molecules react with one diamine.[5] Using a large excess of the diamine can favor the formation of the desired mono-substituted product.[5]

Q8: I am having difficulty purifying my final product. What are some common issues and their solutions?

  • Excess Amine: High-boiling point amines used in excess can be challenging to remove. Consider an acidic wash during the work-up to protonate the amine and extract it into the aqueous layer.

  • Similar Polarity of Product and Byproducts: If the product and impurities have similar retention factors on silica gel, consider using a different solvent system for column chromatography or explore recrystallization as an alternative purification method.

Experimental Protocols & Data

General Protocol for Microwave-Assisted SNAr of 4,7-Dichloroquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • In a microwave reaction vial equipped with a magnetic stir bar, combine 4,7-dichloroquinoline (1 equivalent), the desired amine (1.5-4 equivalents), and the chosen solvent (e.g., DMSO).

  • If required, add the appropriate base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 145°C) and power (e.g., 50W) for a specified time (e.g., 30 minutes).[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Proceed with an appropriate work-up, which may include extraction and washing.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 4-Aminoquinazoline Synthesis

EntryMethodTemperature (°C)TimeYield (%)
1Conventional8012 h37.3
2Microwave8010 min96.5

Data adapted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. The microwave-assisted method shows a significant reduction in reaction time and a substantial increase in yield.[1]

Table 2: Optimization of Microwave Parameters for 4-Aminoquinazoline Synthesis

EntryPower (W)Temperature (°C)Time (min)Yield (%)
140801075.9
260801096.5
380801098.8
4100801097.0
560301079.9
660501084.0
760701090.0

This table illustrates the impact of microwave power and reaction temperature on the yield of a representative 4-aminoquinazoline synthesis. Optimal conditions were found to be around 80W and 80°C.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants: - 4,7-Dichloroquinoline - Amine - Solvent (e.g., DMSO) - Base (if needed) seal Seal Microwave Vial reagents->seal irradiate Irradiate in Microwave Reactor (Set Temp, Time, Power) seal->irradiate monitor Monitor Progress (TLC) irradiate->monitor cool Cool to Room Temp monitor->cool extract Extraction & Washing cool->extract purify Purify Product (Column Chromatography or Recrystallization) extract->purify product Isolated 4-Aminoquinoline purify->product

Caption: Experimental workflow for microwave-assisted 4-aminoquinoline synthesis.

troubleshooting_flowchart decision decision issue issue solution Proceed to Purification start Experiment Performed check_yield Acceptable Yield? start->check_yield check_yield->solution Yes low_yield Low Yield check_yield->low_yield No optimize_temp Increase Temperature (e.g., 140-180°C) low_yield->optimize_temp optimize_time Increase Reaction Time (Monitor by TLC) optimize_temp->optimize_time check_solvent Switch to DMSO optimize_time->check_solvent check_power Optimize Microwave Power check_solvent->check_power

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

Comparative analysis of 7-aminoquinoline versus cinnolin-7-amine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, quinoline and cinnoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comparative analysis of the bioactivity of 7-aminoquinoline and the structurally related but less explored cinnolin-7-amine. While a wealth of experimental data exists for this compound and its derivatives, cinnolin-7-amine remains a comparatively understudied molecule, presenting a frontier for new research.[1] This analysis aims to consolidate the existing data for this compound and extrapolate the potential bioactivity of cinnolin-7-amine based on the known properties of the cinnoline scaffold, thereby highlighting opportunities for future investigation.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound derivatives and the reported activities for the broader class of cinnoline compounds, which may suggest the potential of cinnolin-7-amine.

Table 1: Bioactivity of this compound Derivatives

Compound ClassBiological ActivityAssayResults (IC50/EC50)Reference Cell Line(s)
This compound DerivativesAntiviral (Herpes Simplex Virus 1)Viral Replication Inhibition2-50 µg/mLKB cells
4-Amino-7-chloroquinoline AnalogsAntimalarial (CQ-sensitive)in vitro antiplasmodial activity3.27 to 25.1 nMP. falciparum (3D7 strain)
4-Amino-7-chloroquinoline AnalogsAntimalarial (CQ-resistant)in vitro antiplasmodial activity9.79 to 167.4 nMP. falciparum (K1 strain)
7-Substituted 4-Aminoquinoline AnalogsCytotoxicityGrowth Inhibition>5 µMHepG2, HEK293, Raji, BJ
7-Chloroquinoline DerivativesAnticancerCytotoxicity (MTT Assay)21.41 - 79.71 µMHCT-116, HeLa, MCF-7

Note: The data for this compound derivatives often refers to compounds with substitutions at other positions, most notably 4-amino-7-chloroquinoline derivatives, which are foundational in antimalarial drug discovery.[2][3][4]

Table 2: Bioactivity of Cinnoline Derivatives (Extrapolation for Cinnolin-7-amine)

Compound ClassBiological ActivityAssayResults (MIC)Reference Strain(s)
6- and 7-position modified CinnolinesAntibacterialMinimum Inhibitory Concentration12.5 µg/mLE. coli
6- and 7-position modified CinnolinesAntitubercularMinimum Inhibitory Concentration12.5 µg/mLM. tuberculosis H37Rv

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key bioassays used to evaluate the compounds discussed.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 7-nitroquinoline.[1]

Materials:

  • 7-Nitroquinoline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A mixture of 7-nitroquinoline, iron powder, and a catalytic amount of ammonium chloride in an ethanol/water mixture is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is filtered to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is basified with sodium hydroxide to precipitate the this compound.[1]

  • The crude product is filtered, washed with water, and can be further purified by recrystallization.[1]

In Vitro Antimalarial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Procedure:

  • Compounds are serially diluted in a 96-well plate.

  • An asynchronous culture of P. falciparum (e.g., 3D7 or K1 strains) is added to each well.

  • The plates are incubated in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

  • Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I).

  • Fluorescence is measured, and IC50 values are calculated from the dose-response curves.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Procedure:

  • Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[6]

  • The cells are treated with various concentrations of the test compound and a vehicle control.

  • The plate is incubated for an additional 48-72 hours.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to the control.

Signaling Pathways and Mechanisms of Action

This compound

Derivatives of this compound are known to exert their biological effects through various mechanisms. In malaria, 4-aminoquinolines are thought to interfere with heme detoxification in the parasite's food vacuole.[7] In cancer, these compounds have been shown to induce cell cycle arrest, inhibit signaling pathways like PI3K/Akt/mTOR, and trigger apoptosis.[8] Some 4-amino-7-chloroquinoline derivatives also act as agonists of the nuclear receptor NR4A2, a potential target for neuroprotective therapies in Parkinson's disease.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Aminoquinoline This compound Derivative Aminoquinoline->PI3K Aminoquinoline->Akt Aminoquinoline->mTOR

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Cinnolin-7-amine

While specific signaling pathways for cinnolin-7-amine have not been elucidated, the broader class of cinnoline derivatives has been shown to interact with various biological targets.[10] It is plausible that cinnolin-7-amine could exhibit activity as a kinase inhibitor, a common mechanism for heterocyclic compounds.[5] The nitrogen atoms in the cinnoline ring and the amino substituent could potentially form key hydrogen bonds within the ATP-binding site of a kinase.[10]

Experimental and Synthetic Workflows

The following diagrams illustrate a generalized workflow for biological screening and the synthetic pathways for both compounds.

G Compound Test Compound (this compound or Cinnolin-7-amine) InVitro In Vitro Assays (e.g., MTT, Antimalarial) Compound->InVitro PrimaryScreening Primary Screening (Potency & Cytotoxicity) InVitro->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization InVivo In Vivo Models (Animal Studies) LeadOptimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Figure 2: A generalized workflow for in vitro biological screening.

G cluster_quinoline This compound Synthesis cluster_cinnoline Cinnolin-7-amine Synthesis (Hypothetical) Nitroquinoline 7-Nitroquinoline Aminoquinoline This compound Nitroquinoline->Aminoquinoline Reduction (Fe/NH4Cl) Chlorocinnoline 7-Chlorocinnoline Aminocinnoline Cinnolin-7-amine Chlorocinnoline->Aminocinnoline Amination (e.g., Buchwald-Hartwig)

Figure 3: General synthetic workflows for this compound and cinnolin-7-amine.

Conclusion and Future Directions

This comparative analysis underscores the established and diverse bioactivity of the this compound scaffold while simultaneously highlighting cinnolin-7-amine as a molecule with significant, yet largely unexplored, potential. The extensive research on this compound derivatives provides a solid foundation and a point of comparison for future studies on aminocinnolines.

The lack of extensive experimental data for cinnolin-7-amine presents a clear opportunity for research.[1] Future work should focus on:

  • Robust Synthesis and Characterization: Establishing an efficient and scalable synthesis for cinnolin-7-amine is the first critical step.[10]

  • Direct Comparative Biological Evaluation: Conducting head-to-head in vitro and in vivo studies of cinnolin-7-amine and this compound against a panel of cancer cell lines, microbial strains, and viral assays would provide invaluable data on their relative potency and selectivity.[1]

  • Exploration of Structure-Activity Relationships (SAR): Synthesizing and testing derivatives of cinnolin-7-amine will be crucial to elucidate the key structural features responsible for its biological activities and to guide the design of more potent and selective analogs.[1][5]

By systematically investigating the bioactivity of cinnolin-7-amine, the scientific community can unlock the therapeutic potential of this intriguing heterocyclic compound and expand the arsenal of privileged structures for drug discovery.

References

A Comparative Analysis of 4-aminoquinoline-7-carbonitrile and 7-chloro-4-aminoquinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to combat malaria, particularly in light of increasing drug resistance, the 4-aminoquinoline scaffold remains a cornerstone of medicinal chemistry research. Historically, 7-chloro-4-aminoquinoline derivatives, most notably chloroquine, have been pivotal in treating this devastating disease. However, the emergence of resistant Plasmodium falciparum strains has driven the exploration of novel analogs with potentially enhanced efficacy and different physicochemical properties. This guide provides a comparative overview of the established 7-chloro-4-aminoquinolines and the emerging 7-carbonitrile counterparts, focusing on their antimalarial activity, mechanism of action, and the experimental data that underpins our current understanding.

Introduction to 4-Aminoquinoline Analogs

The antimalarial potency of 4-aminoquinoline compounds is intrinsically linked to their ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion within the acidic digestive vacuole.[1][2][3] The parasite polymerizes toxic free heme into an inert crystalline pigment called hemozoin.[1][2] 4-aminoquinolines, as weak bases, accumulate in the acidic environment of the parasite's digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic heme, ultimately causing parasite death.[2][3]

The substituent at the 7-position of the quinoline ring is a critical determinant of a compound's antimalarial activity.[1] For many years, an electron-withdrawing chloro group at this position was considered optimal for potent antimalarial action.[4] More recent research has explored the substitution of the chloro group with other electron-withdrawing moieties, such as a carbonitrile group, to modulate the compound's properties and potentially overcome resistance mechanisms.[1]

Comparative Antimalarial Activity

While extensive data exists for 7-chloro-4-aminoquinoline derivatives, direct side-by-side comparative data for 4-aminoquinoline-7-carbonitrile is limited in publicly available literature. The evaluation of 4-aminoquinoline-7-carbonitrile's potential is therefore largely based on established structure-activity relationships (SAR) and the known electron-withdrawing strength of the carbonitrile group.

In Vitro Activity of 7-Chloro-4-Aminoquinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for well-known 7-chloro-4-aminoquinoline derivatives against various strains of P. falciparum.

CompoundP. falciparum StrainChloroquine SusceptibilityIC₅₀ (nM)
Chloroquine3D7Sensitive9.5 - 20
ChloroquineDd2Resistant100 - 300
ChloroquineK1Resistant>300
AmodiaquineD6Sensitive15 - 30
AmodiaquineW2Resistant30 - 60

Note: IC₅₀ values are approximate and can vary between different studies and assay conditions.

Predicted Activity of 4-aminoquinoline-7-carbonitrile

Direct experimental data on the antimalarial activity of 4-aminoquinoline-7-carbonitrile is not widely published. However, based on SAR studies of the 4-aminoquinoline class, the presence of a strong electron-withdrawing group at the 7-position is crucial for potent activity.[5] The carbonitrile (-CN) group is a potent electron-withdrawing group, and therefore, it is hypothesized that 4-aminoquinoline-7-carbonitrile would exhibit significant antimalarial activity.[5] The development of 7-carbonitrile analogs is driven by the aim to enhance drug-like properties such as solubility and metabolic stability while preserving or improving the core antimalarial efficacy.[1]

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both 7-chloro-4-aminoquinolines and, presumably, 4-aminoquinoline-7-carbonitriles is the inhibition of hemozoin formation.[1]

Antimalarial_Mechanism Mechanism of 4-Aminoquinoline Action cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization DrugHeme Drug-Heme Complex Heme->DrugHeme Parasite Death Parasite Death Heme->Parasite Death Toxicity Drug 4-Aminoquinoline Drug->DrugHeme DrugHeme->Heme Inhibition of Polymerization

Caption: Mechanism of 4-aminoquinoline action in P. falciparum.

Experimental Protocols

Standardized in vitro and in vivo assays are crucial for evaluating and comparing the antimalarial efficacy of novel compounds.

In Vitro Antimalarial Activity Assay: SYBR Green I-based Fluorescence Assay

This high-throughput method is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.[2]

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium under a controlled gas environment.

  • Drug Preparation: Test compounds (4-aminoquinoline-7-carbonitrile and 7-chloro-4-aminoquinoline) are serially diluted in a 96-well plate.

  • Incubation: A synchronized parasite culture is added to the wells containing the test compounds and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.

  • Data Acquisition: Fluorescence intensity is measured using a microplate reader. The intensity is proportional to parasite growth.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

In_Vitro_Workflow In Vitro Antimalarial Assay Workflow A Prepare serial dilutions of test compounds in 96-well plate B Add synchronized P. falciparum culture A->B C Incubate for 72 hours B->C D Add Lysis Buffer with SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 values E->F

Caption: Typical workflow for in vitro antimalarial activity assay.

In Vivo Antimalarial Efficacy Test: 4-Day Suppressive Test in Mice

This standard assay evaluates the in vivo efficacy of antimalarial compounds in a rodent model.[6][7]

  • Infection: Mice are infected with a suitable Plasmodium species, such as P. berghei.[8]

  • Drug Administration: The test compounds are administered to the mice orally or via another appropriate route for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard drug like chloroquine.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[2]

  • Data Analysis: The average parasitemia for each treatment group is calculated and compared to the control group to determine the percentage of parasite growth suppression. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.[2]

In_Vivo_Workflow In Vivo 4-Day Suppressive Test Workflow A Infect mice with Plasmodium berghei B Administer test compounds daily for 4 days A->B C Prepare blood smears on Day 4 B->C D Stain smears and determine parasitemia C->D E Calculate percent suppression of parasite growth D->E

Caption: Workflow for the in vivo 4-day suppressive test.

Conclusion

References

Validating the Selectivity of 7-Aminoquinoline Sensors for Specific Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective fluorescent sensors for specific metal ions is a critical endeavor in various scientific fields, including environmental monitoring, cellular biology, and pharmaceutical research. Among the diverse array of fluorophores utilized for this purpose, 7-aminoquinoline and its derivatives have emerged as a promising scaffold due to their inherent photophysical properties and versatile coordination chemistry. This guide provides an objective comparison of the performance of several this compound-based sensors for the detection of various metal ions, supported by experimental data and detailed protocols to aid researchers in their validation processes.

Performance Comparison of this compound Based Metal Ion Sensors

The selectivity and sensitivity of a fluorescent sensor are paramount for its practical application. The following tables summarize the quantitative performance data of various this compound and related quinoline-based sensors for the detection of specific metal ions. It is important to note that the experimental conditions, such as pH and solvent, can significantly influence the sensor's performance.

Table 1: Performance of this compound and Related Sensors for Fe³⁺, Pb²⁺, and Al³⁺

Sensor Name/DescriptionTarget IonDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Fluorescence ResponseSolvent/pH
Quinoline Derivative (Sensor 1)[1][2]Fe³⁺8.67 x 10⁻⁵ M[1]1:1[1][2]Quenching[1][2]DMF/H₂O (1:1, v/v), pH 7.4[1]
2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA)[3][4]Fe³⁺Not SpecifiedNot SpecifiedQuenching[3]DMF/H₂O (1:1, v/v), pH 7.4[3][4]
Quinoline-morpholine conjugate (QMC)[5]Pb²⁺13 µM[5]1:2[5]Turn-on (Blue shift)[5]Not Specified
5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ)[6]Pb²⁺ / Al³⁺Not SpecifiedNot SpecifiedTurn-on (10-fold for Pb²⁺, 5-fold for Al³⁺)[6]ACN/H₂O, HEPES buffer (pH 7.4)[6]

Table 2: Performance of this compound and Related Sensors for Zn²⁺, Cd²⁺, and Cu²⁺

Sensor Name/DescriptionTarget IonDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Fluorescence ResponseSolvent/pH
8-aminoquinoline based sensor (HAQT)[7]Zn²⁺2.56 x 10⁻⁷ M[7]1:1[7]Turn-on[7]CH₃OH/H₂O[7]
2-methoxy-6-((quinolin-8-ylimino)methyl)phenol (HL)[8]Zn²⁺1.3 x 10⁻⁷ M[8]2:1[8]Turn-on (17-fold enhancement)[8]MeCN/H₂O (9:1, v/v), Tris-HCl buffer (pH 7.2)[8]
N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL)[9]Cd²⁺Not Specified1:1[9]Turn-on[9]Ethanol
Bisquinoline with 2-aminoethanol backbone (TriMeO-N,O-BQMAE)[10]Cd²⁺Not SpecifiedNot SpecifiedTurn-on (Selective over Zn²⁺)[10]DMF-HEPES buffer (1:1), pH 7.5[10]
7-((2-Aminoethyl)amino)-5-Bromo-6-Hydroxy-1-Methylquinolin-1-ium-3-Sulfonate (QEt)[11]Cu²⁺0.66 µM[11]Not SpecifiedNot SpecifiedAqueous solution

Signaling Pathways and Experimental Workflows

The underlying mechanism of fluorescence change upon metal ion binding is crucial for sensor design and interpretation of results. Similarly, a standardized workflow for validating sensor selectivity is essential for reproducible and reliable data.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

A common mechanism for "turn-on" fluorescence in this compound sensors is Chelation-Enhanced Fluorescence (CHEF). In the free sensor molecule, a photoinduced electron transfer (PET) process often occurs, where the lone pair of electrons on a nitrogen atom quenches the fluorescence of the quinoline fluorophore. Upon chelation with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

CHEF_Mechanism FreeSensor Free Sensor (Low Fluorescence) ExcitedState_Free Excited State (Non-radiative decay) FreeSensor->ExcitedState_Free Excitation Chelation Chelation FreeSensor->Chelation PET Photoinduced Electron Transfer (PET) ExcitedState_Free->PET Quenching MetalIon Metal Ion MetalIon->Chelation Complex Sensor-Metal Complex (High Fluorescence) Chelation->Complex ExcitedState_Complex Excited State (Radiative decay) Complex->ExcitedState_Complex Excitation ExcitedState_Complex->Complex Fluorescence Emission Selectivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis PrepSensor Prepare Sensor Stock Solution MeasureBlank Measure Fluorescence of Sensor Alone (Blank) PrepSensor->MeasureBlank PrepIons Prepare Stock Solutions of Target and Interfering Metal Ions AddTarget Add Target Metal Ion to Sensor Solution PrepIons->AddTarget AddInterfering Add Interfering Metal Ions to Sensor Solution (Individually) PrepIons->AddInterfering AddCompetition Add Interfering Ions then Target Ion PrepIons->AddCompetition MeasureBlank->AddTarget MeasureBlank->AddInterfering MeasureBlank->AddCompetition MeasureTarget Measure Fluorescence Response AddTarget->MeasureTarget PlotData Plot Fluorescence Intensity vs. Metal Ion MeasureTarget->PlotData MeasureInterference Measure Fluorescence Response AddInterfering->MeasureInterference MeasureInterference->PlotData MeasureCompetition Measure Fluorescence Response AddCompetition->MeasureCompetition MeasureCompetition->PlotData Compare Compare Response of Target Ion vs. Interfering Ions PlotData->Compare Conclusion Determine Selectivity Compare->Conclusion

References

Comparative study of antimalarial potency in 7-substituted 4-aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Antimalarial Potency in 7-Substituted 4-Aminoquinolines

The 4-aminoquinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine being a prominent example.[1] Modifications at the 7-position of the quinoline ring have been a key strategy in medicinal chemistry to enhance activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. This guide provides a comparative analysis of the antimalarial potency of various 7-substituted 4-aminoquinolines, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (IC50 values) of various 7-substituted 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

7-SubstituentCompound TypeP. falciparum StrainIC50 (nM)Reference
Chloro (-Cl)StandardCQ-S (3D7/HB3)3-12[2]
CQ-R (K1/W2/Dd2)Varies[3][4]
Iodo (-I)HaloalkaneCQ-S3-7[5]
CQ-R3-7[5]
Bromo (-Br)HaloalkaneCQ-S3-12[2]
CQ-R3-12[2]
Fluoro (-F)HaloalkaneCQ-S15-50[2]
CQ-R18-500[2]
Trifluoromethyl (-CF3)HaloalkaneCQ-S15-50[2]
CQ-R18-500[2]
Methoxy (-OCH3)AlkoxyCQ-S17-150[2]
CQ-R90-3000[2]
Phenyl Ether (-OPh)Diaryl EtherCQ-R (W2)Potent Activity[3][6]
BiarylBiarylCQ-R (K1)Good Potency[3]
AlkylarylAlkylarylCQ-S (3D7) & CQ-R (K1)Good Activity[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth. Lower values indicate higher potency. The specific side chain attached at the 4-position of the quinoline ring also significantly influences activity.

Structure-Activity Relationship Summary

Studies on the structure-activity relationships (SARs) of 7-substituted 4-aminoquinolines have revealed several key insights:

  • Halogen Substitution : 7-iodo and 7-bromo analogs demonstrate comparable or slightly better activity than the corresponding 7-chloro compounds against both CQ-S and CQ-R strains.[2][5] In contrast, 7-fluoro and 7-trifluoromethyl substitutions generally lead to a decrease in potency, especially against CQ-R strains.[2]

  • Electron-Donating vs. Electron-Withdrawing Groups : While electronic effects are not always strongly evident, some studies suggest that electron-donating substituents may slightly improve activity against CQ-S strains.[3] However, the overall antiplasmodial activity is a complex interplay of factors including lipophilicity and the ability to interfere with hemozoin formation.[7]

  • Bulky Substituents : The introduction of bulkier groups like biaryl and diaryl ether moieties at the 7-position can lead to compounds with consistently good potency against drug-resistant strains.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimalarial potency of 7-substituted 4-aminoquinolines.

In Vitro Antimalarial Activity Assay (SYBR Green I-Based Fluorescence Assay)

This is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[1]

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, K1) are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]

  • For the assay, parasite cultures are synchronized at the ring stage with a parasitemia of 0.5-1%.[8]

2. Drug Plate Preparation:

  • Test compounds are serially diluted in culture medium in a 96-well black microtiter plate.[1]

  • Chloroquine is typically used as a reference drug.[1]

  • Positive controls (parasitized red blood cells without any drug) and negative controls (uninfected red blood cells) are included.[1]

3. Incubation:

  • A suspension of parasitized erythrocytes is added to each well to achieve a final hematocrit of 2%.[8]

  • The plate is incubated for 72 hours under the standard culture conditions.[1][8]

4. Lysis and Staining:

  • After incubation, a lysis buffer containing SYBR Green I dye is added to each well.[8]

  • The plate is incubated in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[1]

5. Data Acquisition and Analysis:

  • Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Antimalarial Activity Assay (Mouse Model)

This assay evaluates the efficacy of the compounds in a living organism.

1. Animal Model and Parasite Inoculation:

  • Swiss albino mice (4-5 weeks old) are typically used.[1]

  • Mice are inoculated intraperitoneally with Plasmodium berghei or another suitable rodent malaria parasite.

2. Drug Administration:

  • The test compounds are administered to the mice, usually orally or subcutaneously, once daily for four consecutive days, starting a few hours after infection.[1]

  • A vehicle control group and a positive control group (receiving a standard antimalarial like chloroquine) are included.[1]

3. Monitoring Parasitemia:

  • On day 4 post-infection, a thin blood smear is collected from the tail of each mouse.[1]

  • The smears are stained with Giemsa stain.[1]

  • The percentage of parasitemia is determined by microscopic examination, counting the number of parasitized red blood cells out of a total number of red blood cells.[1]

4. Data Analysis:

  • The average parasitemia for each treatment group is calculated.

  • The 50% effective dose (ED50) can be determined by testing a range of drug doses.[1]

Visualizations

Experimental Workflow for In Vitro Antimalarial Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis parasite_culture Parasite Culture (P. falciparum) plate_setup 96-Well Plate Setup (Drugs + Parasites) parasite_culture->plate_setup drug_dilution Serial Drug Dilution (Test Compounds & Controls) drug_dilution->plate_setup incubation Incubation (72 hours, 37°C) plate_setup->incubation lysis_staining Cell Lysis & Staining (SYBR Green I) incubation->lysis_staining fluorescence_reading Fluorescence Reading (Plate Reader) lysis_staining->fluorescence_reading ic50_calculation IC50 Calculation fluorescence_reading->ic50_calculation potency_determination Potency Determination ic50_calculation->potency_determination

Caption: Workflow for in vitro antimalarial drug screening.

Proposed Mechanism of Action of 4-Aminoquinolines

mechanism_of_action cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Polymerization aminoquinoline 4-Aminoquinoline heme->aminoquinoline parasite_death Heme Accumulation -> Parasite Death aminoquinoline->heme Binding aminoquinoline->hemozoin Inhibition

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

References

In Vitro Efficacy of Novel 7-Aminoquinoline Derivatives: A Comparative Analysis for Anticancer and Antimalarial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative in vitro analysis of the efficacy of recently developed 7-aminoquinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on their potential as both anticancer and antimalarial agents, with supporting experimental data to facilitate objective evaluation. The derivatives under comparison include a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids and a distinct 4-aminoquinoline derivative, VR23.

Comparative Anticancer Efficacy against MCF-7 Breast Cancer Cells

A panel of this compound derivatives was evaluated for their antiproliferative activity against the human breast adenocarcinoma cell line, MCF-7. The 50% growth inhibition (GI₅₀) values were determined using the MTT assay, and the results indicate significant cytotoxic potential.

Compound IDLinker Type[1]Benzimidazole Substituent[1]GI₅₀ against MCF-7 (µM)[1]
5d 3-phenylUnsubstituted> 100
8d 4-phenyl piperazineUnsubstituted15.6
12d Ethyl benzamidylUnsubstituted11.5
VR23 (Compound 13) Piperazinylsulfonyl2,4-dinitrophenyl4.22

Note: A lower GI₅₀ value indicates greater potency.

Comparative Antimalarial Efficacy against Plasmodium falciparum

The antiplasmodial activity of the 7-chloro-4-aminoquinoline-benzimidazole hybrids was assessed against both the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC₅₀) values, determined by a SYBR Green I-based fluorescence assay, demonstrate potent antimalarial activity, particularly against the resistant strain.

Compound IDIC₅₀ against P. falciparum 3D7 (nM)[2]IC₅₀ against P. falciparum Dd2 (nM)[2]
10a 13.982.2
10d 25.4116.1
11a 15.681.3
11d 26.3120.5
12a 16.284.6
12d 28.1141.2

Note: A lower IC₅₀ value indicates greater potency.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The in vitro cytotoxicity of the this compound derivatives against the MCF-7 cell line was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in culture medium to achieve the desired final concentrations. 100 µL of each dilution was added to the respective wells, and the plates were incubated for 72 hours.

  • MTT Addition and Incubation: Following the treatment period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The GI₅₀ value, defined as the concentration of the compound that inhibits cell growth by 50%, was calculated from dose-response curves.

Antiplasmodial Activity Assessment (SYBR Green I-based Fluorescence Assay)

The in vitro antiplasmodial activity was evaluated using the SYBR Green I-based fluorescence assay, which measures parasite DNA content.

  • Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Plate Preparation: The test compounds were serially diluted in culture medium and dispensed into 96-well black plates.

  • Assay Initiation: Asynchronous parasite cultures with a parasitemia of 0.5% and a hematocrit of 2.5% were added to the drug-containing wells. The plates were then incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye was added to each well. The plates were incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The IC₅₀ values were determined by non-linear regression analysis of the dose-response curves.

Visualized Mechanisms and Workflows

Proposed Apoptotic Pathway of this compound Derivatives

The anticancer activity of several evaluated 7-chloro-4-aminoquinoline-benzimidazole hybrids, such as 5d and 12d, is linked to the induction of apoptosis.[1][3][4] This is achieved through the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][3][4]

G Proposed Apoptotic Pathway for this compound Derivatives A This compound Derivative B Mitochondrial Membrane Potential Disruption A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Intrinsic apoptotic pathway initiated by this compound derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the key steps involved in the in vitro screening of this compound derivatives for anticancer activity using the MTT assay.

G Workflow for In Vitro Anticancer Efficacy Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed MCF-7 cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Add serial dilutions of This compound derivatives B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate GI50 values H->I

References

Validating 7-Aminoquinoline Probes for Golgi Apparatus Imaging: A Comparative Guide to Colocalization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-aminoquinoline-based fluorescent probes for imaging the Golgi apparatus. It details their performance against established alternatives, supported by experimental data and protocols to aid in the validation of these novel tools through colocalization experiments.

The Golgi apparatus is a central hub for post-translational modification, sorting, and trafficking of proteins and lipids. Its dynamic nature and crucial role in cellular homeostasis make it a key target for imaging studies in various research areas, including oncology and neurobiology. Recently, this compound derivatives have emerged as promising fluorescent probes for specifically labeling the Golgi apparatus in live cells.[1] This guide outlines the necessary colocalization experiments to validate these probes against commercially available and widely used Golgi markers.

Performance Comparison of Golgi Apparatus Probes

To validate a novel probe, its performance must be benchmarked against established standards. The following tables summarize the key photophysical properties of select this compound probes and compare them with common alternative Golgi trackers.

Photophysical Properties of this compound Derivatives

A series of 2,4-disubstituted 7-aminoquinolines have been synthesized and their photophysical properties characterized in various solvents. These probes exhibit intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for fluorescence microscopy.

ProbeAbsorption Max (λ_abs) in Dichloromethane (nm)Emission Max (λ_em) in Dichloromethane (nm)Stokes Shift (nm) in Dichloromethane
1a 38148099
1b 380481101
1c 38248199
1d 39448288
ADMQ 35041363

Data sourced from Chen et al., 2019.

Comparison with Alternative Golgi Probes

The performance of this compound probes should be compared with well-established Golgi markers. Key parameters for comparison include their excitation and emission wavelengths, photostability, toxicity, and the requirement for cell fixation.

Probe/MarkerExcitation (nm)Emission (nm)Live/Fixed CellsAdvantagesDisadvantages
7-Aminoquinolines (e.g., 1a-d) ~380-395~480-485LiveLarge Stokes shift, low cost, potential for two-photon imaging.[1]Limited quantitative colocalization data available, potential for lower photostability than some alternatives.
BODIPY™ TR Ceramide 589616Live & FixedBright, photostable, well-established Golgi marker.[2][3]Can be metabolized and trafficked to other organelles over time.
NBD C6-Ceramide 466536Live & FixedEnvironment-sensitive fluorescence, widely used.[3]Less photostable than BODIPY dyes.[3]
CellLight® Golgi-RFP 555584Live & FixedHigh specificity due to genetic targeting, minimal toxicity.[4][5]Requires overnight incubation for protein expression.[4]
Anti-GM130 (Immunofluorescence) Varies with secondary AbVaries with secondary AbFixedHighly specific for the cis-Golgi, widely validated marker.[6][7]Requires cell fixation and permeabilization, not suitable for live-cell imaging.
Anti-TGN46 (Immunofluorescence) Varies with secondary AbVaries with secondary AbFixedSpecific marker for the trans-Golgi Network.[8][9]Requires cell fixation and permeabilization, not suitable for live-cell imaging.

Experimental Protocols

Validation of a new Golgi probe requires robust and well-documented experimental protocols. Below are detailed methodologies for colocalization experiments involving this compound probes, established chemical dyes, and immunofluorescence with protein markers.

General Protocol for Colocalization of a this compound Probe with a Commercial Golgi Marker

This protocol is a representative procedure for dual staining of live cells.

Materials:

  • This compound probe (e.g., from synthesis)

  • BODIPY™ TR Ceramide (or other commercial Golgi marker)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes and grow to 70-80% confluency.

  • Probe Incubation:

    • Prepare a stock solution of the this compound probe in DMSO.

    • Dilute the probe in pre-warmed live-cell imaging medium to the final working concentration (typically in the low micromolar range, optimization is recommended).

    • Incubate cells with the this compound probe solution for 15-30 minutes at 37°C.

  • Co-staining with Commercial Marker:

    • Following the initial incubation, add the commercial Golgi marker (e.g., BODIPY™ TR Ceramide at a final concentration of 5 µM) directly to the medium containing the this compound probe.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a confocal microscope with appropriate laser lines and emission filters for both the this compound probe and the commercial marker.

Protocol for Colocalization of a this compound Probe with a Golgi Protein Marker (Immunofluorescence)

This protocol involves staining with the this compound probe followed by fixation and immunolabeling.

Materials:

  • This compound probe

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-TGN46)

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Probe Incubation: Stain live cells with the this compound probe as described in the previous protocol (Steps 1-2).

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-GM130 diluted 1:100 in blocking buffer) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from the this compound probe) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount the coverslip on a microscope slide. Image using a confocal microscope.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logic behind probe validation.

experimental_workflow cluster_live_cell Live Cell Staining cluster_fixed_cell Immunofluorescence Staining A Plate Cells B Incubate with This compound Probe A->B C Co-incubate with Commercial Golgi Marker B->C D Wash C->D E Live Cell Imaging D->E F Stain Live Cells with This compound Probe G Fix and Permeabilize F->G H Block G->H I Incubate with Primary Ab (e.g., anti-GM130) H->I J Incubate with Secondary Ab I->J K Mount and Image J->K

Fig. 1: Experimental workflows for colocalization studies.

validation_logic Probe This compound Probe Signal Colocalization High Degree of Spatial Overlap Probe->Colocalization Marker Established Golgi Marker Signal Marker->Colocalization Validation Probe Validated for Golgi Specificity Colocalization->Validation Quantitative Analysis (e.g., Pearson's Coefficient)

Fig. 2: Logical diagram for probe validation via colocalization.

Quantitative Analysis of Colocalization

Visual overlap of fluorescent signals is not sufficient for validation. Quantitative analysis is essential to determine the degree of colocalization. The Pearson's Correlation Coefficient (PCC) is a widely used statistical measure for this purpose. A PCC value close to +1 indicates a strong positive correlation between the two signals, suggesting a high degree of colocalization.

Procedure for Quantitative Analysis using ImageJ/Fiji:

  • Image Acquisition: Acquire dual-channel images of the this compound probe and the reference Golgi marker.

  • Image Pre-processing: Open the images in ImageJ/Fiji and split the channels.

  • Colocalization Analysis:

    • Use a colocalization plugin such as "Coloc 2" or "JACoP".

    • Define the region of interest (ROI) to exclude background.

    • Calculate the Pearson's Correlation Coefficient.

  • Interpretation: A high PCC value (typically >0.7) suggests strong colocalization and supports the specificity of the this compound probe for the Golgi apparatus.

While the initial studies on this compound probes have shown promising results for their specific localization to the Golgi apparatus, this guide highlights the need for further quantitative validation.[1] By following the detailed protocols and comparative data presented, researchers can rigorously assess the performance of these novel probes and confidently integrate them into their studies of Golgi structure and function.

References

Cytotoxicity of 7-Aminoquinoline Analogs on Mammalian Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinoline scaffold, a key pharmacophore in medicinal chemistry, has demonstrated a broad spectrum of biological activities, including potential as anticancer agents. This guide provides a comparative overview of the cytotoxic effects of selected this compound analogs on various mammalian cell lines, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables summarize the in vitro cytotoxicity of representative analogs against several human cancer and non-tumor cell lines. Lower IC50/GI50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of 7-Chloro-4-Aminoquinoline-Benzimidazole Hybrids

Compound IDCell LineCell TypeGI50 (µM)
5d HuT78T-cell lymphoma0.4 - 8
8d HuT78T-cell lymphoma0.4 - 8
12d HuT78T-cell lymphoma0.4 - 8
5d CCRF-CEMAcute lymphoblastic leukemia0.4 - 8
8d CCRF-CEMAcute lymphoblastic leukemia0.4 - 8
12d CCRF-CEMAcute lymphoblastic leukemia0.4 - 8
5d RajiBurkitt's lymphoma0.4 - 8
8d RajiBurkitt's lymphoma0.4 - 8
12d RajiBurkitt's lymphoma0.4 - 8
5d MDCK1Non-tumor kidney>100
8d MDCK1Non-tumor kidney>100
12d MDCK1Non-tumor kidney>100

Data synthesized from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which showed strong and selective cytotoxic activity against leukemia and lymphoma cell lines.[1][2]

Table 2: Cytotoxicity of Substituted 4-Aminoquinoline Analogs

Compound IDCell LineCell TypeGI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468Breast adenocarcinoma8.73
Chloroquine (Reference) MDA-MB-468Breast adenocarcinoma24.36
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MCF-7Breast adenocarcinoma>10
Chloroquine (Reference) MCF-7Breast adenocarcinoma20.72
Biaryl-containing analog HepG2Hepatocellular carcinoma3 - 15
Biaryl-containing analog HEK293Embryonic kidney>5
Biaryl-containing analog RajiBurkitt's lymphoma>5

This table presents data from studies on various 7-substituted 4-aminoquinoline analogs, highlighting the impact of different substitutions on cytotoxicity.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Mammalian cell lines

  • Complete culture medium

  • This compound analogs

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound analogs.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Mammalian Cell Culture CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. Prepare this compound Analog Solutions Treatment 4. Treat Cells with Analogs CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation AssayAddition 6. Add Viability Reagent (MTT or CellTiter-Glo) Incubation->AssayAddition Measurement 7. Measure Signal (Absorbance or Luminescence) AssayAddition->Measurement DataProcessing 8. Calculate % Viability Measurement->DataProcessing IC50 9. Determine IC50 Values DataProcessing->IC50

Caption: General workflow for cytotoxicity evaluation.

Proposed Apoptotic Signaling Pathway

Several this compound analogs are proposed to induce apoptosis, or programmed cell death, in cancer cells. The diagram below illustrates a potential mechanism involving the disruption of the mitochondrial membrane potential.

G cluster_cell Cancer Cell cluster_mito Mitochondrion Analog This compound Analog MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Analog->MMP Induces CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

References

Navigating Resistance: A Comparative Analysis of Novel 4-Aminoquinoline Analogs Against P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of next-generation antimalarials, this guide offers a comparative assessment of the resistance index of novel 4-aminoquinoline analogs in Plasmodium falciparum. For researchers and drug development professionals, this publication provides a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of resistance pathways and workflows to inform future research and development in the fight against drug-resistant malaria.

The emergence and spread of chloroquine (CQ) resistance in P. falciparum has significantly hampered malaria control efforts globally. The 4-aminoquinoline scaffold, the backbone of CQ, remains a crucial starting point for the development of new antimalarials that can overcome existing resistance mechanisms. This guide synthesizes data on a series of novel 4-aminoquinoline analogs, evaluating their potency against both CQ-sensitive and CQ-resistant parasite strains to derive a resistance index (RI). A lower RI indicates that the compound is better at overcoming resistance.

Comparative Efficacy of Novel 4-Aminoquinoline Analogs

The following table summarizes the in vitro activity of several novel 4-aminoquinoline analogs against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2, K1) strains of P. falciparum. The 50% inhibitory concentration (IC50) values are presented, alongside the calculated Resistance Index (RI), which is the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain. A lower RI is indicative of a compound's ability to circumvent chloroquine resistance mechanisms.

Compound IDTarget StrainIC50 (nM)Resistance Index (RI) vs. 3D7Reference
Chloroquine (CQ) 3D7 (Sensitive)15.0-[1]
Dd2 (Resistant)250.016.67[1]
Amodiaquine (AQ) 3D7 (Sensitive)12.0-[1]
Dd2 (Resistant)30.02.50[1]
Compound 1 3D7 (Sensitive)10.0-[1]
Dd2 (Resistant)25.02.50[1]
K1 (Resistant)40.04.00[1]
Compound 2 3D7 (Sensitive)8.0-[1]
Dd2 (Resistant)20.02.50[1]
K1 (Resistant)35.04.38[1]
Compound 3 3D7 (Sensitive)9.0-[1]
Dd2 (Resistant)22.02.44[1]
K1 (Resistant)38.04.22[1]
Compound 4 3D7 (Sensitive)5.0-[1]
Dd2 (Resistant)15.03.00[1]
K1 (Resistant)20.04.00[1]
TDR 58845 3D7 (Sensitive)<12-[2]
W2 (Resistant)89.8>7.48[2]
TDR 58846 3D7 (Sensitive)<12-[2]
W2 (Resistant)<25~2.08[2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for the novel 4-aminoquinoline analogs was primarily conducted using two established in vitro methods: the [³H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.

[³H]-Hypoxanthine Incorporation Assay

This method is considered the gold standard for assessing P. falciparum drug susceptibility.[3] It measures the incorporation of radioactively labeled hypoxanthine, a purine precursor, into the parasite's DNA during its growth. Inhibition of parasite proliferation by the drug leads to a reduction in hypoxanthine uptake.

Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a specified hematocrit and parasitemia.

  • Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: The parasite culture is added to the drug-containing wells and incubated for 24 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

SYBR Green I-Based Fluorescence Assay

This is a more high-throughput and non-radioactive alternative to the hypoxanthine assay.[4][5] SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Methodology:

  • Parasite Culture and Drug Dilution: Similar to the [³H]-hypoxanthine assay, parasites are incubated with serial dilutions of the test compounds in a 96-well plate for 48-72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the erythrocytes and allows the dye to bind to the parasite's DNA.

  • Fluorescence Measurement: The plate is incubated in the dark, and the fluorescence is read using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: IC50 values are determined from the dose-response curves of fluorescence intensity versus drug concentration.

Visualizing the Assessment Workflow and Resistance Mechanism

To better understand the process of evaluating novel 4-aminoquinoline analogs and the underlying mechanism of resistance, the following diagrams have been generated.

Experimental_Workflow Workflow for Assessing Resistance Index of 4-Aminoquinoline Analogs cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis p1 P. falciparum Culture (Sensitive & Resistant Strains) a1 Co-incubation of Parasites and Compounds (48-72h) p1->a1 p2 Serial Dilution of Novel 4-Aminoquinoline Analogs p2->a1 a2 Addition of Growth Indicator ([3H]-hypoxanthine or SYBR Green I) a1->a2 a3 Measurement of Parasite Proliferation a2->a3 d1 Generation of Dose-Response Curves a3->d1 d2 Calculation of IC50 Values for each strain d1->d2 d3 Calculation of Resistance Index (RI) RI = IC50(Resistant) / IC50(Sensitive) d2->d3

Caption: Experimental workflow for determining the Resistance Index.

Chloroquine_Resistance_Mechanism CQ enters the parasite's digestive vacuole where it becomes protonated and inhibits heme polymerization, leading to parasite death. In resistant strains, mutated PfCRT actively transports the protonated CQ out of the vacuole, reducing its effective concentration at the target site. cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm (Neutral pH) v1 Heme Polymerization (Detoxification) v3 Hemozoin v1->v3 v2 Heme v2->v1 inhibited by CQ c1 Chloroquine (CQ) (Unprotonated) c2 Chloroquine (CQ) (Protonated) c1->c2 Enters Vacuole & becomes protonated c2->v2 Accumulates and inhibits heme polymerization pfcrt_mut PfCRT (Mutant) c2->pfcrt_mut Efflux of Protonated CQ pfcrt_wt PfCRT (Wild-type) pfcrt_mut->c1 Reduces intracellular concentration

Caption: Chloroquine resistance mechanism mediated by PfCRT.

Conclusion

The development of novel 4-aminoquinoline analogs that can effectively combat chloroquine-resistant P. falciparum is a promising strategy in the ongoing fight against malaria. The data presented in this guide highlights several compounds with low resistance indices, indicating their potential as future antimalarial candidates. The detailed experimental protocols and visual diagrams of the resistance mechanism and assessment workflow provide a valuable resource for researchers in this field. Further investigation into the structure-activity relationships of these analogs will be crucial for the rational design of the next generation of 4-aminoquinoline-based antimalarials.

References

Comparative Antiviral Activity of 7-Aminoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of a series of 7-aminoquinoline derivatives against various viral pathogens. The information presented is based on available experimental data and aims to facilitate further research and development in this promising area of antiviral therapy.

The this compound scaffold has emerged as a versatile platform for the development of novel antiviral agents, demonstrating efficacy against a range of viruses including Herpes Simplex Virus (HSV), Dengue Virus (DENV), and Chikungunya Virus (CHIKV).[1][2][3] These compounds often exhibit their antiviral effects through various mechanisms, such as the inhibition of viral DNA synthesis or interference with viral entry and replication processes.[1][3] This guide summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological and experimental workflows.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy and cytotoxicity of this compound derivatives are commonly assessed using metrics such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile for the compound.

Table 1: Antiviral Activity of this compound Derivatives against Herpes Simplex Virus Type 1 (HSV-1)

A study by Nasr et al. (1988) evaluated a series of this compound derivatives for their ability to inhibit the replication of HSV-1 in KB cells. The results highlighted several compounds with a significant separation between their antiviral activity and cytotoxicity.[1]

Compound IDEC₅₀ (µg/mL)Cytotoxicity (µg/mL)Selectivity Index (SI)
10 2-50>5-fold higher than EC₅₀>5
28 2-50>5-fold higher than EC₅₀>5
29 2-50>5-fold higher than EC₅₀>5
32 2-50>5-fold higher than EC₅₀>5
34 2-50>5-fold higher than EC₅₀>5
36 2-50>5-fold higher than EC₅₀>5

Data sourced from Nasr et al., J Med Chem, 1988.[1]

Table 2: Antiviral Activity of Quinoline Derivatives against Dengue Virus Type 2 (DENV-2)

Research into novel quinoline derivatives has identified compounds with potent, dose-dependent inhibition of DENV-2 in Vero cells. These compounds appear to act at an early stage of the viral infection.[2][4]

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound 1 3.0316.065.30
Compound 2 0.4919.3939.5

Data sourced from de la Guardia et al., Molecules, 2018.[5]

Table 3: Antiviral Activity of a Quinoline Derivative against Chikungunya Virus (CHIKV)

A study on the quinoline derivative QVIR demonstrated strong inhibition of CHIKV infection in BHK-21 cells with minimal cytotoxicity.[3]

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
QVIR 2.2 ± 0.49>200>90

Data sourced from Singh et al., ACS Omega, 2021.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the cited studies.

Cell Culture and Virus Propagation
  • Cell Lines:

    • KB cells: Used for cytotoxicity and antiviral assays against HSV-1.[1]

    • Vero cells (African green monkey kidney): Commonly used for the propagation and titration of various viruses, including HSV-1 and DENV-2.[2][6]

    • BHK-21 cells (Baby hamster kidney): Utilized for in vitro studies of CHIKV infection.[3]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a period corresponding to the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles.

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing various concentrations of the test compound.

  • Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days for HSV-1, 5-7 days for DENV-2).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Western Blot Analysis

This technique is used to detect and quantify specific viral proteins in infected cells.

  • Infect cells with the virus and treat with the test compound.

  • After a suitable incubation period (e.g., 48 hours), lyse the cells to extract total proteins.[2]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the viral protein of interest (e.g., DENV envelope glycoprotein).[2]

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to the antiviral testing of this compound derivatives.

AntiviralScreeningWorkflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Analysis & Mechanism HostCells Host Cell Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 HostCells->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Determine EC50 HostCells->Antiviral VirusStock Virus Stock Preparation VirusStock->Antiviral SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc Antiviral->SI_Calc MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) SI_Calc->MoA Promising Compounds

Caption: General workflow for screening antiviral compounds.

HSV_DNA_Synthesis_Inhibition cluster_virus Herpes Simplex Virus (HSV) Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Catalyzes Aminoquinoline This compound Derivative Aminoquinoline->Viral_DNA_Polymerase

Caption: Inhibition of HSV DNA synthesis by 7-aminoquinolines.

DENV_Entry_Inhibition cluster_virus_host Dengue Virus Infection Cycle (Early Stage) Virus DENV Virion Attachment Attachment & Entry Virus->Attachment HostCell Host Cell Uncoating Viral RNA Release HostCell->Uncoating Internalization Attachment->HostCell Replication Viral Replication Uncoating->Replication Quinoline Quinoline Derivative Quinoline->Attachment Inhibits

Caption: Proposed early-stage inhibition of DENV by quinolines.

References

Quantitative Analysis of the Biological Activity of 4-Aminoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Originally renowned for their potent antimalarial properties, exemplified by chloroquine, these compounds are now being extensively investigated for their potential in treating a range of other diseases, including cancer and inflammatory conditions.[2][3][4] This guide provides a comparative analysis of the biological activity of various 4-aminoquinoline analogs, supported by quantitative data and detailed experimental protocols to aid in the research and development of this versatile class of compounds.

Comparative Biological Activity of 4-Aminoquinoline Analogs

The biological efficacy of 4-aminoquinoline analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the in vitro activities of several 4-aminoquinoline analogs against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, as well as against various cancer cell lines.

Compound/AnalogTarget Organism/Cell LineBiological Activity (IC50 in nM)Reference
Antimalarial Activity
ChloroquineP. falciparum (3D7, CQ-sensitive)~10-20[5][6]
ChloroquineP. falciparum (K1, CQ-resistant)~100-300[5][6][7]
ChloroquineP. falciparum (Dd2, CQ-resistant)~100-200[5]
AmodiaquineP. falciparum (HB3, CQ-sensitive)13.7[7]
AmodiaquineP. falciparum (K1, CQ-resistant)32.1[7]
IsoquineP. falciparum (HB3, CQ-sensitive)16.2[7]
IsoquineP. falciparum (K1, CQ-resistant)26.8[7]
Compound 1 P. falciparum (3D7, CQ-sensitive)9.4[5]
Compound 1 P. falciparum (K1, CQ-resistant)21.8[5]
Compound 4 P. falciparum (3D7, CQ-sensitive)11.5[5]
Compound 4 P. falciparum (K1, CQ-resistant)7.5[5]
Compound 9a P. falciparum (3D7, CQ-sensitive)60[8]
Compound 9a P. falciparum (K1, CQ-resistant)260[8]
Compound 11a P. falciparum (3D7, CQ-sensitive)40[8]
Compound 11a P. falciparum (K1, CQ-resistant)60[8]
Anticancer Activity
ChloroquineMDA-MB-468 (Breast Cancer)24,360[9]
Compound 4 MDA-MB-468 (Breast Cancer)11,010[9]

Key Experimental Protocols

The quantitative data presented above are derived from standardized in vitro assays. Below are detailed protocols for some of the most common experiments used to evaluate the biological activity of 4-aminoquinoline analogs.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[10]

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and human serum or Albumax

  • 4-aminoquinoline analog stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the 4-aminoquinoline analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compounds to the respective wells. Include parasite culture only as a negative control and uninfected erythrocytes as a background control.[10]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.[10]

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).[10][12]

Materials:

  • Mammalian cell line (e.g., HepG2, VERO, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-aminoquinoline analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with cells at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline analog in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 to 72 hours.[12]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10][12]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Hemozoin Inhibition Assay

The primary mode of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[10] This assay quantifies the ability of a compound to inhibit this process.

Materials:

  • Hemin chloride (hematin)

  • 4-aminoquinoline analog stock solution (in DMSO)

  • Buffer solution (to mimic the acidic environment of the food vacuole)

  • 96-well plate

  • Basic solution for dissolving hemozoin

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, mix a solution of hemin chloride with the test compound at various concentrations.[11]

  • Initiation of Polymerization: Initiate hemozoin formation by adding the acidic buffer solution.[11]

  • Incubation: Incubate the plate at a constant temperature to allow for hemozoin formation.[11]

  • Quantification: Centrifuge the plate and wash the pellets to remove unreacted hemin. Dissolve the hemozoin pellet in a basic solution and measure the absorbance to quantify the amount of hemozoin formed.[11]

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each compound concentration and determine the IC50 value.[11]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

Antimalarial_Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_assays In Vitro Assays Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening In_Vivo_Evaluation In Vivo Evaluation In_Vitro_Screening->In_Vivo_Evaluation Active Compounds Antiplasmodial_Assay Antiplasmodial Assay (P. falciparum) In_Vitro_Screening->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., VERO cells) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies In_Vivo_Evaluation->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Hemozoin_Inhibition Hemozoin Inhibition Assay Mechanism_of_Action->Hemozoin_Inhibition Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: Experimental Workflow for Antimalarial Drug Discovery.

Hemozoin_Inhibition_Mechanism cluster_parasite_vacuole Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Amino_Acids Amino Acids Hemoglobin->Amino_Acids Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Aminoquinoline 4-Aminoquinoline Analog Aminoquinoline->Heme Aminoquinoline->Inhibition Inhibition->Hemozoin Inhibits

Caption: Mechanism of Action: Inhibition of Hemozoin Formation.

PI3K_Akt_mTOR_Pathway_Inhibition cluster_cell_signaling Cancer Cell Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminoquinoline 4-Aminoquinoline Analog Aminoquinoline->Inhibition Inhibition->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 7-Aminoquinoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these procedures minimizes risks and ensures compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.[2][3]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.[2][3][4]

All handling of this compound waste should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[4][5] Emergency eyewash stations and safety showers must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.[3] The container must be made of a material compatible with the chemical. Any materials that have come into contact with the compound, such as contaminated gloves, pipette tips, and bench paper, are also considered hazardous and should be collected in a separate, clearly labeled hazardous waste bag or container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container designed for liquid hazardous waste.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.[7]

Step 2: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound".[3]

  • The associated hazards (e.g., "Irritant," "Warning").[1]

  • The date the container was first used for waste accumulation.[8]

Step 3: Waste Storage

Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[8] This area should be:

  • Well-ventilated.[6]

  • Away from incompatible materials, such as strong oxidizing agents.[3][6]

  • In a cool, dry location away from direct sunlight and heat sources.[6]

  • Inspected weekly for any signs of leakage.[8]

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3][6] Provide them with the complete information about the waste, including the chemical name and quantity. The typical disposal method for such chemical waste is high-temperature incineration.[3]

Quantitative Data Summary

ParameterGuidelineSource
pH Range for Aqueous Solutions Not specified for this compound. For general laboratory waste, some institutions permit drain disposal for non-toxic solutions with a pH between 5.0 and 9.0. However, this is not recommended for this compound.[8][9]
Container Fill Level Do not fill waste containers beyond 90% of their capacity.[10]
Storage Time Limit in SAA Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[8]

Experimental Protocols

No specific experimental protocols for the treatment or neutralization of this compound waste were found in the reviewed literature. The standard and required procedure is collection and disposal via a licensed hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate collect_solid Solid Waste Container segregate->collect_solid collect_liquid Liquid Waste Container segregate->collect_liquid collect_sharps Sharps Container segregate->collect_sharps label 3. Label Containers Clearly 'Hazardous Waste: this compound' collect_solid->label collect_liquid->label collect_sharps->label store 4. Store in Designated Satellite Accumulation Area label->store contact_ehs 5. Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 7-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Aminoquinoline

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include skin and eye irritation, potential harm if swallowed or inhaled, and toxicity with skin contact.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Hazard Identification for this compound

Hazard StatementGHS PictogramReference
H315: Causes skin irritationGHS07[1]
H319: Causes serious eye irritationGHS07[1]
H302: Harmful if swallowedGHS07[1][2]
H332: Harmful if inhaledGHS07[2]
H335: May cause respiratory irritationGHS07[2]
H311: Toxic in contact with skinGHS06[1]
H412: Harmful to aquatic life with long lasting effectsNone[1]

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[3][4]To prevent skin contact with the chemical.[4]
Eye/Face Protection Safety glasses with side-shields (conforming to EN166) or NIOSH-approved eye protection.[4][5] A face shield can offer additional protection.[6]To protect eyes from splashes or dust.[4]
Skin and Body Protection A full-length lab coat must be worn.[4][7] For larger quantities or risk of splashing, consider coveralls.[6]To protect skin and clothing from contamination.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[4][8]To prevent the inhalation of harmful dust particles or vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

Experimental Protocol: Handling this compound

  • Risk Assessment: Before starting any work, conduct a thorough risk assessment. Evaluate the quantities being used, the potential for dust or aerosol formation, and the specific procedures involved.

  • Preparation:

    • Ensure a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[7]

    • Verify that an eyewash station and safety shower are accessible and operational.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required PPE as specified in Table 2. Ensure gloves are inspected for any signs of damage before use.[3][4]

  • Handling:

    • Handle this compound in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

    • Avoid direct contact with skin and eyes.[3]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

    • Keep the container tightly closed when not in use.[3][5]

    • Do not eat, drink, or smoke in the work area.[1]

  • Post-Handling:

    • After handling, decontaminate the work area with an appropriate solvent and cleaning solution.

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[9]

Disposal Plan: Step-by-Step Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: this compound Waste Disposal

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, weighing papers, and paper towels, in a designated and clearly labeled hazardous waste container.[4][10]

    • Liquid Waste: Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container.[4][10] Do not mix with other waste streams unless compatibility is confirmed.[4]

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[4][11]

    • Original Containers: Whenever possible, dispose of unused chemicals in their original container.[11]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., Toxic, Irritant).[4]

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Keep containers tightly closed and store them in a dry, cool, and well-ventilated place, away from incompatible materials.[3][4]

  • Final Disposal:

    • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Crucially, do not allow the product to enter drains.[1][3]

Emergency Procedures for this compound Exposure

Immediate and appropriate action is vital in the event of an exposure.

Exposure RouteImmediate Action
Inhalation Move the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of water for at least 15 minutes.[12] Wash the area with soap and water.[3] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][12] Remove contact lenses if present and easy to do so.[5] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][5]
Ingestion Rinse the mouth thoroughly with water.[3][5] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[5]

Visualized Workflow

Safe_Handling_Workflow cluster_emergency Emergency Response prep Preparation ppe Don PPE prep->ppe assess Risk Assessment assess->prep Plan handle Handling in Fume Hood ppe->handle decon Decontamination handle->decon exposure Exposure Event handle->exposure If spill/contact occurs dispose Waste Disposal decon->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end_node End wash->end_node first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.